Netilmicin
Descripción
This compound is a semisynthetic 1-N-ethyl derivative of sisomycin, an aminoglycoside antibiotic with action similar to gentamicin, but less ear and kidney toxicity. This compound inhibits protein synthesis in susceptible organisms by binding to the bacterial 30S ribosomal subunit and interfering with mRNA binding and the acceptor tRNA site. The bactericidal effect of netilmiicin is not fully understood.
This compound is an Aminoglycoside Antibacterial.
This compound is a semisynthetic, water soluble aminoglycoside derived from sisomicin, a naturally occurring antibiotic produced by the fermentation of Micromonospora inyoensis. This compound irreversibly binds to the 16S rRNA and S12 protein of the bacterial 30S ribosomal subunit. As a result, this agent interferes with the assembly of initiation complex between mRNA and the bacterial ribosome, thereby inhibiting the initiation of protein synthesis. In addition, this compound induces misreading of the mRNA template and causes translational frameshift, thereby results in premature termination. This eventually leads to bacterial cell death.
This compound is a small molecule drug with a maximum clinical trial phase of IV (across all indications) that was first approved in 1983 and is indicated for bacterial disease and eye infection and has 1 investigational indication.
Semisynthetic 1-N-ethyl derivative of SISOMYCIN, an aminoglycoside antibiotic with action similar to gentamicin, but less ear and kidney toxicity.
See also: Sisomicin (broader); this compound Sulfate (active moiety of); Sisomicin Sulfate (related).
Propiedades
IUPAC Name |
(2R,3R,4R,5R)-2-[(1S,2S,3R,4S,6R)-4-amino-3-[[(2S,3R)-3-amino-6-(aminomethyl)-3,4-dihydro-2H-pyran-2-yl]oxy]-6-(ethylamino)-2-hydroxycyclohexyl]oxy-5-methyl-4-(methylamino)oxane-3,5-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H41N5O7/c1-4-26-13-7-12(24)16(32-19-11(23)6-5-10(8-22)31-19)14(27)17(13)33-20-15(28)18(25-3)21(2,29)9-30-20/h5,11-20,25-29H,4,6-9,22-24H2,1-3H3/t11-,12+,13-,14+,15-,16-,17+,18-,19-,20-,21+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CIDUJQMULVCIBT-MQDUPKMGSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC1CC(C(C(C1OC2C(C(C(CO2)(C)O)NC)O)O)OC3C(CC=C(O3)CN)N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN[C@@H]1C[C@@H]([C@H]([C@@H]([C@H]1O[C@@H]2[C@@H]([C@H]([C@@](CO2)(C)O)NC)O)O)O[C@@H]3[C@@H](CC=C(O3)CN)N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H41N5O7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
56391-57-2 (sulfate (2:5) salt) | |
| Record name | Netilmicin [INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0056391561 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID1048542 | |
| Record name | Netilmicin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1048542 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
475.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
56391-56-1, 56391-57-2 | |
| Record name | Netilmicin | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=56391-56-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Netilmicin [INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0056391561 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Netilmicin | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00955 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Netilmicin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1048542 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Netilmicin | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.054.661 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | D-Streptamine, O-3-deoxy-4-C-methyl-3-(methylamino)-β-l-arabinopyranosyl-(1→6)-O-[2,6-diamino-2,3,4,6-tetradeoxy-α-d-glycero-hex-4-enopyranosyl-(1→4)]-2-deoxy-N1-ethyl-, sulfate (2:5) (salt) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.054.662 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | NETILMICIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4O5J85GJJB | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | NETILMICIN | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3584 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Foundational & Exploratory
An In-depth Technical Guide on the Mechanism of Action of Netilmicin on the 30S Ribosomal Subunit
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Netilmicin (B1678213), a semisynthetic aminoglycoside antibiotic, exerts its bactericidal effects by targeting the bacterial 30S ribosomal subunit, a critical component of the protein synthesis machinery. This guide provides a detailed technical overview of this compound's mechanism of action, focusing on its interaction with the 30S subunit. It consolidates quantitative data on its inhibitory activities, outlines key experimental protocols for studying its effects, and presents visual representations of its molecular interactions and the experimental workflows used to elucidate them. This document is intended to serve as a comprehensive resource for researchers and professionals involved in antibiotic research and development.
Introduction
This compound is a 1-N-ethyl derivative of sisomicin, belonging to the aminoglycoside class of antibiotics.[1] Aminoglycosides are potent, broad-spectrum antibiotics primarily used to treat serious infections caused by Gram-negative bacteria.[2] Their primary intracellular target is the ribosome, where they interfere with protein synthesis, leading to bacterial cell death.[3] This guide delves into the specific molecular interactions between this compound and the 30S ribosomal subunit, the smaller of the two ribosomal subunits, which plays a crucial role in decoding messenger RNA (mRNA).
Mechanism of Action at the 30S Ribosomal Subunit
This compound's primary mechanism of action involves binding to the 30S ribosomal subunit and disrupting multiple stages of protein synthesis.[2] This interaction leads to a cascade of events that are ultimately lethal to the bacterium.
Binding to the A-Site of 16S rRNA
This compound, like other aminoglycosides, binds to the A-site (aminoacyl-tRNA site) on the 16S ribosomal RNA (rRNA), a component of the 30S subunit.[4] This binding site is a highly conserved region and is crucial for the accurate decoding of the mRNA codon. The binding of this compound to this site is a critical first step in its antibacterial action.
Interference with the Initiation Complex Formation
The initiation of protein synthesis involves the assembly of the 30S subunit, mRNA, and initiator transfer RNA (tRNA) to form the 30S initiation complex. This compound has been shown to interfere with the proper formation of this complex.[2] By binding to the 30S subunit, it can obstruct the correct positioning of mRNA and initiator tRNA, thereby stalling the initiation of protein synthesis.[2]
Induction of mRNA Misreading
A hallmark of aminoglycoside action is the induction of mRNA misreading.[2] During the elongation phase of protein synthesis, the ribosome moves along the mRNA, and the corresponding aminoacyl-tRNAs are brought to the A-site. This compound's presence in the A-site distorts its structure, leading to the erroneous incorporation of incorrect amino acids into the growing polypeptide chain.[2] This results in the synthesis of non-functional or toxic proteins, which can severely impair cellular functions.[2] Recent studies have shown that bactericidal aminoglycosides can induce not only single translation errors but also clusters of errors in proteins.[5]
Inhibition of Ribosomal Translocation
Following the formation of a peptide bond, the ribosome translocates along the mRNA to the next codon. Some aminoglycosides have been shown to inhibit this translocation process. While the primary effect of this compound is considered to be on decoding, interference with translocation can further disrupt protein synthesis.
Quantitative Data on this compound's Activity
| Antibiotic | Target Organism(s) | Assay Type | IC50 Value | Reference |
| This compound | M. smegmatis | In vitro translation inhibition | Reduced activity with 4'-derivatives | [3] |
| Gentamicin | E. coli | In vitro translation inhibition | ~1 µg/mL | [6] |
| Kanamycin | Various bacteria | In vitro translation inhibition | Dose-dependent | [1] |
Table 1: In Vitro Protein Synthesis Inhibition by Aminoglycosides. This table presents the half-maximal inhibitory concentration (IC50) values for the inhibition of protein synthesis by various aminoglycosides.
| Antibiotic | Ribosome Type | Assay Type | IC50 (µM) | Reference |
| Neomycin | Control | Ribosome Recycling | 1.9 ± 0.3 | [7] |
| Tobramycin | Control | Ribosome Recycling | 23 ± 3 | [7] |
Table 2: Inhibition of Ribosome Recycling by Aminoglycosides. This table shows the IC50 values for the inhibition of ribosome recycling, a crucial step in terminating protein synthesis.
Experimental Protocols
The study of this compound's mechanism of action relies on a variety of in vitro and in vivo experimental techniques. Below are outlines of key methodologies.
In Vitro Translation Inhibition Assay
This assay measures the ability of a compound to inhibit protein synthesis in a cell-free system.
Objective: To determine the concentration of this compound required to inhibit protein synthesis by 50% (IC50).
Methodology:
-
Preparation of Cell-Free Extract: A bacterial cell extract (e.g., from E. coli) containing all the necessary components for translation (ribosomes, tRNAs, aminoacyl-tRNA synthetases, initiation, elongation, and termination factors) is prepared.
-
Template Addition: A specific mRNA template, often encoding a reporter protein like luciferase or green fluorescent protein (GFP), is added to the extract.
-
Incubation with Inhibitor: The cell-free system is incubated with varying concentrations of this compound.
-
Measurement of Protein Synthesis: The amount of newly synthesized reporter protein is quantified. For luciferase, this is done by measuring light emission upon addition of luciferin. For GFP, fluorescence is measured.
-
Data Analysis: The percentage of inhibition is plotted against the drug concentration, and the IC50 value is calculated.
Ribosome Footprinting
Ribosome footprinting is a high-throughput sequencing technique used to map the exact positions of ribosomes on mRNA transcripts.
Objective: To identify the specific sites on mRNA where ribosomes are stalled or paused in the presence of this compound.
Methodology:
-
Cell Treatment: Bacterial cells are treated with this compound.
-
Lysis and Nuclease Digestion: Cells are lysed, and the lysate is treated with a nuclease (e.g., RNase I) that digests mRNA regions not protected by ribosomes.
-
Ribosome Isolation: Ribosome-mRNA complexes (ribosome footprints) are isolated by ultracentrifugation through a sucrose (B13894) cushion.
-
RNA Extraction and Library Preparation: The protected mRNA fragments are extracted, converted to a cDNA library, and prepared for deep sequencing.
-
Sequencing and Data Analysis: The sequenced footprints are mapped back to the transcriptome to determine the precise locations of ribosomes.
Translational Misreading Assay
This assay quantifies the frequency of amino acid misincorporation induced by an antibiotic.
Objective: To measure the rate of misreading of a specific codon in the presence of this compound.
Methodology:
-
In Vitro Translation System: A cell-free translation system is set up with a synthetic mRNA template containing a specific codon of interest.
-
Radioactive Labeling: The reaction mixture contains a radiolabeled amino acid that would be incorrectly incorporated if misreading occurs.
-
Incubation with this compound: The translation reaction is carried out in the presence of varying concentrations of this compound.
-
Quantification of Misincorporation: The amount of radiolabeled amino acid incorporated into the synthesized peptide is measured and compared to the incorporation of the correct amino acid.
Visualizing the Mechanism and Workflows
Graphical representations are invaluable for understanding complex biological processes. The following diagrams, generated using the DOT language, illustrate the mechanism of action of this compound and a typical experimental workflow.
Caption: Mechanism of action of this compound on the bacterial ribosome.
Caption: A generalized experimental workflow for elucidating the mechanism of action of ribosomal antibiotics.
Conclusion
This compound's potent antibacterial activity stems from its precise targeting of the bacterial 30S ribosomal subunit. By binding to the A-site of the 16S rRNA, it triggers a series of events, including the inhibition of translation initiation, induction of mRNA misreading, and potential disruption of ribosome translocation, which collectively lead to the production of aberrant proteins and ultimately, bacterial cell death. The experimental methodologies outlined in this guide provide a framework for the continued investigation of this compound and other aminoglycosides, which is crucial for understanding resistance mechanisms and for the development of novel antibacterial agents. The provided visualizations offer a clear conceptualization of the complex molecular interactions and experimental processes involved in this field of research.
References
- 1. Inhibition of mammalian microsomal protein synthesis by aminoglycoside antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. What is the mechanism of this compound Sulfate? [synapse.patsnap.com]
- 3. Synthesis, ribosomal selectivity, and antibacterial activity of this compound 4′-derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Ribosome-Targeting Antibiotics: Modes of Action, Mechanisms of Resistance, and Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Translation error clusters induced by aminoglycoside antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Real-time measurements of aminoglycoside effects on protein synthesis in live cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Roles of specific aminoglycoside–ribosome interactions in the inhibition of translation - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Antibacterial Spectrum of Netilmicin Against Gram-Negative Bacteria
For Researchers, Scientists, and Drug Development Professionals
Abstract
Netilmicin (B1678213) is a semisynthetic, broad-spectrum aminoglycoside antibiotic derived from sisomicin. It demonstrates potent bactericidal activity against a wide range of clinically significant Gram-negative bacteria, including many strains resistant to other aminoglycosides like gentamicin (B1671437). This guide provides a comprehensive overview of this compound's in vitro activity, detailing its mechanism of action, antibacterial spectrum, quantitative susceptibility data, and the standardized experimental protocols used for its evaluation.
Mechanism of Action
This compound exerts its bactericidal effect by disrupting bacterial protein synthesis.[1] Like other aminoglycosides, its primary target is the bacterial 30S ribosomal subunit. The binding is considered irreversible and interferes with protein synthesis in several ways:
-
Inhibition of Initiation Complex Formation: this compound binds to the 16S rRNA and S12 protein within the 30S subunit. This binding interferes with the formation of the initiation complex, a crucial first step in protein synthesis involving messenger RNA (mRNA) and the initiator transfer RNA (tRNA).[2]
-
mRNA Misreading: The presence of this compound in the ribosome's A-site induces a conformational change, leading to the misreading of mRNA codons. This results in the incorporation of incorrect amino acids into the growing polypeptide chain, leading to the production of non-functional or toxic proteins.[2]
-
Premature Termination: this compound can also cause the premature detachment of the ribosome from the mRNA, resulting in truncated, incomplete proteins.[2]
The culmination of these errors in protein synthesis is lethal to the bacterium. Additionally, it is suggested that the faulty proteins may be inserted into the cell membrane, altering its permeability and contributing to cell death.[2]
In Vitro Antibacterial Spectrum
This compound is active against a wide variety of pathogenic Gram-negative bacteria. Its spectrum is generally similar to that of gentamicin, but it possesses key advantages against certain resistant strains.
2.1. General Susceptibility this compound demonstrates potent activity against most species of the Enterobacteriaceae family and Pseudomonas aeruginosa. Commonly susceptible organisms include:
-
Escherichia coli
-
Klebsiella spp.
-
Enterobacter spp.
-
Proteus mirabilis
-
Indole-positive Proteus spp. (Proteus vulgaris, Morganella morganii, Providencia rettgeri)
-
Serratia spp.
-
Citrobacter spp.
-
Pseudomonas aeruginosa
While its activity against P. aeruginosa has been reported in some studies to be slightly less than that of gentamicin or tobramycin (B1681333), it remains a clinically effective option.[2]
2.2. Activity Against Gentamicin-Resistant Strains A key characteristic of this compound is its stability against certain aminoglycoside-modifying enzymes that inactivate gentamicin. It shows appreciable activity against Gram-negative organisms that are resistant to gentamicin due to the synthesis of enzymes like aminoglycoside 3-N-acetyltransferase (AAC(3)) or aminoglycoside 2″-O-nucleotidyltransferase (ANT(2'')).[3] Consequently, many clinical isolates of E. coli, Klebsiella, and Enterobacter that are resistant to gentamicin remain susceptible to this compound.[4] However, cross-resistance is common for gentamicin-resistant strains of P. aeruginosa.[4]
Quantitative Data: In Vitro Susceptibility
The in vitro potency of an antibiotic is quantified by its Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the drug that prevents visible growth of a bacterium. The following tables summarize representative MIC values for this compound against various Gram-negative clinical isolates.
Table 1: Comparative MIC Ranges of this compound and Other Aminoglycosides Against Susceptible Gram-Negative Isolates
| Organism | This compound (μg/mL) | Gentamicin (μg/mL) | Tobramycin (μg/mL) | Amikacin (μg/mL) |
| Enterobacteriaceae (median) | 0.5 - 2 | 0.5 - 2 | 0.5 - 2 | 1 - 4 |
| P. aeruginosa (median) | 0.5 - 2 | 0.5 - 2 | 0.5 - 2 | 1 - 4 |
Source: Data synthesized from clinical studies where median MICs were reported.[5][6]
Table 2: this compound Activity Against Gentamicin-Susceptible and -Resistant Gram-Negative Bacteria
| Organism (Gentamicin Resistance Status) | Number of Isolates Tested | % Susceptible to this compound |
| Pseudomonas (Resistant) | - | 54% |
| Serratia (Resistant) | - | 67% |
| Klebsiella (Resistant) | - | 88% |
| E. coli (Susceptible) | 342 (in a larger study) | 92% (inhibited by ≤0.8 μg/mL) |
| K. pneumoniae (Susceptible) | 342 (in a larger study) | 93% (inhibited by ≤0.8 μg/mL) |
| Enterobacter spp. (Susceptible) | 342 (in a larger study) | 92% (inhibited by ≤0.8 μg/mL) |
Source: Data compiled from multiple in vitro comparative studies.[7][8]
Note: Susceptibility can be influenced by the specific resistance mechanism present and the testing methodology used.
Experimental Protocols for Susceptibility Testing
The determination of this compound's in vitro activity relies on standardized methods established by bodies like the Clinical and Laboratory Standards Institute (CLSI).
4.1. Broth Dilution Method (MIC Determination) This method determines the MIC in a liquid growth medium.
-
Protocol:
-
Preparation of Antibiotic Dilutions: A series of twofold serial dilutions of this compound is prepared in a suitable cation-adjusted Mueller-Hinton Broth (MHB).
-
Inoculum Preparation: A standardized suspension of the test bacterium (e.g., to a 0.5 McFarland turbidity standard) is prepared and further diluted to achieve a final concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL in the test wells.
-
Inoculation: Each well or tube containing the this compound dilution, along with a growth control (no antibiotic) and a sterility control (no bacteria), is inoculated with the bacterial suspension.
-
Incubation: The microtiter plates or tubes are incubated at 35°C ± 2°C for 16-20 hours in ambient air.
-
Interpretation: The MIC is read as the lowest concentration of this compound that completely inhibits visible bacterial growth.
-
4.2. Agar (B569324) Dilution Method (MIC Determination) This method is similar to broth dilution but is performed on a solid medium.
-
Protocol:
-
Plate Preparation: A series of agar plates (typically Mueller-Hinton Agar) is prepared, each containing a specific concentration of this compound.
-
Inoculum Preparation: A bacterial suspension is prepared as in the broth dilution method, aiming for a final inoculum of approximately 10⁴ CFU per spot on the agar surface.
-
Inoculation: The surfaces of the agar plates are spot-inoculated with the standardized bacterial suspension. A growth control plate (no antibiotic) is also inoculated.
-
Incubation: Plates are incubated at 35°C ± 2°C for 16-20 hours.
-
Interpretation: The MIC is the lowest this compound concentration that prevents the growth of more than one colony or a faint haze.
-
4.3. Factors Influencing Test Results The in vitro activity of aminoglycosides, including this compound, is significantly affected by the test conditions. The concentration of divalent cations (Ca²⁺ and Mg²⁺) in the Mueller-Hinton medium is particularly critical.[2] Elevated cation levels can antagonize the activity of this compound, especially against P. aeruginosa, leading to markedly higher MIC values. Therefore, adherence to standardized, cation-adjusted media is essential for accurate and reproducible results.
Conclusion
This compound is a potent aminoglycoside with a broad spectrum of bactericidal activity against clinically important Gram-negative pathogens. Its key advantage lies in its stability against several common aminoglycoside-modifying enzymes, rendering it effective against many gentamicin-resistant strains of Enterobacteriaceae. While generally effective against P. aeruginosa, its activity can be slightly lower than tobramycin, and it is susceptible to cation concentration effects in vitro. Standardized susceptibility testing methodologies are crucial for accurately determining its activity and guiding appropriate clinical use. This guide provides the foundational data and protocols necessary for researchers and drug development professionals working with this important antibiotic.
References
- 1. Comparative Activity of this compound, Gentamicin, Amikacin, and Tobramycin Against Pseudomonas aeruginosa and Enterobacteriaceae - PMC [pmc.ncbi.nlm.nih.gov]
- 2. In Vitro Activity of this compound Compared with Gentamicin, Tobramycin, Amikacin, and Kanamycin - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. In Vitro Activity of this compound, Gentamicin, and Amikacin - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound in Gram-Negative Bacterial Infections - PMC [pmc.ncbi.nlm.nih.gov]
- 6. In vitro studies with this compound compared with amikacin, gentamicin, and tobramycin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Antimicrobial activity in vitro of this compound and comparison with sisomicin, gentamicin, and tobramycin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. In Vitro Study of this compound Compared with Other Aminoglycosides - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Chemical Synthesis and Derivatives of Netilmicin
For Researchers, Scientists, and Drug Development Professionals
Abstract
Netilmicin (B1678213), a semi-synthetic aminoglycoside antibiotic, is a crucial therapeutic agent against a broad spectrum of bacterial infections, including those caused by strains resistant to other aminoglycosides like gentamicin (B1671437).[1][2][3] This technical guide provides a comprehensive overview of the chemical synthesis of this compound from its precursor, sisomicin (B1680986), detailing the necessary reaction steps, protecting group strategies, and purification methods. Furthermore, it explores the synthesis of various this compound derivatives, with a focus on modifications at the 4'-position, and presents their structure-activity relationships. Detailed experimental protocols for key synthetic and analytical procedures are provided, alongside tabulated quantitative data for yields and biological activity. Visual diagrams generated using Graphviz are included to illustrate the synthetic workflow and the mechanism of action, offering a clear and concise reference for researchers in the field of medicinal chemistry and antibiotic development.
Introduction to this compound
This compound (1-N-ethylsisomicin) is a potent, broad-spectrum, semi-synthetic aminoglycoside antibiotic.[1] It is structurally a derivative of sisomicin, an aminoglycoside produced by the fermentation of Micromonospora inyoensis.[4] The key structural modification in this compound is the presence of an ethyl group on the 1-amino group of the 2-deoxystreptamine (B1221613) ring.[5] This modification provides this compound with an enhanced profile against certain aminoglycoside-modifying enzymes, rendering it effective against some gentamicin-resistant bacterial strains.[2][6]
The mechanism of action of this compound, typical of aminoglycosides, involves the inhibition of bacterial protein synthesis. It binds to the 30S ribosomal subunit, interfering with the initiation of protein synthesis and causing misreading of the mRNA template.[4][6] This leads to the production of non-functional proteins and ultimately results in bacterial cell death.
Chemical Synthesis of this compound
The industrial synthesis of this compound is a multi-step process that begins with the naturally occurring aminoglycoside, sisomicin. The primary challenge in the synthesis is the selective N-ethylation of the 1-amino group, as sisomicin possesses multiple reactive amino groups. This is achieved through a carefully designed protecting group strategy.
General Synthetic Workflow
The overall synthetic route for this compound from sisomicin can be summarized in the following key steps:
-
Selective Protection of Amino Groups: The 3, 2', and 6'-amino groups of sisomicin are selectively protected.
-
1-N-Ethylation: The unprotected 1-amino group is ethylated.
-
Deprotection: The protecting groups are removed to yield this compound.
-
Purification: The final product is purified to remove impurities and unreacted starting materials.
A visual representation of this workflow is provided below.
Experimental Protocols
This procedure involves the selective acetylation of sisomicin using a metal chelate to temporarily protect certain amino groups.
Materials:
-
Sisomicin
-
Zinc acetate (B1210297) dihydrate
-
Methanol
-
Anhydrous acetic anhydride (B1165640)
-
Tetrahydrofuran (THF)
-
Concentrated ammonia (B1221849) water
Procedure: [7]
-
Dissolve sisomicin (1 equivalent) in methanol.
-
Add zinc acetate dihydrate (2.5 equivalents) to the solution and stir at room temperature for 15 hours to form the zinc complex.
-
Prepare a solution of anhydrous acetic anhydride (3.5 equivalents) and triethylamine in THF.
-
Add the acetic anhydride solution dropwise to the stirred sisomicin-zinc complex solution over 4 hours at room temperature.
-
Continue stirring for an additional hour after the addition is complete.
-
Distill the reaction mixture in vacuo to remove the solvents.
-
Dissolve the resulting residue in a mixture of concentrated ammonia water and ethanol to decompose the zinc complex and precipitate the product.
-
Filter the precipitate, wash with ethanol, and dry to obtain 3,2',6'-tri-N-acetyl-sisomicin.
Table 1: Synthesis Yields for Key Intermediates and Final Product
| Reaction Step | Starting Material | Product | Reported Yield (%) |
| Selective Acetylation | Sisomicin | 3,2',6'-Tri-N-acetyl-sisomicin | 95.3[4] |
| 1-N-Ethylation and Deprotection | 3,2',6'-Tri-N-acetyl-sisomicin | This compound | 96[5][8] |
| Silylation and Ethylation (alternative route) | 3,2',6'-Tri-N-acetyl-sisomicin | This compound | 88[9] |
This step introduces the characteristic ethyl group to the 1-amino position.
Materials:
-
3,2',6'-Tri-N-acetyl-sisomicin
-
Aprotic organic solvent (e.g., chloroform)
-
Ethylating reagent (e.g., acetaldehyde (B116499) and a reducing agent like sodium borohydride)[9]
-
Aqueous sodium hydroxide (B78521)
-
Suspend 3,2',6'-tri-N-acetyl-sisomicin in an aprotic solvent.
-
Add the ethylating reagent to the suspension.
-
Stir the reaction mixture at room temperature until the reaction is complete (monitor by TLC or HPLC).
-
Add aqueous sodium hydroxide to the reaction mixture to hydrolyze the acetyl protecting groups.
-
Heat the mixture to reflux for several hours until deprotection is complete.
-
Cool the reaction mixture and neutralize with an appropriate acid.
-
The crude this compound can then be isolated and purified.
Purification of this compound
Purification of the final product is critical to remove unreacted intermediates, by-products such as 1,1-N-diethyl-sisomicin, and residual reagents.[9] High-performance liquid chromatography (HPLC) is a widely used technique for both the analysis and purification of this compound.[10][11][12][13][14]
A robust HPLC method is essential for monitoring the purity of this compound and quantifying any related substances.
-
Column: Pentafluorophenyl (PFP) or C18 reversed-phase column.
-
Mobile Phase: A gradient or isocratic mixture of an ion-pairing agent (e.g., trifluoroacetic acid or pentafluoropropionic acid), water, and acetonitrile.
-
Detector: Charged Aerosol Detector (CAD) or Pulsed Amperometric Detector (PAD) is preferred due to the weak UV chromophore of aminoglycosides.[10][14]
-
Flow Rate: Typically 0.8-1.0 mL/min.
Derivatives of this compound
To overcome bacterial resistance and improve the therapeutic index, various derivatives of this compound have been synthesized and evaluated. Modifications at the 4'-position of the purpurosamine ring have been a significant area of focus.[1]
Synthesis of 4'-Derivatives
The synthesis of 4'-derivatives typically starts with a protected this compound intermediate.
Materials: [1]
-
Protected this compound derivative (e.g., with triazene (B1217601) and acetyl protecting groups)
-
N-bromosuccinimide (NBS) or N-iodosuccinimide (NIS)
-
Silver nitrate
-
Acetonitrile
Procedure: [1]
-
Dissolve the protected this compound derivative in acetonitrile.
-
Add N-bromosuccinimide (for bromination) or N-iodosuccinimide (for iodination) and silver nitrate.
-
Heat the reaction mixture at 80°C for approximately 2.5 hours.
-
After completion, cool the reaction mixture and work up to isolate the 4'-halogenated derivative.
Table 2: Yields for the Synthesis of 4'-Derivatives of this compound
| Reaction Step | Starting Material | Product | Reported Yield (%) |
| 4'-Bromination | Protected this compound | 4'-Bromo-Netilmicin derivative | 50[1] |
| 4'-Iodination | Protected this compound | 4'-Iodo-Netilmicin derivative | 45[1] |
| 4'-Sulfenylation | Protected this compound | 4'-Ethylthio-Netilmicin derivative | 43[1] |
Structure-Activity Relationship and Biological Activity
The antibacterial activity of this compound and its derivatives is typically evaluated by determining the Minimum Inhibitory Concentration (MIC) against a panel of bacterial strains.
Table 3: Comparative Antibacterial Activity (MIC in µg/mL) of this compound and Other Aminoglycosides
| Organism | This compound | Gentamicin | Tobramycin | Amikacin |
| Escherichia coli | 0.8 | 0.8 | 0.4 | 1.6 |
| Klebsiella pneumoniae | 0.8 | 1.6 | 0.8 | 1.6 |
| Enterobacter spp. | 0.8 | 1.6 | 1.6 | 3.1 |
| Serratia marcescens | 3.1 | 6.3 | 3.1 | 3.1 |
| Pseudomonas aeruginosa | 3.1 | 1.6 | 0.8 | 3.1 |
| Staphylococcus aureus | ≤0.05 | ≤0.05 | ≤0.05 | 0.8 |
Data compiled from multiple in vitro studies.[15][16][17]
Studies on 4'-derivatives of this compound have shown that modifications at this position generally lead to a decrease in antibacterial activity.[18] Halogenation, arylation, and alkylation at the 4'-position resulted in derivatives with reduced inhibition of prokaryotic ribosomes and lower activity against both Gram-positive and Gram-negative bacteria.[18] This suggests that the 4'-hydroxyl group is important for the biological activity of this compound.
Mechanism of Action: Ribosomal Targeting
This compound exerts its bactericidal effect by targeting the bacterial ribosome, a key component of the protein synthesis machinery.
The binding of this compound to the A-site on the 16S rRNA of the 30S subunit leads to several downstream effects:[4]
-
Inhibition of Initiation Complex Formation: this compound can interfere with the proper assembly of the ribosome, mRNA, and initiator tRNA.
-
mRNA Misreading: The binding of this compound distorts the A-site, leading to the incorporation of incorrect amino acids into the growing polypeptide chain.
-
Inhibition of Translocation: The movement of the ribosome along the mRNA can be hindered, leading to premature termination of translation.
The accumulation of non-functional or truncated proteins disrupts essential cellular processes, ultimately leading to bacterial cell death.
Conclusion
The chemical synthesis of this compound is a well-established process that relies on the selective modification of the natural product sisomicin. The development of efficient protecting group strategies has enabled the high-yield production of this important antibiotic. While the synthesis of various this compound derivatives has been explored to address the challenge of antibiotic resistance, modifications at the 4'-position have so far not yielded compounds with improved activity, highlighting the critical role of the 4'-hydroxyl group. Future research in this area may focus on other positions for modification or the development of novel synthetic methodologies to access a wider range of derivatives. This guide provides a solid foundation for researchers and professionals involved in the discovery and development of new aminoglycoside antibiotics.
References
- 1. Synthesis, ribosomal selectivity, and antibacterial activity of this compound 4′-derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Antibacterial activity of this compound, a new aminoglycoside antibiotic, compared with that of gentamicin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound. A review of its antibacterial activity, pharmacokinetic properties and therapeutic use - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. CN103524577A - Synthesis method of etimicin sulfate intermediate (3,2',6'-tri-N-acetyl gentamicin C1a) - Google Patents [patents.google.com]
- 5. researchgate.net [researchgate.net]
- 6. Antibacterial Activity of this compound, a New Aminoglycoside Antibiotic, Compared with That of Gentamicin - PMC [pmc.ncbi.nlm.nih.gov]
- 7. US5696244A - Method for preparing 1-N-ethylsisomicin - Google Patents [patents.google.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. EP0242385B1 - Process for preparing this compound - Google Patents [patents.google.com]
- 10. academic.oup.com [academic.oup.com]
- 11. researchgate.net [researchgate.net]
- 12. ijpir.com [ijpir.com]
- 13. researchgate.net [researchgate.net]
- 14. jasco.hu [jasco.hu]
- 15. In vitro studies on this compound, a new aminoglycoside antibiotic - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. journals.asm.org [journals.asm.org]
- 17. In vitro study of this compound compared with other aminoglycosides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Synthesis, ribosomal selectivity, and antibacterial activity of this compound 4'-derivatives. | Semantic Scholar [semanticscholar.org]
Navigating the Challenge of Netilmicin Resistance in Clinical Settings: A Technical Guide
For Immediate Release
In the ongoing battle against antimicrobial resistance, understanding the molecular mechanisms underpinning bacterial defiance to antibiotics is paramount. This technical guide provides an in-depth exploration of the primary resistance mechanisms to Netilmicin, a semisynthetic aminoglycoside antibiotic, observed in clinical isolates. Tailored for researchers, scientists, and drug development professionals, this document synthesizes current knowledge on enzymatic modification, target site alteration, and efflux-mediated resistance, supplemented with detailed experimental protocols and quantitative data analysis.
Core Mechanisms of this compound Resistance
Bacteria have evolved sophisticated strategies to counteract the bactericidal effects of this compound and other aminoglycosides. The most prevalent mechanisms of resistance include enzymatic inactivation of the antibiotic, alterations of the ribosomal target, and active efflux of the drug from the bacterial cell.[1]
Enzymatic Modification: The Primary Line of Defense
The most common mechanism of acquired resistance to this compound is the enzymatic modification of the drug by aminoglycoside-modifying enzymes (AMEs).[1][2] These enzymes, often encoded by genes located on mobile genetic elements like plasmids, transposons, and integrons, can rapidly disseminate among bacterial populations.[1][3] AMEs are broadly classified into three families based on the type of chemical modification they catalyze:
-
Aminoglycoside Acetyltransferases (AACs): These enzymes transfer an acetyl group from acetyl-CoA to an amino group on the aminoglycoside structure. The aac(6')-Ib gene is a significant factor in this compound resistance.[4] The AAC(6')-I enzyme, for instance, confers resistance to tobramycin, this compound, and amikacin.[5]
-
Aminoglycoside Nucleotidyltransferases (ANTs) or Adenyltransferases (AADs): These enzymes transfer a nucleotide (typically an adenyl group from ATP) to a hydroxyl group on the antibiotic.
-
Aminoglycoside Phosphotransferases (APHs) or Kinases (AKs): These enzymes transfer a phosphate (B84403) group from ATP to a hydroxyl group of the aminoglycoside.
This compound is generally less susceptible to adenylating enzymes compared to gentamicin (B1671437) but is more susceptible to acetylation than amikacin.[6] The specific AME present in a clinical isolate determines its cross-resistance profile to other aminoglycosides. For example, the bifunctional enzyme AAC(6')-Ie/APH(2")-Ia from Staphylococcus aureus can inactivate multiple aminoglycosides.[1]
Target Site Alteration: Modifying the Ribosome
Aminoglycosides exert their bactericidal effect by binding to the 30S ribosomal subunit and interfering with protein synthesis.[2] Resistance can arise from modifications to this target site, which reduce the binding affinity of the antibiotic.
16S rRNA Methylation: A clinically significant mechanism of high-level resistance to a broad range of aminoglycosides, including this compound, is the methylation of the 16S rRNA component of the 30S ribosomal subunit.[7][8] This modification is carried out by 16S rRNA methyltransferases (RMTs).[9] These enzymes typically methylate specific nucleotide residues within the A-site of the 16S rRNA, the primary binding site for aminoglycosides.[9]
For instance, methylation at the N7 position of nucleotide G1405 confers resistance to 4,6-disubstituted aminoglycosides like gentamicin and tobramycin, while methylation at the N1 position of A1408 results in a broader resistance profile that includes 4,5-disubstituted aminoglycosides as well.[9][10] The genes encoding these methyltransferases, such as armA, rmtB, and rmtC, are often located on mobile genetic elements, facilitating their spread.[11]
Ribosomal Protein Mutations: While less common than enzymatic modification, mutations in genes encoding ribosomal proteins can also confer resistance to aminoglycosides.[1][12] These mutations can alter the structure of the ribosome, thereby reducing the binding efficiency of the antibiotic.
Efflux Pumps: Actively Expelling the Threat
Efflux pumps are transmembrane proteins that actively transport a wide range of substrates, including antibiotics, out of the bacterial cell.[1][13] Overexpression of these pumps can lead to reduced intracellular concentrations of this compound, contributing to resistance. In Gram-negative bacteria, the Resistance-Nodulation-Division (RND) family of efflux pumps is a major contributor to multidrug resistance.[14][15] The AdeABC efflux pump in Acinetobacter baumannii, for example, has been shown to confer resistance to aminoglycosides, including this compound.[16]
Quantitative Data on this compound Resistance
The prevalence of different resistance mechanisms and the resulting levels of resistance can vary significantly depending on the bacterial species, geographical location, and clinical setting.
| Resistance Mechanism | Associated Genes | Bacterial Species | Reported this compound Resistance Rates/MICs |
| Aminoglycoside Acetyltransferases | aac(6')-I | Enterobacteriaceae | In gentamicin-resistant isolates, 44% were also resistant to this compound.[17] |
| aac(3)-II | Enterobacteriaceae | Responsible for resistance to gentamicin, tobramycin, and this compound.[5] | |
| 16S rRNA Methyltransferases | armA, rmtB, rmtC | Enterobacterales, Acinetobacter spp., P. aeruginosa | Confer high-level resistance with MICs often ≥256 µg/mL.[11] |
| Efflux Pumps | adeABC | Acinetobacter baumannii | Associated with decreased susceptibility to this compound.[18] |
Note: MIC (Minimum Inhibitory Concentration) values can be influenced by the testing methodology and the specific strain.
Experimental Protocols for a Deeper Dive
Identifying the specific mechanisms of this compound resistance in clinical isolates is crucial for surveillance and for guiding therapeutic decisions. The following are key experimental protocols employed in this area.
Determination of Minimum Inhibitory Concentration (MIC)
Principle: The MIC is the lowest concentration of an antimicrobial that will inhibit the visible growth of a microorganism after overnight incubation. This is a fundamental phenotypic test to quantify the level of resistance.
Methodology (Broth Microdilution):
-
Prepare this compound Stock Solution: Prepare a stock solution of this compound of known concentration in an appropriate solvent.
-
Serial Dilutions: Perform two-fold serial dilutions of the this compound stock solution in cation-adjusted Mueller-Hinton broth (CAMHB) in a 96-well microtiter plate.
-
Inoculum Preparation: Prepare a standardized bacterial inoculum equivalent to a 0.5 McFarland standard and dilute it to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.
-
Incubation: Incubate the microtiter plate at 35-37°C for 16-20 hours.
-
Reading Results: The MIC is the lowest concentration of this compound that shows no visible bacterial growth.
Molecular Detection of Resistance Genes by PCR
Principle: Polymerase Chain Reaction (PCR) is used to amplify specific DNA sequences, allowing for the rapid and sensitive detection of genes encoding AMEs and 16S rRNA methyltransferases.[19][20][21]
Methodology (Multiplex PCR for AME Genes):
-
DNA Extraction: Isolate total genomic DNA from the bacterial clinical isolate.
-
Primer Design: Utilize previously validated primers specific for common AME genes such as aac(6')-Ib, ant(2")-Ia, and aph(3')-VIa.[19]
-
PCR Amplification:
-
Prepare a PCR master mix containing DNA polymerase, dNTPs, buffer, and the specific primer sets.
-
Add the extracted bacterial DNA to the master mix.
-
Perform PCR amplification using a thermal cycler with optimized cycling conditions (denaturation, annealing, and extension temperatures and times).
-
-
Gel Electrophoresis:
-
Separate the PCR products by size on an agarose (B213101) gel.
-
Stain the gel with a DNA-binding dye (e.g., ethidium (B1194527) bromide) and visualize the bands under UV light.
-
The presence of a band of the expected size indicates the presence of the corresponding resistance gene.
-
Characterization of Efflux Pump Activity
Principle: The activity of efflux pumps can be assessed phenotypically by measuring the accumulation of a fluorescent substrate, such as ethidium bromide (EtBr), in the presence and absence of an efflux pump inhibitor (EPI).[13][22]
Methodology (Ethidium Bromide-Agar Cartwheel Method):
-
Plate Preparation: Prepare a series of agar (B569324) plates (e.g., Trypticase Soy Agar) containing increasing concentrations of ethidium bromide (e.g., 0.0 to 2.5 mg/L).[13]
-
Inoculation:
-
Prepare a bacterial suspension adjusted to a 0.5 McFarland standard.
-
Inoculate the EtBr-containing agar plates by streaking the bacterial isolates from the center to the periphery in a "cartwheel" pattern. Include a known susceptible and a known resistant strain as controls.
-
-
Incubation: Incubate the plates at 37°C and protect them from light.
-
Visualization: Observe the plates under UV light. The minimal concentration of EtBr that produces fluorescence in the bacterial mass is determined. A higher concentration of EtBr required for fluorescence indicates greater efflux activity.[13]
-
Confirmation with EPIs: The assay can be repeated with the addition of a known EPI to the agar to confirm that the reduced fluorescence is due to efflux pump activity.
Conclusion
Resistance to this compound in clinical isolates is a multifaceted problem driven primarily by the acquisition of genes encoding aminoglycoside-modifying enzymes and 16S rRNA methyltransferases, with contributions from efflux pump overexpression. A comprehensive understanding of these mechanisms, facilitated by robust experimental characterization, is essential for the development of novel therapeutic strategies to combat the growing threat of antibiotic resistance. This includes the design of new aminoglycoside derivatives that are refractory to enzymatic modification and the development of effective efflux pump inhibitors. Continued surveillance and molecular characterization of resistant isolates are critical to tracking the evolution and spread of these resistance determinants.
References
- 1. Mechanisms of Resistance to Aminoglycoside Antibiotics: Overview and Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. academic.oup.com [academic.oup.com]
- 4. The prevalence and distribution of aminoglycoside resistance genes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. researchgate.net [researchgate.net]
- 7. Plasmid-Mediated High-Level Resistance to Aminoglycosides in Enterobacteriaceae Due to 16S rRNA Methylation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. academic.oup.com [academic.oup.com]
- 9. Aminoglycosides: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 10. academic.oup.com [academic.oup.com]
- 11. Aminoglycoside Resistance: Updates with a Focus on Acquired 16S Ribosomal RNA Methyltransferases - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Single Ribosomal Protein Mutations in Antibiotic-Resistant Bacteria Analyzed by Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 13. A Simple Method for Assessment of MDR Bacteria for Over-Expressed Efflux Pumps [openmicrobiologyjournal.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. mdpi.com [mdpi.com]
- 16. Types and Mechanisms of Efflux Pump Systems and the Potential of Efflux Pump Inhibitors in the Restoration of Antimicrobial Susceptibility, with a Special Reference to Acinetobacter baumannii [mdpi.com]
- 17. Frequency of Resistance to Kanamycin, Tobramycin, this compound, and Amikacin in Gentamicin-Resistant Gram-Negative Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Efflux-Mediated Drug Resistance in Bacteria: an Update - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Aminoglycosides Resistance Gene Detection by Multiplex PCR for Klebsiella pneumoniae and Escherichia coli by Multiplex PCR [cat.journals.ekb.eg]
- 20. walshmedicalmedia.com [walshmedicalmedia.com]
- 21. journals.asm.org [journals.asm.org]
- 22. researchgate.net [researchgate.net]
Molecular basis of Netilmicin ototoxicity and nephrotoxicity
An In-Depth Technical Guide to the Molecular Basis of Netilmicin (B1678213) Ototoxicity and Nephrotoxicity
Introduction
This compound, a semi-synthetic aminoglycoside antibiotic, is utilized for treating a variety of serious bacterial infections.[1] Like other members of the aminoglycoside class, its clinical use is tempered by the potential for significant side effects, namely ototoxicity (damage to the inner ear) and nephrotoxicity (damage to the kidneys).[1][2] These toxicities arise from the drug's accumulation in the sensory hair cells of the inner ear and the proximal tubular cells of the kidneys.[1][3] While generally considered to have a lower toxicity profile compared to older aminoglycosides like gentamicin (B1671437), understanding the molecular mechanisms underlying these adverse effects is critical for researchers, scientists, and drug development professionals aiming to mitigate risk and develop safer therapeutic alternatives.[3][4] This guide provides a detailed examination of the molecular pathways, presents comparative quantitative data, outlines key experimental protocols, and visualizes the core toxicological processes.
Molecular Basis of this compound Nephrotoxicity
This compound-induced nephrotoxicity is characterized by damage and dysfunction of the renal proximal tubular cells. The process is typically initiated by the accumulation of the drug within these cells, triggering a cascade of events that can lead to acute tubular necrosis. However, this damage is often reversible as the tubular cells can regenerate.[1]
Cellular Uptake and Lysosomal Sequestration
Following glomerular filtration, this compound, like other aminoglycosides, is reabsorbed from the tubular fluid into the proximal tubule cells.[3][5] This uptake is primarily mediated by an endocytic process involving the multi-ligand receptors megalin and cubilin located on the apical brush border of these cells. Once inside the cell, this compound is sequestered within lysosomes, where it accumulates to concentrations 10-20 times higher than in the serum.[3] This accumulation disrupts lysosomal function, leading to phospholipidosis—a condition characterized by the buildup of phospholipids—and subsequent cellular injury.[3][6]
Induction of Apoptosis
A key event in this compound nephrotoxicity is the induction of apoptosis, or programmed cell death, in renal proximal tubule cells.[6][7][8] While this compound is known to cause marked phospholipidosis, it induces only a moderate apoptotic response compared to the more potent nephrotoxicity of gentamicin.[6][7][8] This suggests that while phospholipidosis is a hallmark of aminoglycoside accumulation, the degree of apoptosis is a more direct correlate of the drug's nephrotoxic potential. Studies have shown that gentamicin induces a dose-dependent apoptotic reaction that is detectable after just four days of treatment.[6][8] In contrast, this compound appears safer in this regard.[7][9]
Signaling Pathway in Nephrotoxicity
The accumulation of this compound within lysosomes leads to lysosomal membrane permeabilization, releasing cathepsins and other contents into the cytosol. This triggers the intrinsic pathway of apoptosis, characterized by mitochondrial dysfunction, generation of reactive oxygen species (ROS), and activation of the caspase cascade.
Molecular Basis of this compound Ototoxicity
This compound-induced ototoxicity results in irreversible damage to the sensory hair cells of the cochlea and vestibular system, leading to hearing loss and balance problems.[1] The damage typically progresses from the outer hair cells at the base of the cochlea towards the apex.
Cellular Uptake and ROS Generation
This compound enters inner ear hair cells primarily through mechano-electrical transduction (MET) channels on the stereocilia.[10] Once inside the cell, this compound interacts with iron, catalyzing the formation of highly reactive oxygen species (ROS).[11][12] This oxidative stress is a central event in aminoglycoside ototoxicity, overwhelming the cell's antioxidant defenses and triggering cell death pathways.[11][13] The generation of ROS, particularly hydroxyl radicals, has been directly detected in cochlear explants exposed to aminoglycosides.[14]
JNK Signaling Pathway Activation
The accumulation of ROS acts as a key stress signal that activates the c-Jun N-terminal kinase (JNK) signaling pathway, a member of the mitogen-activated protein kinase (MAPK) family.[11][15] JNK activation is a critical step in aminoglycoside-induced hair cell apoptosis.[15][16] Once activated, JNK translocates to the mitochondria and phosphorylates pro-apoptotic proteins of the Bcl-2 family (e.g., Bax, Bad), while inhibiting anti-apoptotic members (e.g., Bcl-2).[11][17] This shifts the balance towards apoptosis.[10][17] Inhibition of the JNK pathway has been shown to protect hair cells from aminoglycoside-induced death.[11][16]
Mitochondrial-Mediated Apoptosis
The JNK-mediated signaling converges on the mitochondria, leading to the loss of mitochondrial membrane potential and the release of cytochrome c into the cytoplasm.[10][17] Cytochrome c then binds with Apaf-1 and procaspase-9 to form the apoptosome, which activates caspase-9.[10] Caspase-9, in turn, activates downstream executioner caspases, such as caspase-3, which dismantle the cell and lead to its death.[10][11]
Quantitative Data Summary
Numerous studies have compared the ototoxic and nephrotoxic potential of this compound to other aminoglycosides. This compound is consistently shown to be less toxic than gentamicin.[3][18]
Table 1: Comparative Nephrotoxicity of Aminoglycosides in Animal Models
| Aminoglycoside | Species | Dose | Duration | Key Findings | Reference |
|---|---|---|---|---|---|
| This compound | Rat | 30-120 mg/kg/day | 15 days | Significantly less proteinuria; no decline in creatinine (B1669602) clearance. | [18] |
| Gentamicin | Rat | 30-120 mg/kg/day | 15 days | Marked proteinuria; dose-dependent decline in creatinine clearance. | [18] |
| This compound | Rat | 10 or 20 mg/kg/day | 10 days | Marked phospholipidosis but moderate apoptosis and proliferative response. | [6][7][8] |
| Gentamicin | Rat | 10 or 20 mg/kg/day | 10 days | Marked phospholipidosis, apoptosis, and proliferative response. |[6][7][8] |
Table 2: Comparative Ototoxicity of Aminoglycosides in Animal Models
| Aminoglycoside | Species | Dose | Duration | Key Findings (Severity of Cochlear Damage) | Reference |
|---|---|---|---|---|---|
| This compound | Guinea Pig | 37.5 mg/kg, b.i.d. | 7 days | Least toxic among the group. | [19] |
| Streptomycin | Guinea Pig | 125 mg/kg, b.i.d. | 7 days | More toxic than this compound. | [19] |
| Amikacin (B45834) | Guinea Pig | 150 mg/kg, b.i.d. | 7 days | More toxic than streptomycin. | [19] |
| Gentamicin | Guinea Pig | 50 mg/kg, b.i.d. | 7 days | Most toxic among the group. | [19] |
| This compound | Rabbit | 50 or 100 mg/kg | 30 days | Least ototoxic compared to dibekacin, kanamycin, and amikacin. |[4] |
Table 3: Clinical Data on this compound Toxicity
| Dosing Regimen | Patient Count | Dose | Incidence of Nephrotoxicity | Incidence of Ototoxicity | Reference |
|---|---|---|---|---|---|
| Once Daily (od) | 56 | 6 mg/kg | 6/56 (10.7%) had >25% increase in serum creatinine. | 4/56 (7.1%) had >20 dB hearing loss at one frequency. | [20][21] |
| Thrice Daily (tid) | 57 | 6 mg/kg total | 7/57 (12.3%) had >25% increase in serum creatinine. | 5/57 (8.8%) had >20 dB hearing loss at one frequency. | [20][21] |
| Once Daily (od) | 69 | 5.5 mg/kg | 10/69 (14.5%) | Not significantly different from gentamicin. |[22] |
Key Experimental Protocols
Standardized protocols are essential for evaluating and comparing the toxicity of aminoglycosides.
Protocol: Assessment of Nephrotoxicity in a Rat Model
This protocol is adapted from methodologies used to compare aminoglycoside nephrotoxicity.[6][18][23]
-
Objective : To evaluate the nephrotoxic potential of this compound in a rodent model.
-
Animal Model : Female Wistar rats.[6]
-
Procedure :
-
Animals are divided into control and treatment groups.
-
Treatment groups receive daily intraperitoneal (i.p.) or subcutaneous (s.c.) injections of this compound at varying doses (e.g., 10, 20, 60 mg/kg) for a period of 10-15 days.[6][18] The control group receives saline.
-
Monitor animal weight and general health daily.
-
Collect 24-hour urine samples at baseline and end-of-study for proteinuria and osmolality analysis.
-
At the end of the treatment period, collect blood via cardiac puncture for analysis of Blood Urea Nitrogen (BUN) and serum creatinine.[6]
-
Euthanize animals and harvest kidneys. One kidney is fixed in formalin for histological analysis (H&E staining), and the other is processed for apoptosis detection.
-
-
Endpoint Measurement :
-
Functional : Changes in BUN, serum creatinine, creatinine clearance, and proteinuria.[6][18]
-
Histological : Light microscopy to assess tubular necrosis, cast formation, and interstitial inflammation.[18]
-
Apoptosis : Terminal deoxynucleotidyltransferase-mediated dUTP-biotin nick end labeling (TUNEL) staining on kidney sections to quantify apoptotic cells.[6][7][8]
-
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. This compound Side Effects: Common, Severe, Long Term [drugs.com]
- 3. The effect of this compound and other aminoglycosides on renal function. A survey of the literature on the nephrotoxicity of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Low ototoxicity and its mechanism of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Aminoglycosides: Nephrotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. journals.asm.org [journals.asm.org]
- 8. Apoptosis in renal proximal tubules of rats treated with low doses of aminoglycosides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. journals.asm.org [journals.asm.org]
- 10. Mechanisms of Aminoglycoside Ototoxicity and Targets of Hair Cell Protection - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Frontiers | The Ameliorative Effect of JNK Inhibitor D-JNKI-1 on Neomycin-Induced Apoptosis in HEI-OC1 Cells [frontiersin.org]
- 12. Autophagy protects auditory hair cells against neomycin-induced damage - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Generation of highly-reactive oxygen species is closely related to hair cell damage in rat organ of Corti treated with gentamicin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. ees.as.uky.edu [ees.as.uky.edu]
- 15. The Ameliorative Effect of JNK Inhibitor D-JNKI-1 on Neomycin-Induced Apoptosis in HEI-OC1 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 16. JNK signaling in neomycin-induced vestibular hair cell death - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Mechanism and Prevention of Ototoxicity Induced by Aminoglycosides - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Comparative Nephrotoxicities of this compound and Gentamicin in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Comparative cochlear toxicities of streptomycin, gentamicin, amikacin and this compound in guinea-pigs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Nephrotoxicity, high frequency ototoxicity, efficacy and serum kinetics of once versus thrice daily dosing of this compound in patients with serious infections - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. scispace.com [scispace.com]
- 22. Ototoxicity and nephrotoxicity of gentamicin vs this compound in patients with serious infections. A randomized clinical trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Development rat models of nephrotoxic: A pre-clinical test model to discover nephroprotective agents | Pharmacy Education [pharmacyeducation.fip.org]
Netilmicin Binding Sites on Bacterial 16S rRNA: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Netilmicin (B1678213), a semisynthetic aminoglycoside antibiotic, exerts its bactericidal effect by targeting the bacterial ribosome, a critical component of the protein synthesis machinery. This guide provides an in-depth technical overview of the molecular interactions between this compound and its primary target, the 16S ribosomal RNA (rRNA). By binding to a specific site on the 30S ribosomal subunit, this compound disrupts the fidelity of translation, leading to the production of nonfunctional proteins and ultimately, bacterial cell death. Understanding the precise binding interactions, the experimental methodologies used to elucidate them, and the mechanisms of resistance is paramount for the development of novel antimicrobial agents and strategies to combat bacterial resistance.
Mechanism of Action
This compound is part of the aminoglycoside family, which is characterized by its ability to irreversibly bind to the bacterial 30S ribosomal subunit. This interaction occurs at the aminoacyl-tRNA accommodation site (A-site), a highly conserved region within helix 44 (h44) of the 16S rRNA. The binding of this compound to this site induces a conformational change in the ribosome, leading to several downstream consequences that collectively halt protein synthesis:
-
Inhibition of Initiation Complex Formation: this compound can interfere with the proper assembly of the mRNA, the 30S subunit, and the initiator tRNA, stalling the very first step of protein synthesis.
-
mRNA Misreading: The primary mechanism of action involves the disruption of the decoding process. This compound's presence in the A-site forces a conformational change that mimics the state of correct codon-anticodon pairing, which allows incorrect aminoacyl-tRNAs to be incorporated into the growing polypeptide chain. This leads to the synthesis of aberrant, nonfunctional, or toxic proteins.
-
Premature Termination: The binding can also lead to the premature dissociation of the ribosome from the mRNA, resulting in truncated, incomplete proteins.
The logical flow of this compound's action is visualized below.
Caption: Logical flow of this compound's mechanism of action.
The 16S rRNA Binding Site
This compound, a 4,6-disubstituted 2-deoxystreptamine (B1221613) aminoglycoside, specifically targets the A-site within helix 44 of the 16S rRNA. This binding pocket is formed by a unique RNA architecture, including a non-canonical A1408-A1493 base pair and a bulged A1492 nucleotide. This compound binds to four key nucleotides in this region and interacts with a single amino acid of the ribosomal protein S12.[1] The critical interactions for the 4,6-disubstituted class of aminoglycosides involve hydrogen bonds with highly conserved nucleotides, which stabilize the drug within the A-site and induce the conformational changes responsible for its antibacterial activity.
Key Nucleotide Interactions
While high-resolution structural data for this compound specifically bound to the ribosome is limited, the interactions are known to be highly similar to those of other 4,6-disubstituted aminoglycosides like gentamicin (B1671437) and tobramycin. The key contacts are summarized in the table below.
Table 1: Key Interactions of 4,6-Disubstituted Aminoglycosides with the 16S rRNA A-Site
| Aminoglycoside Moiety | Interacting 16S rRNA Nucleotide | Type of Interaction |
|---|---|---|
| Ring I (2-deoxystreptamine) | A1408, G1494 | Hydrogen Bonds |
| Ring I (2-deoxystreptamine) | U1406, U1495 | Hydrogen Bonds |
| Ring III | G1405 (N7) | Hydrogen Bond |
| Ring III | G1405/U1406 Phosphate Backbone | Hydrogen Bond |
Quantitative Data: Impact of A-Site Mutations
Table 2: Effect of 16S rRNA A-Site Mutations on Aminoglycoside Susceptibility
| Organism | Mutation (E. coli numbering) | Antibiotic | Fold-Increase in MIC (Relative Resistance) |
|---|---|---|---|
| Thermus thermophilus | A1408G | Kanamycin | >128 |
| Thermus thermophilus | A1408G | Neomycin | >128 |
| Thermus thermophilus | A1408G | Gentamicin | >128 |
| Thermus thermophilus | A1408G | Apramycin | >128 |
| E. coli expressing mutant rRNA | U1406A | Kanamycin A | 128 |
| E. coli expressing mutant rRNA | U1406A | Gentamicin C | 64 |
| E. coli expressing mutant rRNA | U1406A | Neomycin | 1 (No change) |
| Mycobacterium abscessus | A1408G | Amikacin | MIC ≥ 64 µg/ml (Resistant) |
| Mycobacterium avium Complex | A1408G | Amikacin | MIC ≥ 128 µg/ml (High-level Resistance) |
Note: Data compiled from multiple studies. Fold-increase in MIC is relative to the wild-type strain.
Experimental Protocols for Binding Site Analysis
The characterization of the this compound binding site on 16S rRNA relies on a combination of structural biology, biophysical, and biochemical techniques. The following are detailed methodologies for key experiments.
Caption: Experimental workflow for antibiotic binding site identification.
X-ray Crystallography
-
Objective: To determine the three-dimensional structure of this compound in complex with the 30S ribosomal subunit or a model A-site RNA oligonucleotide at atomic resolution.
-
Methodology:
-
Sample Preparation: High-purity 30S ribosomal subunits or chemically synthesized A-site RNA oligonucleotides are prepared.
-
Crystallization: The RNA or ribosomal subunit is co-crystallized with a molar excess of this compound. This involves screening a wide range of conditions (e.g., pH, temperature, precipitating agents) to obtain well-ordered crystals.
-
Data Collection: Crystals are exposed to a high-intensity X-ray beam, typically at a synchrotron source. The diffraction pattern is recorded as the crystal is rotated.
-
Structure Solution and Refinement: The diffraction data is processed to calculate an electron density map. The known structure of the ribosome or RNA is fitted into the map, and the position of the bound this compound molecule is identified. The complete model is then refined to best fit the experimental data.
-
NMR Spectroscopy
-
Objective: To determine the solution structure of the this compound-RNA complex and to map the binding interface by identifying which atoms are close in space.
-
Methodology:
-
Sample Preparation: Isotope-labeled (13C, 15N) RNA A-site oligonucleotide is prepared. Unlabeled this compound is used. Samples are prepared in a suitable NMR buffer.
-
Chemical Shift Perturbation (CSP): A series of 2D NMR spectra (e.g., 1H-15N HSQC) of the labeled RNA are recorded during a titration with unlabeled this compound. Nucleotides at the binding interface will show significant changes (perturbations) in their chemical shifts.
-
Nuclear Overhauser Effect (NOE) Spectroscopy: NOESY experiments are performed on the complex. NOEs are observed between protons that are close in space (<5 Å), including intermolecular NOEs between the drug and the RNA.
-
Structure Calculation: The CSP data and intermolecular NOE distance restraints are used in computational software to calculate a high-resolution 3D structure of the complex.
-
Chemical Footprinting
-
Objective: To identify the specific nucleotides of the 16S rRNA that are protected by bound this compound from chemical modification.
-
Methodology:
-
Complex Formation: 70S ribosomes or 30S subunits are incubated with and without a saturating concentration of this compound.
-
Chemical Modification: A chemical probe, such as dimethyl sulfate (B86663) (DMS), is added to the samples. DMS methylates the N1 of adenine (B156593) and N3 of cytosine in single-stranded or accessible regions of the RNA.
-
Primer Extension: The modified RNA is extracted, and a fluorescently labeled DNA primer is used for reverse transcription. The reverse transcriptase enzyme will stop or pause at a modified nucleotide.
-
Analysis: The resulting cDNA fragments are separated by capillary electrophoresis. By comparing the modification pattern in the presence and absence of this compound, "footprints" (regions of protection) and "enhancements" (regions of increased reactivity) can be identified, mapping the drug's binding site.
-
Resistance Mediated by 16S rRNA Modification
A clinically significant mechanism of resistance to this compound and other aminoglycosides involves the enzymatic modification of the 16S rRNA binding site. Bacteria can acquire genes encoding 16S rRNA methyltransferases (RMTases). These enzymes add a methyl group to specific nucleotides within the A-site, most commonly at the N7 position of G1405 or the N1 position of A1408. This methylation sterically hinders the binding of the aminoglycoside, leading to high-level resistance to nearly all drugs in this class.
Caption: Mechanism of resistance via 16S rRNA methylation.
Conclusion
The binding of this compound to the A-site of the bacterial 16S rRNA is a highly specific interaction that is fundamental to its potent antibacterial activity. This technical guide has detailed the key molecular contacts, the quantitative impact of binding site mutations, and the robust experimental protocols used to characterize this interaction. A thorough understanding of this binding site, from its structural architecture to its susceptibility to resistance-conferring modifications, is crucial for the ongoing efforts in drug development. These insights not only aid in the optimization of existing aminoglycosides but also provide a rational basis for the design of next-generation antibiotics capable of overcoming prevalent resistance mechanisms.
References
In Vitro Activity of Netilmicin Against Pseudomonas aeruginosa: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the in vitro activity of netilmicin (B1678213) against Pseudomonas aeruginosa. The document summarizes key quantitative data, details common experimental protocols for susceptibility testing, and illustrates relevant biological and experimental workflows using DOT language visualizations.
Quantitative Assessment of this compound Activity
The in vitro efficacy of this compound against Pseudomonas aeruginosa has been evaluated in numerous studies. The activity is often quantified by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antibiotic that prevents visible growth of a bacterium. Key metrics include the MIC₅₀ and MIC₉₀, representing the concentrations required to inhibit 50% and 90% of isolates, respectively.
Several studies have compared the activity of this compound to other aminoglycosides. While this compound demonstrates activity against a broad spectrum of Gram-negative bacteria, its efficacy against P. aeruginosa can be variable and sometimes less potent compared to other agents like tobramycin (B1681333) or amikacin[1][2]. For instance, one study found that only 78% of P. aeruginosa isolates were inhibited by a this compound concentration of 3.1 μg/mL or less[3][4]. Another study indicated that this compound offered no significant advantage in antimicrobial activity over gentamicin (B1671437) against P. aeruginosa[5].
It is also important to note that the in vitro activity of this compound can be significantly influenced by the composition of the growth medium, with factors like cation concentrations (calcium and magnesium) and pH affecting the measured MIC values[3][4][6].
Table 1: Comparative In Vitro Activity of this compound and Other Aminoglycosides against Pseudomonas aeruginosa
| Antibiotic | MIC Range (μg/mL) | MIC₅₀ (μg/mL) | MIC₉₀ (μg/mL) | Percent Susceptible |
| This compound | 0.12 - >128 | 2.0 | 16 | 75% |
| Gentamicin | 0.25 - >128 | 1.0 | 8.0 | 85% |
| Tobramycin | 0.12 - >128 | 0.5 | 4.0 | 90% |
| Amikacin | 0.5 - >128 | 4.0 | 16 | 95% |
Note: The values presented in this table are a synthesis of data from multiple sources and should be considered illustrative. Actual values may vary depending on the specific isolates tested and the methodology used.
Experimental Protocols for Antimicrobial Susceptibility Testing
Accurate determination of the in vitro activity of this compound against P. aeruginosa relies on standardized antimicrobial susceptibility testing (AST) methods. The Clinical and Laboratory Standards Institute (CLSI) provides guidelines for these procedures to ensure reproducibility and clinical relevance[7][8]. The most common methods are broth microdilution, agar (B569324) dilution, and disk diffusion.
Broth Microdilution Method
The broth microdilution method is a widely used technique to determine the MIC of an antimicrobial agent[9][10].
Methodology:
-
Preparation of this compound Dilutions: A series of twofold dilutions of this compound are prepared in cation-adjusted Mueller-Hinton Broth (CAMHB) in a 96-well microtiter plate.
-
Inoculum Preparation: A standardized suspension of the P. aeruginosa isolate is prepared to a turbidity equivalent to a 0.5 McFarland standard. This suspension is then diluted to achieve a final inoculum concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL in each well.
-
Inoculation: Each well containing the this compound dilution is inoculated with the bacterial suspension. A growth control well (broth and bacteria, no antibiotic) and a sterility control well (broth only) are included.
-
Incubation: The microtiter plate is incubated at 35°C ± 2°C for 16-20 hours in ambient air.
-
Interpretation: The MIC is recorded as the lowest concentration of this compound that completely inhibits visible growth of the organism.
Agar Dilution Method
The agar dilution method is considered a reference method for MIC determination and involves incorporating the antibiotic directly into the agar medium[11][12].
Methodology:
-
Preparation of Antibiotic-Containing Agar Plates: A series of agar plates are prepared, each containing a specific concentration of this compound in Mueller-Hinton Agar (MHA).
-
Inoculum Preparation: A bacterial suspension is prepared as described for the broth microdilution method.
-
Inoculation: A standardized volume of the bacterial suspension is spotted onto the surface of each agar plate, including a growth control plate without any antibiotic.
-
Incubation: The plates are incubated at 35°C ± 2°C for 16-20 hours.
-
Interpretation: The MIC is the lowest concentration of this compound that prevents the growth of more than one colony or a faint haze.
Disk Diffusion Method (Kirby-Bauer Test)
The disk diffusion method is a qualitative or semi-quantitative test that determines the susceptibility of a bacterium to an antibiotic based on the size of the zone of growth inhibition around a filter paper disk impregnated with the antibiotic[13][14][15].
Methodology:
-
Inoculum Preparation and Plating: A standardized suspension of P. aeruginosa is swabbed evenly across the surface of a Mueller-Hinton agar plate to create a confluent lawn of growth.
-
Disk Application: A paper disk containing a specified amount of this compound (e.g., 30 µg) is placed on the inoculated agar surface.
-
Incubation: The plate is incubated at 35°C ± 2°C for 16-18 hours.
-
Interpretation: The diameter of the zone of growth inhibition around the disk is measured in millimeters. This zone size is then compared to established interpretive criteria from CLSI to categorize the isolate as susceptible, intermediate, or resistant to this compound[16].
Visualizing Key Pathways and Workflows
Mechanism of Action of this compound
This compound, like other aminoglycosides, exerts its bactericidal effect by inhibiting protein synthesis in bacteria[17][18]. It binds to the 30S ribosomal subunit, leading to misreading of the mRNA and the production of non-functional proteins, ultimately resulting in cell death[18].
Caption: A diagram illustrating the mechanism of action of this compound.
Experimental Workflow for Broth Microdilution
The following diagram outlines the key steps involved in performing a broth microdilution susceptibility test.
Caption: A flowchart of the broth microdilution susceptibility testing procedure.
Mechanisms of Resistance in Pseudomonas aeruginosa
P. aeruginosa can develop resistance to this compound and other aminoglycosides through several mechanisms[19][20][21][22]. These include enzymatic modification of the antibiotic, alterations in the ribosomal target site, and reduced permeability or active efflux of the drug.
Caption: An overview of the primary mechanisms of aminoglycoside resistance in P. aeruginosa.
References
- 1. In Vitro Activity of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. In Vitro Study of this compound Compared with Other Aminoglycosides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. In vitro study of this compound compared with other aminoglycosides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Comparative Activity of this compound, Gentamicin, Amikacin, and Tobramycin Against Pseudomonas aeruginosa and Enterobacteriaceae - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Influence of cation supplements on activity of this compound against Pseudomonas aeruginosa in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 7. journals.asm.org [journals.asm.org]
- 8. iacld.com [iacld.com]
- 9. m.youtube.com [m.youtube.com]
- 10. m.youtube.com [m.youtube.com]
- 11. Comparison of the Sceptor Pseudomonas Plus MIC Panel with agar dilution for susceptibility testing of Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. ejournal.upnvj.ac.id [ejournal.upnvj.ac.id]
- 14. asm.org [asm.org]
- 15. Rapid disc diffusion antibiotic susceptibility testing for Pseudomonas aeruginosa, Acinetobacter baumannii and Enterococcus spp - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Modification of interpretive breakpoints for this compound disk susceptibility tests with Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]
- 17. youtube.com [youtube.com]
- 18. What is the mechanism of this compound Sulfate? [synapse.patsnap.com]
- 19. Resistance mechanisms and therapeutic strategies for Pseudomonas aeruginosa infections - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Pseudomonas aeruginosa - Wikipedia [en.wikipedia.org]
- 21. Antibacterial-Resistant Pseudomonas aeruginosa: Clinical Impact and Complex Regulation of Chromosomally Encoded Resistance Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Frontiers | The Building Blocks of Antimicrobial Resistance in Pseudomonas aeruginosa: Implications for Current Resistance-Breaking Therapies [frontiersin.org]
The Rise of Resistance: A Technical Guide to Netilmicin Resistance in Enterobacteriaceae
For Researchers, Scientists, and Drug Development Professionals
Introduction
Netilmicin, a semisynthetic aminoglycoside, has long been a valuable agent in the arsenal (B13267) against serious Gram-negative bacterial infections. Its efficacy, however, is increasingly threatened by the emergence and spread of resistance, particularly within the Enterobacteriaceae family—a major cause of both community-acquired and nosocomial infections. Understanding the molecular underpinnings of this resistance is paramount for the development of effective diagnostic tools, novel therapeutic strategies, and the preservation of the utility of existing aminoglycosides. This technical guide provides an in-depth exploration of the core mechanisms governing this compound resistance in Enterobacteriaceae, supported by quantitative data, detailed experimental protocols, and visual pathways to elucidate these complex processes.
Core Mechanisms of this compound Resistance
Resistance to this compound in Enterobacteriaceae is a multifaceted phenomenon, primarily driven by three key mechanisms: enzymatic inactivation of the antibiotic, alteration of the drug's target site within the ribosome, and a reduction in the intracellular concentration of the drug.
Enzymatic Inactivation by Aminoglycoside-Modifying Enzymes (AMEs)
The most prevalent mechanism of this compound resistance is the enzymatic modification of the antibiotic by AMEs.[1][2] These enzymes, often encoded by genes located on mobile genetic elements like plasmids and transposons, catalyze the covalent modification of the this compound molecule, which in turn reduces its binding affinity to the bacterial ribosome.[2][3] There are three main classes of AMEs that inactivate this compound:
-
Aminoglycoside Acetyltransferases (AACs): These enzymes transfer an acetyl group from acetyl-CoA to an amino group on the this compound molecule. Key enzymes in this class that confer this compound resistance include AAC(6')-I and AAC(3)-II.[4][5] The aac(6')-Ib gene is a significant factor in this compound resistance.[6]
-
Aminoglycoside Nucleotidyltransferases (ANTs): Also known as adenylyltransferases, these enzymes transfer a nucleotide (typically an adenylyl group) from ATP to a hydroxyl group on the antibiotic. ANT(2")-I is a notable enzyme in this category that can contribute to this compound resistance.[7][8]
-
Aminoglycoside Phosphotransferases (APHs): These enzymes transfer a phosphate (B84403) group from ATP to a hydroxyl group on the aminoglycoside. While this compound is generally stable against many phosphotransferases, some enzymes can still contribute to resistance.[7]
Target Site Modification: 16S rRNA Methylation
A less common but highly significant mechanism of resistance involves the modification of the antibiotic's target, the 16S ribosomal RNA (rRNA) within the 30S ribosomal subunit. This is mediated by 16S rRNA methyltransferases, which are enzymes that add a methyl group to specific nucleotides in the A-site of the 16S rRNA.[9] This methylation event sterically hinders the binding of this compound and other aminoglycosides, leading to high-level resistance to a broad range of these antibiotics.[9][10] The genes encoding these methyltransferases, such as armA and rmtB, are often found on plasmids and can be readily transferred between different bacterial species.[11]
Reduced Intracellular Antibiotic Concentration
Resistance can also arise from mechanisms that limit the amount of this compound that reaches its ribosomal target. This is achieved through two primary strategies:
-
Decreased Permeability (Porin Loss): Gram-negative bacteria like Enterobacteriaceae have an outer membrane that acts as a selective barrier. Aminoglycosides traverse this membrane through porin channels. Mutations that lead to the loss or reduced expression of these porins can decrease the uptake of this compound, resulting in a low to moderate level of resistance.[12]
-
Active Efflux: Bacteria can actively pump antibiotics out of the cell using efflux pumps.[12] While the role of efflux pumps in high-level this compound resistance is less pronounced compared to AMEs, they can contribute to a general reduction in susceptibility and work in concert with other resistance mechanisms.[13]
Data Presentation: Quantitative Insights into this compound Resistance
The following tables summarize key quantitative data on this compound resistance in Enterobacteriaceae, providing a comparative perspective on its in vitro activity and the prevalence of resistance.
Table 1: Comparative in vitro Activity of this compound and Other Aminoglycosides against Enterobacteriaceae
| Organism | Antibiotic | MIC50 (µg/mL) | MIC90 (µg/mL) | MIC Range (µg/mL) | Reference(s) |
| Escherichia coli | This compound | 0.25 - 0.5 | 0.5 - 1 | ≤0.06 - >128 | [4][7][14] |
| Amikacin | 1 - 2 | 2 - 8 | ≤0.25 - >128 | [7][15] | |
| Gentamicin | 0.25 - 0.5 | 0.5 - >128 | ≤0.06 - >128 | [7][14] | |
| Tobramycin | 0.25 - 0.5 | 0.5 - >128 | ≤0.12 - >128 | [7][14] | |
| Klebsiella pneumoniae | This compound | 0.12 - 0.5 | 0.25 - 1 | ≤0.06 - >128 | [4][14] |
| Amikacin | 0.5 - 2 | 1 - 8 | ≤0.25 - >128 | [7][15] | |
| Gentamicin | 0.12 - 0.5 | 0.25 - >128 | ≤0.06 - >128 | [7][14] | |
| Tobramycin | 0.25 - 0.5 | 0.5 - >128 | ≤0.12 - >128 | [7][14] | |
| Enterobacter spp. | This compound | 0.25 - 1 | 0.5 - 2 | ≤0.12 - >64 | [4][16] |
| Amikacin | 1 - 2 | 2 - 8 | ≤0.5 - >64 | [7] | |
| Gentamicin | 0.25 - 1 | 0.5 - >64 | ≤0.12 - >64 | [7] | |
| Tobramycin | 0.25 - 1 | 0.5 - >64 | ≤0.12 - >64 | [7] | |
| Serratia marcescens | This compound | 0.5 - 2 | 8 - 32 | 0.12 - >128 | [7][17] |
| Amikacin | 2 - 4 | 8 - 16 | 0.25 - >128 | [7] | |
| Gentamicin | 0.25 - 1 | 1 - 8 | 0.06 - >128 | [7][17] | |
| Tobramycin | 0.5 - 2 | 4 - 16 | 0.12 - >128 | [7] | |
| Providencia stuartii | This compound | 4 - 16 | >32 | 1 - >128 | [15] |
| Amikacin | 2 - 4 | 4 - 16 | ≤0.25 - 32 | [15] | |
| Gentamicin | 2 - 8 | 16 - >128 | ≤0.25 - >128 | [15] | |
| Tobramycin | 1 - 4 | 8 - 32 | ≤0.25 - >128 | [15] |
Table 2: Prevalence of this compound Resistance in Enterobacteriaceae Clinical Isolates
| Region/Country | Bacterial Species | No. of Isolates | Resistance Rate (%) | Year of Study | Reference |
| Slovakia | Gram-negative bacilli | 239 (Gentamicin-resistant) | 96.5 | 1991-1995 | [2] |
| USA | Enterobacteriaceae | 342 | 8 (for E. coli), 7 (for K. pneumoniae) | 1976 | [4][18] |
| Greece | Enterobacteriaceae | - | High prevalence of AAC(3)-II | - | [5] |
| Burkina Faso | E. coli | 216 | 2.31 | 2018-2019 | [10] |
| Multi-center (9 Hospitals) | E. coli | - | ~10-15 | - | [16] |
| Multi-center (9 Hospitals) | K. pneumoniae | - | ~15-20 | - | [16] |
| Multi-center (9 Hospitals) | Enterobacter spp. | - | ~10-15 | - | [16] |
Table 3: Frequency of Aminoglycoside-Modifying Enzymes (AMEs) in this compound-Resistant Enterobacteriaceae
| AME Gene/Enzyme | Prevalence in Resistant Isolates (%) | Bacterial Species | Geographic Region | Reference(s) |
| aac(6')-I | High, often in combination | Enterobacteriaceae | Europe, USA | [4][5] |
| aac(3)-II | >60 | Enterobacteriaceae | Italy, Portugal, Spain | [5] |
| ant(2'')-I | 54.6 - 66.7 | Enterobacteriaceae | USA | [5] |
| aac(6')-Ib | Significant correlation with this compound resistance | A. baumannii, P. aeruginosa | - | [6] |
| ant(3'')-Ia | 35.9 | Enterobacteriaceae | Northwest Iran | |
| aph(3'')-Ib | 30.5 | Enterobacteriaceae | Northwest Iran | |
| armA | 9.5 | Enterobacteriaceae | Northwest Iran |
Experimental Protocols: Detailed Methodologies
Accurate characterization of this compound resistance requires standardized and reproducible experimental procedures. This section provides detailed protocols for key assays.
Protocol 1: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination
This method determines the lowest concentration of an antibiotic that inhibits the visible growth of a microorganism in a liquid medium.
Materials:
-
Cation-adjusted Mueller-Hinton Broth (CAMHB).
-
This compound standard powder.
-
Sterile 96-well microtiter plates.
-
Bacterial inoculum standardized to 0.5 McFarland.
-
Incubator (35°C ± 2°C).
-
Spectrophotometer or McFarland standards.
Procedure:
-
Prepare Antibiotic Stock Solution: Prepare a stock solution of this compound in a suitable solvent as recommended by the manufacturer.
-
Prepare Antibiotic Dilutions: Perform serial two-fold dilutions of the this compound stock solution in CAMHB in the 96-well plates to achieve the desired final concentration range.
-
Prepare Bacterial Inoculum: From a pure culture grown on a non-selective agar (B569324) plate, prepare a bacterial suspension in sterile saline or broth to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10^8 CFU/mL).
-
Inoculate Microtiter Plates: Dilute the standardized inoculum in CAMHB to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well of the microtiter plate.
-
Incubation: Incubate the inoculated plates at 35°C ± 2°C for 16-20 hours in ambient air.
-
Reading the MIC: The MIC is the lowest concentration of this compound at which there is no visible growth (turbidity) in the well. A growth control well (no antibiotic) and a sterility control well (no bacteria) should be included.
Protocol 2: Polymerase Chain Reaction (PCR) for Detection of Common AME Genes
This protocol outlines the steps for detecting the presence of genes encoding for common AMEs that confer this compound resistance.
Materials:
-
Bacterial DNA extract.
-
PCR primers for target AME genes (e.g., aac(6')-Ib, aac(3)-II, ant(2'')-I).
-
Taq DNA polymerase and reaction buffer.
-
dNTPs.
-
Thermal cycler.
-
Agarose (B213101) gel electrophoresis equipment.
Procedure:
-
DNA Extraction: Extract genomic DNA from the bacterial isolate using a commercial kit or a standard boiling lysis method.[4][7]
-
PCR Amplification:
-
Prepare a PCR master mix containing Taq polymerase, buffer, dNTPs, and forward and reverse primers for the target gene.
-
Add the template DNA to the master mix.
-
Perform PCR using a thermal cycler with the following general conditions (optimization may be required for specific primer sets):
-
Initial denaturation: 94-95°C for 3-5 minutes.
-
30-35 cycles of:
-
Denaturation: 94-95°C for 30-60 seconds.
-
Annealing: 50-60°C for 30-60 seconds (primer-dependent).
-
Extension: 72°C for 60-90 seconds (dependent on amplicon size).
-
-
Final extension: 72°C for 5-10 minutes.
-
-
-
Agarose Gel Electrophoresis:
-
Load the PCR products onto a 1-1.5% agarose gel containing a DNA stain (e.g., ethidium (B1194527) bromide or SYBR Safe).
-
Run the gel at a constant voltage until adequate separation of the DNA ladder is achieved.
-
Visualize the DNA bands under UV light. The presence of a band of the expected size indicates a positive result for the target AME gene.
-
Protocol 3: Arbekacin Disk Diffusion Test for Phenotypic Detection of 16S rRNA Methyltransferases
This method uses the aminoglycoside Arbekacin, which is stable against most AMEs, to screen for 16S rRNA methyltransferase activity.[15]
Materials:
-
Mueller-Hinton agar plates.
-
Arbekacin disks (30 µg).
-
Bacterial inoculum standardized to 0.5 McFarland.
-
Sterile cotton swabs.
-
Incubator (35°C ± 2°C).
-
Calipers or ruler.
Procedure:
-
Prepare Inoculum: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard.
-
Inoculate Agar Plate: Dip a sterile cotton swab into the inoculum and rotate it against the side of the tube to remove excess fluid. Swab the entire surface of the Mueller-Hinton agar plate evenly in three directions.
-
Apply Antibiotic Disk: Aseptically place a 30 µg Arbekacin disk onto the center of the inoculated agar surface.
-
Incubation: Incubate the plate at 35°C ± 2°C for 16-20 hours in ambient air.
-
Interpret Results: Measure the diameter of the zone of inhibition around the Arbekacin disk. A lack of an inhibition zone or a very small zone (e.g., ≤ 14 mm, though interpretation criteria should be validated) is indicative of high-level aminoglycoside resistance, likely mediated by a 16S rRNA methyltransferase.[15]
Mandatory Visualization: Pathways and Workflows
The following diagrams, created using the DOT language, illustrate the key concepts of this compound resistance in Enterobacteriaceae.
Caption: Overview of this compound resistance mechanisms in Enterobacteriaceae.
Caption: Enzymatic modification of this compound by AMEs.
Caption: Experimental workflow for investigating this compound resistance.
References
- 1. journals.asm.org [journals.asm.org]
- 2. mdpi.com [mdpi.com]
- 3. Multiplex PCR for Detection of Aminoglycoside Resistance Genes in Enterococci - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 2.4. DNA Extraction and Screening of Antimicrobial Resistance Genes [bio-protocol.org]
- 5. Optimal DNA Isolation Method for Detection of Bacteria in Clinical Specimens by Broad-Range PCR - PMC [pmc.ncbi.nlm.nih.gov]
- 6. cmdr.ubc.ca [cmdr.ubc.ca]
- 7. ocw.ehu.eus [ocw.ehu.eus]
- 8. Aminoglycoside Resistance Genes aph(2")-Ib and aac(6′)-Im Detected Together in Strains of both Escherichia coli and Enterococcus faecium - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Detection of aac(3)IIc, aac(6)Ib, armA Genes Coding for Escherichia coli Resistance to Aminoglycosides in Burkina Faso [scirp.org]
- 10. Frontiers | Three simple and cost-effective assays for AAC(6′)-Ib-cr enzyme activity [frontiersin.org]
- 11. M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically [clsi.org]
- 12. The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]
- 13. journals.asm.org [journals.asm.org]
- 14. researchgate.net [researchgate.net]
- 15. academic.oup.com [academic.oup.com]
- 16. Detecting 16S rRNA Methyltransferases in Enterobacteriaceae by Use of Arbekacin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Evaluation of Agar Dilution Method in Susceptibility Testing of Polymyxins for Enterobacteriaceae and Non-Fermentative Rods: Advantages Compared to Broth Microdilution and Broth Macrodilution - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Detecting 16S rRNA Methyltransferases in Enterobacteriaceae by Use of Arbekacin - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for In Vitro Susceptibility Testing of Netilmicin
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for determining the in vitro susceptibility of bacteria to Netilmicin, a semisynthetic aminoglycoside antibiotic. The following methods are described: Broth Microdilution, Kirby-Bauer Disk Diffusion, and Gradient Diffusion. Adherence to established standards from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST) is emphasized to ensure accuracy and reproducibility.
Mechanism of Action of this compound
This compound exerts its bactericidal effect by inhibiting bacterial protein synthesis. It irreversibly binds to the 30S ribosomal subunit of susceptible bacteria.[1][2] This binding interferes with the initiation complex of peptide formation, leading to misreading of the mRNA genetic code and the production of nonfunctional proteins. This disruption of protein synthesis ultimately leads to bacterial cell death.[2][3][4]
Data Presentation: Minimum Inhibitory Concentrations (MICs)
The following tables summarize the in vitro activity of this compound against common bacterial pathogens. MIC50 and MIC90 values, representing the concentrations required to inhibit 50% and 90% of isolates, respectively, are provided.
Table 1: this compound MIC Values for Enterobacteriaceae
| Organism | MIC Range (µg/mL) | MIC50 (µg/mL) | MIC90 (µg/mL) | Reference |
| Escherichia coli | 0.12 - >128 | 0.5 | 1 | [5] |
| Klebsiella pneumoniae | 0.12 - >128 | 0.5 | 2 | [5] |
| Enterobacter cloacae | 0.12 - >128 | 1 | 4 | [6] |
| Serratia marcescens | 0.25 - >128 | 2 | 16 | [6] |
| Proteus mirabilis | 0.12 - 64 | 0.5 | 2 | [6] |
Table 2: this compound MIC Values for Pseudomonas aeruginosa
| MIC Range (µg/mL) | MIC50 (µg/mL) | MIC90 (µg/mL) | Reference |
| 0.12 - >256 | 2 | 8 | [7] |
| 0.25 - 256 | 0.5 | 1 | [8] |
Table 3: this compound MIC Values for Staphylococcus aureus
| Organism | MIC Range (µg/mL) | MIC50 (µg/mL) | MIC90 (µg/mL) | Reference | |---|---|---|---| | Methicillin-susceptible S. aureus (MSSA) | 0.06 - 2 | 0.25 | 0.5 |[9] | | Methicillin-resistant S. aureus (MRSA) | 0.12 - 128 | 1 | 32 |[9] |
Quality Control (QC) Parameters
QC testing should be performed regularly using standard reference strains to ensure the accuracy of susceptibility testing methods.
Table 4: Quality Control Ranges for this compound Susceptibility Testing
| Quality Control Strain | Method | MIC Range (µg/mL) | Disk Diffusion Zone Diameter Range (mm) (10 µg disk) | Reference |
| Escherichia coli ATCC® 25922™ | Broth Microdilution | ≤0.5 - 1 | - | [1][2] |
| Disk Diffusion | - | 18 - 24 | [1][2] | |
| Pseudomonas aeruginosa ATCC® 27853™ | Broth Microdilution | 0.25 - 2 | - | [1][2] |
| Disk Diffusion | - | 17 - 23 | [1] | |
| Staphylococcus aureus ATCC® 29213™ | Broth Microdilution | 0.12 - 1 | - | [10][11] |
| Enterococcus faecalis ATCC® 29212™ | Broth Microdilution | 2 - 16 | - | [10][11] |
Experimental Protocols
Broth Microdilution Method (CLSI M07)
This method determines the minimum inhibitory concentration (MIC) of this compound in a liquid medium.
Materials:
-
This compound powder
-
Cation-Adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile 96-well microdilution plates
-
Bacterial culture in the logarithmic growth phase
-
0.5 McFarland turbidity standard
-
Spectrophotometer or nephelometer
-
Sterile saline or broth
-
Incubator (35°C ± 2°C)
Protocol:
-
Prepare this compound Dilutions: Prepare serial two-fold dilutions of this compound in CAMHB in the microdilution plate. The final concentration range should typically span from 0.06 to 128 µg/mL. Include a growth control well (no antibiotic) and a sterility control well (no bacteria).
-
Prepare Inoculum: Select 3-5 isolated colonies of the test organism from a non-selective agar (B569324) plate. Suspend the colonies in sterile saline or broth. Adjust the turbidity of the suspension to match the 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.
-
Inoculation: Within 15 minutes of preparation, dilute the standardized inoculum in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well of the microdilution plate.
-
Incubation: Incubate the inoculated plates at 35°C ± 2°C for 16-20 hours in ambient air.
-
Reading and Interpretation: After incubation, examine the plates for bacterial growth. The MIC is the lowest concentration of this compound that completely inhibits visible growth. Interpret the MIC value according to the latest CLSI or EUCAST breakpoint tables.
Kirby-Bauer Disk Diffusion Method (CLSI M02)
This qualitative method assesses the susceptibility of bacteria to this compound by measuring the diameter of the zone of growth inhibition around a drug-impregnated disk.
Materials:
-
10 µg this compound disks
-
Mueller-Hinton Agar (MHA) plates (150 mm)
-
Bacterial culture in the logarithmic growth phase
-
0.5 McFarland turbidity standard
-
Sterile cotton swabs
-
Incubator (35°C ± 2°C)
-
Ruler or caliper
Protocol:
-
Prepare Inoculum: Prepare a bacterial inoculum adjusted to a 0.5 McFarland standard as described for the broth microdilution method.
-
Inoculate Plate: Dip a sterile cotton swab into the standardized inoculum and remove excess fluid by pressing it against the inside of the tube.[12] Swab the entire surface of the MHA plate three times, rotating the plate approximately 60 degrees after each application to ensure a uniform lawn of growth.[13]
-
Apply Disk: Aseptically place a 10 µg this compound disk on the inoculated agar surface. Gently press the disk to ensure complete contact with the agar. Disks should be placed at least 24 mm apart.[13]
-
Incubation: Invert the plates and incubate at 35°C ± 2°C for 16-18 hours.[13]
-
Reading and Interpretation: After incubation, measure the diameter of the zone of complete growth inhibition in millimeters. Interpret the results as Susceptible, Intermediate, or Resistant based on the zone diameter interpretive criteria from CLSI or EUCAST.[12]
Gradient Diffusion Method
This method utilizes a strip with a predefined gradient of this compound to determine the MIC.
Materials:
-
This compound gradient diffusion strips
-
Mueller-Hinton Agar (MHA) plates
-
Bacterial culture in the logarithmic growth phase
-
0.5 McFarland turbidity standard
-
Sterile cotton swabs
-
Incubator (35°C ± 2°C)
Protocol:
-
Prepare Inoculum and Inoculate Plate: Follow the same procedure as for the Kirby-Bauer method to prepare the inoculum and inoculate the MHA plate.
-
Apply Strip: Aseptically apply the this compound gradient diffusion strip to the surface of the inoculated agar.[14]
-
Incubation: Incubate the plates at 35°C ± 2°C for 16-20 hours.[14]
-
Reading and Interpretation: After incubation, an elliptical zone of inhibition will be visible. The MIC is read directly from the scale on the strip at the point where the edge of the inhibition ellipse intersects the strip.[4][14] Interpret the MIC value according to CLSI or EUCAST breakpoints.
References
- 1. szu.gov.cz [szu.gov.cz]
- 2. fwdamr-reflabcap.eu [fwdamr-reflabcap.eu]
- 3. EUCAST Quality Control Guidelines | PDF | Antimicrobial Resistance | Antibiotics [scribd.com]
- 4. Gradient Diffusion | MI [microbiology.mlsascp.com]
- 5. Antimicrobial susceptibility changes of Escherichia coli and Klebsiella pneumoniae intra-abdominal infection isolate-derived pathogens from Chinese intra-abdominal infections from 2011 to 2015 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound 150 mg every 12 hours in systemic infections - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Pseudomonas aeruginosa Antimicrobial Susceptibility Results from Four Years (2012 to 2015) of the International Network for Optimal Resistance Monitoring Program in the United States - PMC [pmc.ncbi.nlm.nih.gov]
- 8. cdn-links.lww.com [cdn-links.lww.com]
- 9. researchgate.net [researchgate.net]
- 10. pid-el.com [pid-el.com]
- 11. darvashco.com [darvashco.com]
- 12. microbenotes.com [microbenotes.com]
- 13. hardydiagnostics.com [hardydiagnostics.com]
- 14. liofilchem.net [liofilchem.net]
Application Notes and Protocols for Netilmicin Dosage Calculation in Cell Culture Experiments
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to determining the optimal dosage of Netilmicin for cell culture experiments. This document outlines the mechanism of action of this compound, detailed protocols for preparing and testing the antibiotic, and guidance on interpreting the results.
Introduction
This compound is a semisynthetic, broad-spectrum aminoglycoside antibiotic derived from sisomicin.[1] Primarily known for its efficacy against a wide range of Gram-negative and some Gram-positive bacteria, its mechanism of action involves the inhibition of protein synthesis.[1][2] In cell culture, antibiotics are crucial for preventing microbial contamination, which can significantly impact the reliability and reproducibility of experimental results. However, it is critical to determine the optimal concentration of any antibiotic to avoid cytotoxicity that could affect the experimental outcome. This document provides a detailed protocol for calculating the appropriate dosage of this compound for your specific cell culture needs.
Mechanism of Action
This compound exerts its antimicrobial effect by binding to the 30S ribosomal subunit of bacteria.[1][2] This binding interferes with the initiation complex of peptide formation, leading to misreading of the mRNA genetic code and ultimately inhibiting protein synthesis.[2] While highly effective against prokaryotic ribosomes, aminoglycosides can also interact with eukaryotic ribosomes, which can lead to cytotoxicity in mammalian cells at high concentrations.[3] Therefore, it is essential to determine the cytotoxic profile of this compound for each cell line.
The proposed mechanism of action of this compound in prokaryotic cells is illustrated below:
Caption: Mechanism of Action of this compound.
Experimental Protocols
To determine the optimal and non-toxic concentration of this compound for your cell culture experiments, a systematic approach is required. This involves preparing a stock solution, performing a dose-response experiment, and assessing cell viability.
Preparation of this compound Stock Solution
Proper preparation and storage of the this compound stock solution are crucial for consistent and reliable results.
Materials:
-
This compound sulfate (B86663) powder
-
Sterile, deionized, and pyrogen-free water or phosphate-buffered saline (PBS)
-
Sterile 0.22 µm syringe filter
-
Sterile conical tubes or vials for aliquoting
Protocol:
-
Calculate the required amount of this compound sulfate powder to prepare a stock solution of a desired concentration (e.g., 10 mg/mL or 50 mg/mL).
-
Under sterile conditions (e.g., in a laminar flow hood), dissolve the this compound sulfate powder in the appropriate volume of sterile water or PBS.
-
Ensure complete dissolution by gentle vortexing or swirling.
-
Sterilize the stock solution by passing it through a 0.22 µm syringe filter into a sterile container.
-
Aliquot the sterile stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Label the aliquots clearly with the name of the antibiotic, concentration, and date of preparation.
-
Store the aliquots at -20°C for short-term storage (up to a few months) or at -80°C for long-term storage.
Determination of Optimal Working Concentration using a Kill Curve
A kill curve is a dose-response experiment to determine the minimum concentration of an antibiotic required to effectively eliminate non-resistant cells over a specific period.[4]
Materials:
-
Your mammalian cell line of interest
-
Complete cell culture medium
-
This compound stock solution
-
96-well cell culture plates
-
Cell counting apparatus (e.g., hemocytometer or automated cell counter)
-
Trypan blue solution (for viability assessment)
Protocol:
-
Seed your cells in a 96-well plate at a density that will not reach confluency before the end of the experiment.
-
Allow the cells to adhere and resume logarithmic growth (typically 18-24 hours).
-
Prepare a series of dilutions of the this compound stock solution in complete cell culture medium to create a range of final concentrations to be tested. A broad range (e.g., 10 µg/mL to 1000 µg/mL) is recommended for the initial experiment. Include a no-antibiotic control.
-
Replace the medium in each well with the medium containing the different concentrations of this compound.
-
Incubate the plate under standard cell culture conditions (e.g., 37°C, 5% CO₂).
-
Observe the cells daily for signs of cytotoxicity (e.g., changes in morphology, detachment, and cell death).
-
After a predetermined period (typically 3-7 days), determine the cell viability in each well. This can be done by trypan blue exclusion assay and cell counting.
-
Plot the percentage of viable cells against the this compound concentration.
-
The optimal working concentration for routine cell culture is typically the lowest concentration that effectively prevents contamination without significantly affecting cell viability. For selection of transfected cells, the lowest concentration that results in complete cell death of non-transfected cells is chosen.[4]
Cytotoxicity Assessment using MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability. This assay can be used to determine the IC50 (half-maximal inhibitory concentration) of this compound for your cell line.
Materials:
-
Cells seeded in a 96-well plate and treated with a range of this compound concentrations (as described in the kill curve protocol)
-
MTT solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., DMSO, isopropanol (B130326) with 0.04 N HCl)
-
Microplate reader
Protocol:
-
After the desired incubation period with this compound, add 10-20 µL of MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C, allowing the MTT to be metabolized by viable cells into formazan (B1609692) crystals.
-
Carefully remove the medium from each well without disturbing the formazan crystals.
-
Add 100-200 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Mix gently on an orbital shaker to ensure complete solubilization.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the untreated control cells.
-
Plot the percentage of cell viability against the logarithm of the this compound concentration to determine the IC50 value.
The following diagram illustrates the experimental workflow for determining the optimal this compound concentration:
Caption: Workflow for this compound Dosage Calculation.
Data Presentation
| Antibiotic | Cell Line | Typical Working Concentration (for contamination control) | Typical Concentration (for selection) | Reported IC50 | Reference |
| This compound | User-defined | To be determined experimentally | To be determined experimentally | To be determined experimentally | N/A |
| Gentamicin | Various | 50 µg/mL | 100 - 1000 µg/mL | Varies by cell line | [5] |
| G418 (Geneticin) | Various | N/A | 100 - 1000 µg/mL | Varies by cell line | [6] |
| Neomycin | Various | N/A | 400 - 800 µg/mL | Varies by cell line | [4][7] |
Note: The provided concentrations for other antibiotics are for general guidance only. The optimal concentration for any antibiotic, including this compound, is cell line-dependent and must be determined experimentally.
Conclusion
Determining the appropriate dosage of this compound is a critical step for maintaining healthy, contamination-free cell cultures without introducing confounding cytotoxic effects. By following the detailed protocols for stock solution preparation, conducting a kill curve experiment, and performing a cytotoxicity assay such as the MTT assay, researchers can confidently establish the optimal working concentration of this compound for their specific experimental needs. This systematic approach ensures the integrity and reproducibility of cell culture-based research.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. In Vitro Studies of this compound, a New Aminoglycoside Antibiotic - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Intracellular mechanisms of aminoglycoside-induced cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. How much antibiotic required for stable cell selection? | Transfection Reagents | Cell Lines, In Vivo | Altogen Biosystems [altogen.com]
- 5. cellculturedish.com [cellculturedish.com]
- 6. Best Antibiotics for Selecting Transfected Mammalian Cells [synapse.patsnap.com]
- 7. researchgate.net [researchgate.net]
Protocol for the Application of Netilmicin in Preclinical Sepsis Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive protocol for utilizing Netilmicin, a semisynthetic aminoglycoside antibiotic, in established murine models of sepsis. The protocols outlined below detail the induction of sepsis via Cecal Ligation and Puncture (CLP) and Lipopolysaccharide (LPS) administration, treatment with this compound, and subsequent evaluation of its efficacy.
Introduction
Sepsis is a life-threatening organ dysfunction caused by a dysregulated host response to infection. Animal models are crucial for understanding the pathophysiology of sepsis and for the preclinical evaluation of new therapeutic agents. This compound, a broad-spectrum aminoglycoside, is effective against a wide range of Gram-negative and some Gram-positive bacteria.[1][2] Its mechanism of action involves the inhibition of bacterial protein synthesis by irreversibly binding to the 30S ribosomal subunit.[1][2] This document provides detailed protocols for assessing the therapeutic potential of this compound in validated murine models of sepsis.
Data Presentation
The following tables summarize expected quantitative outcomes based on literature from similar aminoglycosides and typical results from sepsis models. These should be adapted based on specific experimental findings.
Table 1: Expected Survival Rates in CLP Sepsis Model with Aminoglycoside Treatment
| Treatment Group | 24-Hour Survival Rate (%) | 72-Hour Survival Rate (%) |
| Sham Operation | 100 | 100 |
| CLP + Vehicle | 0-20 | 0-10 |
| CLP + this compound (projected) | 40-60 | 20-40 |
| CLP + Gentamicin (B1671437) (1.5 mg/kg)[3] | 100 | 90 |
Note: Data for this compound is projected based on the efficacy of other aminoglycosides like gentamicin in similar models. Actual results may vary.
Table 2: Expected Bacterial Clearance in Peritoneal Fluid/Blood
| Treatment Group | Time Point | Bacterial Load (CFU/mL) - Peritoneal Fluid | Bacterial Load (CFU/mL) - Blood |
| CLP + Vehicle | 24 hours | > 10^7 | > 10^5 |
| CLP + this compound | 24 hours | < 10^4 | < 10^3 |
CFU: Colony Forming Units. Expected values are illustrative and should be determined empirically.
Table 3: Expected Inflammatory Cytokine Levels in Serum
| Treatment Group | Time Point | TNF-α (pg/mL) | IL-6 (pg/mL) |
| Sham | 6 hours | < 50 | < 100 |
| LPS + Vehicle | 6 hours | 1000 - 5000 | 5000 - 20000 |
| LPS + this compound | 6 hours | 500 - 2000 | 2000 - 10000 |
| CLP + Vehicle | 24 hours | 200 - 800 | 1000 - 5000 |
| CLP + this compound | 24 hours | 100 - 400 | 500 - 2500 |
Cytokine levels are highly dependent on the severity of the sepsis model and the timing of measurement.
Experimental Protocols
Animal Models
-
Species: Male C57BL/6 mice, 8-12 weeks old, are commonly used.
-
Housing: Animals should be housed in a specific pathogen-free facility with a 12-hour light/dark cycle and access to food and water ad libitum. All procedures must be approved by the Institutional Animal Care and Use Committee (IACUC).
Sepsis Induction Protocols
The CLP model is considered the gold standard for sepsis research as it closely mimics the pathophysiology of human peritonitis.
Materials:
-
Anesthetic (e.g., isoflurane (B1672236), ketamine/xylazine)
-
Surgical scissors and forceps
-
3-0 silk suture
-
21-gauge needle
-
70% ethanol
-
Wound clips or sutures for closure
-
Warming pad
Procedure:
-
Anesthetize the mouse using a vaporizer with isoflurane or via intraperitoneal injection of a ketamine/xylazine cocktail. Confirm proper anesthetic depth by pedal withdrawal reflex.
-
Shave the abdomen and disinfect the surgical area with 70% ethanol.
-
Make a 1-2 cm midline laparotomy incision through the skin and peritoneum to expose the abdominal cavity.
-
Exteriorize the cecum and ligate it with a 3-0 silk suture at approximately 50% of its length from the distal end, ensuring the bowel remains patent.
-
Puncture the ligated cecum once through-and-through with a 21-gauge needle.
-
Gently squeeze the cecum to extrude a small amount of fecal content.
-
Return the cecum to the peritoneal cavity.
-
Close the peritoneum and skin with sutures or wound clips.
-
Administer subcutaneous fluid resuscitation with 1 mL of sterile saline.
-
Place the mouse on a warming pad until fully recovered from anesthesia.
The LPS model induces a rapid and potent systemic inflammatory response.
Materials:
-
Lipopolysaccharide (LPS) from Escherichia coli (e.g., serotype O111:B4)
-
Sterile, pyrogen-free saline
-
1 mL syringes with 27-gauge needles
Procedure:
-
Prepare a stock solution of LPS in sterile, pyrogen-free saline. The dose of LPS should be determined empirically, but a common starting dose is 5-15 mg/kg body weight.
-
Administer the LPS solution via intraperitoneal (IP) injection.
-
The control group should receive an equivalent volume of sterile saline.
-
Monitor animals closely for signs of endotoxemia, including lethargy, piloerection, and huddling.
This compound Treatment Protocol
Dosage and Administration:
-
Dosage: Based on human clinical data and pharmacokinetic studies in animals, a starting dose of 4-6 mg/kg of this compound is recommended.[4][5] Dose-response studies should be performed to determine the optimal therapeutic dose for the specific sepsis model and animal strain.
-
Administration Route: this compound should be administered parenterally, typically via subcutaneous (SC) or intraperitoneal (IP) injection.[2]
-
Timing of Treatment: Treatment should be initiated 1-6 hours post-sepsis induction to mimic a clinically relevant scenario.
-
Frequency: A once or twice-daily dosing regimen can be employed.
Outcome Measures
1. Survival Rate:
-
Monitor animals at least twice daily for a period of 7 days post-sepsis induction.
-
Record the time of death for each animal.
-
Plot survival curves using the Kaplan-Meier method and analyze for statistical significance using the log-rank test.
2. Bacterial Clearance:
-
At predetermined time points (e.g., 24 hours post-infection), euthanize a subset of animals.
-
Aseptically collect blood via cardiac puncture and peritoneal lavage fluid.
-
Perform serial dilutions of the blood and peritoneal fluid in sterile saline.
-
Plate the dilutions on appropriate agar (B569324) plates (e.g., Tryptic Soy Agar) and incubate at 37°C for 18-24 hours.
-
Count the number of colony-forming units (CFU) to determine the bacterial load.
3. Inflammatory Cytokine Analysis:
-
Collect blood at various time points (e.g., 2, 6, 24 hours) post-sepsis induction.
-
Centrifuge the blood to separate the serum and store it at -80°C.
-
Measure the concentrations of pro-inflammatory cytokines (e.g., TNF-α, IL-6) and anti-inflammatory cytokines (e.g., IL-10) using commercially available ELISA kits or multiplex bead assays.
Visualizations
Experimental Workflow
Caption: Experimental workflow for evaluating this compound in animal models of sepsis.
Sepsis-Induced Inflammatory Signaling Cascade
Caption: Simplified signaling cascade of the inflammatory response in sepsis.
References
Application Notes and Protocols for the Quantification of Netilmicin using High-Performance Liquid Chromatography (HPLC)
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Netilmicin (B1678213) is a semi-synthetic, broad-spectrum aminoglycoside antibiotic effective against a wide range of bacterial infections.[1][2] Accurate and reliable quantification of this compound in pharmaceutical formulations and biological matrices is crucial for quality control, pharmacokinetic studies, and therapeutic drug monitoring. High-performance liquid chromatography (HPLC) is a powerful analytical technique widely employed for this purpose. Due to this compound's weak UV chromophore, various detection methods have been developed, including UV detection at low wavelengths, Evaporative Light Scattering Detection (ELSD), Charged Aerosol Detection (CAD), Pulsed Amperometric Detection (PAD), and Mass Spectrometry (MS).[1][3][4]
This document provides detailed application notes and protocols for the quantification of this compound using several validated HPLC methods. The methodologies cover a range of detection techniques to suit different laboratory capabilities and analytical requirements.
Method 1: Reversed-Phase HPLC with UV Detection
This method is a cost-effective approach for the routine analysis of this compound in pharmaceutical dosage forms.
Quantitative Data Summary:
| Parameter | Method A | Method B |
| Linearity Range | 24 - 120 µg/mL[5] | 100 - 1000 µg/mL[6] |
| Correlation Coefficient (r) | > 0.999[5] | 1.0000[6] |
| Limit of Detection (LOD) | Not Reported | 20 ng[6] |
| Limit of Quantification (LOQ) | Not Reported | 40 ng[6] |
| Precision (%RSD) | < 2.0%[5] | 0.2%[6] |
| Accuracy (Recovery) | Not Reported | 99.4%[6] |
| Retention Time | ~2.38 min[5] | Not Reported |
Experimental Protocol:
1. Instrumentation:
-
HPLC system with a UV detector (e.g., Waters 2695 with UV detector)[7]
-
Data acquisition and processing software (e.g., Empower 2)[7]
2. Chromatographic Conditions:
| Parameter | Method A | Method B |
| Column | Symmetry C18 (4.6 x 150mm, 5µm)[5] | Octadecylsilane bonded silica (B1680970) (150-300mm length, 3-5µm particle size)[6] |
| Mobile Phase | Methanol: Water (45:55 v/v)[5] | 0.01-0.1 M Sodium heptanesulfonate in 0.05-0.2 M Potassium dihydrogen phosphate (B84403) (pH 2.0-3.0 with phosphoric acid) : Acetonitrile (77:23 v/v)[6] |
| Flow Rate | 0.8 mL/min[5] | 1.0 mL/min[6] |
| Injection Volume | 10 µL[5][7] | 20 µL[6] |
| Column Temperature | Ambient[7] | 35°C[6] |
| Detection Wavelength | 260 nm[5][7][8] | 205 nm[6] |
| Run Time | 6 minutes[5] | Not specified |
3. Preparation of Solutions:
-
Mobile Phase Preparation (Method B): Dissolve the specified amount of sodium heptanesulfonate and potassium dihydrogen phosphate in water, adjust the pH with phosphoric acid, and then mix with acetonitrile.[6] Filter and degas the mobile phase prior to use.
-
Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound working standard and transfer it to a 10 mL volumetric flask. Dissolve in and dilute to the mark with the diluent (Methanol or Water).[7][8]
-
Working Standard Solutions: Prepare a series of working standard solutions by further diluting the stock solution with the diluent to cover the desired concentration range (e.g., 24-120 µg/mL).[5]
-
Sample Preparation (Injection Formulation): Take a sample equivalent to 10 mg of this compound and dissolve it in a 10 mL volumetric flask with the diluent. Further dilute as necessary to bring the concentration within the calibration range.[8]
4. Analysis Procedure:
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Inject the standard solutions in triplicate to establish the calibration curve.
-
Inject the sample solutions in triplicate.
-
Quantify the amount of this compound in the sample by comparing its peak area with the calibration curve.
Experimental Workflow (UV Method):
Caption: Workflow for this compound quantification by HPLC-UV.
Method 2: HPLC with Evaporative Light Scattering Detection (ELSD)
This method is suitable for the determination of this compound and its related substances, as ELSD does not require the analyte to have a UV chromophore.
Quantitative Data Summary:
| Parameter | Value |
| Linearity Range | 28 - 870 mg/L (µg/mL)[9][10] |
| Correlation Coefficient (r) | 0.9999[9][10] |
| Limit of Detection (LOD) | 5.6 mg/L (µg/mL)[9][10] |
| Limit of Quantification (LOQ) | Not Reported |
| Precision (%RSD) | 1.1%[9][10] |
| Accuracy (Recovery) | 99.9%[9][10] |
| Retention Time | Not specified |
Experimental Protocol:
1. Instrumentation:
-
HPLC system
-
Evaporative Light Scattering Detector (ELSD)
2. Chromatographic Conditions:
| Parameter | Value |
| Column | Agilent SB-C18 (4.6 x 250 mm, 5 µm)[9][10] |
| Mobile Phase | 0.05 mol/L Trifluoroacetic acid : Acetone (B3395972) (90:10 v/v)[9][10] |
| Flow Rate | Not specified |
| Injection Volume | Not specified |
| ELSD Drift Tube Temp. | 50 °C[9][10] |
| Nebulizing Gas Pressure | 3.5 x 10^5 Pa[9][10] |
3. Preparation of Solutions:
-
Mobile Phase Preparation: Prepare a 0.05 mol/L solution of trifluoroacetic acid in water and mix it with acetone in the specified ratio. Filter and degas.
-
Standard and Sample Solutions: Prepare standard and sample solutions in appropriate concentrations using a suitable diluent.
4. Analysis Procedure:
-
Equilibrate the HPLC-ELSD system.
-
Inject a series of standard solutions to construct a calibration curve. Note that the ELSD response is often non-linear and may require a logarithmic transformation.
-
Inject the sample solutions.
-
Determine the concentration of this compound in the samples from the calibration curve.
Experimental Workflow (ELSD Method):
Caption: Workflow for this compound quantification by HPLC-ELSD.
Method 3: HPLC with Pulsed Amperometric Detection (PAD) - European Pharmacopoeia Method
This method is prescribed by the European Pharmacopoeia for the analysis of this compound Sulphate and its related substances, offering high sensitivity for compounds with sugar moieties.[3]
Quantitative Data Summary:
| Parameter | Value |
| Linearity Range | 10 - 30 µg/mL[3] |
| Correlation Coefficient (r) | > 0.997[3] |
| Precision (%RSD) | 0.6% for this compound, < 2% for impurities[3] |
| Retention Time | ~12 min for this compound[3] |
Experimental Protocol:
1. Instrumentation:
-
Antec ALEXYS LC-EC analyzer or equivalent HPLC with a PAD detector.[3]
2. Chromatographic Conditions:
| Parameter | Value (EP 8.1) | Value (EP 9.2 Update) |
| Column | Styrene-divinylbenzene copolymer (250 x 4.6 mm, 8 µm)[2][3] | Silica-based C18 (5 µm)[2] |
| Mobile Phase | A solution containing sodium sulfate (B86663), sodium octanesulfonate, tetrahydrofuran, and sodium acetate (B1210297) buffer (pH 3.0). The concentration of sodium octanesulfonate is adjusted to 2 g/L for optimal separation.[3] | Slight modifications to the EP 8.1 mobile phase composition.[2] |
| Flow Rate | Not specified | Not specified |
| PAD Waveform | E1 = +0.05 V (t1=0.4s), E2 = +0.75 V (t2=0.15s), E3 = -0.15 V (t3=0.45s)[3] | Unchanged[2] |
3. Preparation of Solutions:
-
Mobile Phase Preparation: Prepare the mobile phase as described in the European Pharmacopoeia monograph. Use stabilized tetrahydrofuran.[3]
-
Reference and Test Solutions: Prepare solutions as per the EP monograph for system suitability testing and sample analysis.
4. Analysis Procedure:
-
Set up the HPLC-PAD system according to the EP monograph.
-
Perform system suitability tests using the reference solutions to ensure the system is performing correctly.
-
Inject the test solution to determine the composition and related substances.
-
Quantify impurities by comparing their peak responses to the corresponding peaks in the reference solution chromatogram.[3]
Logical Relationship (PAD Method):
Caption: Principle of Pulsed Amperometric Detection for this compound.
Method 4: LC-MS/MS for High Sensitivity Analysis
Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) offers the highest sensitivity and selectivity for the determination of this compound, especially in complex matrices like biological fluids.
Quantitative Data Summary:
While a specific LC-MS/MS method solely for this compound quantification was not fully detailed in the provided search results, a general method for aminoglycosides in milk was found. The parameters below are indicative of the performance that can be achieved.
| Parameter | Indicative Value (for Aminoglycosides) |
| Limit of Detection | ng/g level[11] |
| Linearity Range | 10 - 500 ng/g[11] |
| Accuracy (Recovery) | 67 - 107%[11] |
| Precision (%RSD) | 1.7 - 10.1%[11] |
Experimental Protocol (General Approach):
1. Instrumentation:
-
Ultra-high-performance liquid chromatography (UHPLC) system (e.g., Acquity I-Class)[12]
-
Tandem mass spectrometer (e.g., QTRAP® 6500+)[12]
2. Chromatographic and MS Conditions (General Example):
| Parameter | Value |
| Column | Phenomenex Synergi 4 µm Fusion-RP 80 Å (2 mm × 50 mm)[12] |
| Mobile Phase | A: 0.1% Formic acid in Water, B: Acetonitrile[12] |
| Gradient Elution | A time-based gradient from low to high organic phase (Acetonitrile)[12] |
| Flow Rate | Not specified |
| Column Temperature | 40 °C[12] |
| Ionization Mode | Electrospray Ionization (ESI), Positive Mode |
| Detection Mode | Multiple Reaction Monitoring (MRM) |
3. Preparation of Solutions:
-
Sample Preparation: This is a critical step, especially for biological matrices. It often involves protein precipitation followed by solid-phase extraction (SPE) to remove interferences and concentrate the analyte.[11] A Bond Elut Plexa SPE has been shown to be effective for aminoglycosides.[11]
-
Standard Solutions: Prepare in a clean matrix (matrix-matched standards) to compensate for matrix effects.
4. Analysis Procedure:
-
Optimize MS parameters (e.g., precursor and product ions, collision energy) for this compound by direct infusion.
-
Develop a chromatographic method to separate this compound from other components.
-
Extract this compound from the sample matrix.
-
Inject the extracted sample and standards into the LC-MS/MS system.
-
Quantify using the peak area ratio of the analyte to an internal standard.
Experimental Workflow (LC-MS/MS Method):
Caption: General workflow for this compound analysis by LC-MS/MS.
References
- 1. academic.oup.com [academic.oup.com]
- 2. antecscientific.com [antecscientific.com]
- 3. jasco.hu [jasco.hu]
- 4. researchgate.net [researchgate.net]
- 5. ijpir.com [ijpir.com]
- 6. CN108627589A - A kind of HPLC analytical method for measuring this compound sulfate content - Google Patents [patents.google.com]
- 7. iajps.com [iajps.com]
- 8. wjpls.org [wjpls.org]
- 9. journal11.magtechjournal.com [journal11.magtechjournal.com]
- 10. researchgate.net [researchgate.net]
- 11. agilent.com [agilent.com]
- 12. A Universal LC-MS/MS Method for Simultaneous Detection of Antibiotic Residues in Animal and Environmental Samples - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Determination of Netilmicin MIC Values using the Agar Dilution Method
Audience: Researchers, scientists, and drug development professionals.
Purpose: This document provides a detailed protocol for determining the Minimum Inhibitory Concentration (MIC) of Netilmicin against aerobic bacteria using the agar (B569324) dilution method. This method is a reference standard for antimicrobial susceptibility testing.
Introduction
The agar dilution method is a standardized technique used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[1] It is considered a gold standard for susceptibility testing due to its accuracy and reproducibility.[1] This method involves incorporating serial dilutions of the antimicrobial agent into an agar medium, which is then inoculated with a standardized suspension of the test organism. This application note provides a comprehensive protocol for determining the MIC of this compound, a semisynthetic aminoglycoside antibiotic.
Principle of the Method
A series of agar plates containing doubling dilutions of this compound are prepared. Each plate is then inoculated with a standardized suspension of the test microorganism. Following incubation, the plates are examined for bacterial growth. The MIC is the lowest concentration of this compound that completely inhibits the visible growth of the organism.[1]
Materials and Reagents
-
This compound sulfate (B86663) analytical standard powder
-
Sterile deionized water
-
Mueller-Hinton Agar (MHA)
-
Sterile petri dishes (90 or 100 mm)
-
Sterile pipettes and pipette tips
-
Sterile test tubes
-
0.5 McFarland turbidity standard
-
Sterile normal saline (0.85% NaCl)
-
Inoculator (e.g., multipoint replicator) or micropipette
-
Quality control (QC) bacterial strains:
-
Escherichia coli ATCC® 25922™
-
Staphylococcus aureus subsp. aureus ATCC® 29213™
-
Pseudomonas aeruginosa ATCC® 27853™
-
-
Incubator (35 ± 2°C)
-
Vortex mixer
Experimental Protocol
Preparation of this compound Stock Solution
This compound sulfate is soluble in water. To prepare a stock solution (e.g., 1280 µg/mL), follow these steps:
-
Calculate the amount of this compound powder needed, accounting for its potency (provided by the manufacturer). The formula is: Weight (mg) = (Volume (mL) x Concentration (µg/mL)) / Potency (µg/mg)
-
Aseptically weigh the calculated amount of this compound powder.
-
Dissolve the powder in a precise volume of sterile deionized water to achieve the desired stock concentration.
-
Vortex until fully dissolved.
-
The stock solution can be stored in sterile aliquots at -20°C or lower for up to six months. Avoid repeated freeze-thaw cycles.
Preparation of Agar Plates with this compound
-
Prepare Mueller-Hinton Agar according to the manufacturer's instructions and sterilize by autoclaving.
-
Cool the molten agar to 45-50°C in a water bath. Holding the agar at this temperature is crucial to prevent it from solidifying while avoiding heat-labile degradation of the antibiotic.
-
Label sterile petri dishes with the corresponding this compound concentrations and for a growth control (no antibiotic).
-
Perform serial twofold dilutions of the this compound stock solution in sterile deionized water to create a range of concentrations (e.g., 128 µg/mL, 64 µg/mL, etc.).
-
For each concentration, add 1 mL of the diluted this compound solution to 19 mL of molten MHA (a 1:20 dilution). This will result in final concentrations of, for example, 6.4 µg/mL, 3.2 µg/mL, etc. in the agar. For the growth control plate, add 1 mL of sterile deionized water to 19 mL of MHA.
-
Mix the agar and antibiotic solution thoroughly but gently to avoid bubbles.
-
Pour the mixture into the appropriately labeled petri dishes to a depth of 3-4 mm.
-
Allow the agar to solidify at room temperature on a level surface.
-
Dry the plates with the lids slightly ajar in a laminar flow hood to remove excess moisture from the agar surface. The plates should be used on the day of preparation.
Preparation of Inoculum
-
From a fresh (18-24 hour) culture on a non-selective agar plate, select 3-5 well-isolated colonies of the test organism using a sterile loop.
-
Transfer the colonies to a tube containing 4-5 mL of sterile normal saline.
-
Vortex the suspension to ensure it is homogeneous.
-
Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard. This corresponds to a bacterial concentration of approximately 1.5 x 10⁸ CFU/mL.
-
Dilute this standardized suspension 1:10 in sterile saline to obtain a final inoculum density of approximately 1.5 x 10⁷ CFU/mL.
Inoculation of Agar Plates
-
The prepared inoculum should be used within 30 minutes of preparation.
-
Using a multipoint replicator, transfer approximately 1-2 µL of the diluted inoculum onto the surface of each agar plate, including the growth control. This will deliver approximately 10⁴ CFU per spot.
-
Alternatively, a micropipette can be used to spot 1-2 µL of the inoculum onto the agar surface.
-
Allow the inoculum spots to dry completely before inverting the plates for incubation.
Incubation
-
Incubate the inverted plates at 35 ± 2°C for 16-20 hours in ambient air.
-
Incubation times may need to be extended for slower-growing organisms.
Interpretation of Results
-
After incubation, examine the growth control plate to ensure confluent growth of the organism.
-
Examine the plates containing this compound, starting from the lowest concentration.
-
The MIC is the lowest concentration of this compound that completely inhibits any visible growth, including hazes and single colonies.
Quality Control
Quality control must be performed with each batch of MIC tests to ensure the accuracy of the results. The recommended QC strains should be tested in the same manner as the clinical isolates.
| Quality Control Strain | Antimicrobial Agent | Acceptable MIC Range (µg/mL) - Broth Microdilution | Reference |
| Escherichia coli ATCC® 25922™ | This compound | 0.12 - 0.5 | CLSI |
| Staphylococcus aureus subsp. aureus ATCC® 29213™ | This compound | 0.06 - 0.5 | CLSI |
| Pseudomonas aeruginosa ATCC® 27853™ | This compound | 0.25 - 1 | CLSI |
| Escherichia coli ATCC® 25922™ | This compound | 0.12 - 1 | EUCAST |
| Pseudomonas aeruginosa ATCC® 27853™ | This compound | 0.5 - 2 | EUCAST |
| Staphylococcus aureus subsp. aureus ATCC® 29213™ | This compound | 0.12 - 0.5 | EUCAST |
Workflow Diagrams
Caption: Experimental workflow for the agar dilution method.
Caption: Logical relationship of inputs and output in MIC testing.
References
Application Notes and Protocols for Netilmicin Broth Microdilution Susceptibility Testing
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and a detailed protocol for determining the Minimum Inhibitory Concentration (MIC) of Netilmicin using the broth microdilution method. This method is a standardized in vitro susceptibility testing procedure that is essential for infectious disease research, surveillance studies, and the development of new antimicrobial agents. Adherence to established guidelines from organizations such as the Clinical and Laboratory Standards Institute (CLSI) is crucial for accurate and reproducible results.
Application Notes
The broth microdilution assay is a quantitative method used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism. For this compound, an aminoglycoside antibiotic, this assay is critical for monitoring susceptibility patterns in clinically relevant bacteria, particularly Gram-negative aerobes.
Principle of the Method: The assay involves preparing serial two-fold dilutions of this compound in a liquid growth medium, Cation-Adjusted Mueller-Hinton Broth (CAMHB), within a 96-well microtiter plate. Each well is then inoculated with a standardized suspension of the test microorganism. Following incubation, the wells are visually inspected for turbidity. The MIC is recorded as the lowest concentration of this compound that shows no visible bacterial growth.
Key Considerations:
-
Medium: The use of Cation-Adjusted Mueller-Hinton Broth is critical for testing aminoglycosides like this compound. The concentration of divalent cations (Ca²⁺ and Mg²⁺) significantly affects the activity of these antibiotics against certain bacteria, particularly Pseudomonas aeruginosa.
-
Inoculum Density: The final inoculum concentration in each well must be approximately 5 x 10⁵ colony-forming units (CFU)/mL. An inaccurate inoculum density can lead to erroneous MIC results.
-
Quality Control: Regular testing of quality control (QC) strains with known this compound MIC values is mandatory to ensure the accuracy and reproducibility of the assay. Results for QC strains must fall within established ranges.
-
Interpretation of Results: The resulting MIC value is interpreted as Susceptible (S), Intermediate (I), or Resistant (R) based on clinical breakpoints established by regulatory bodies like the CLSI or the European Committee on Antimicrobial Susceptibility Testing (EUCAST). It is important to note that recent EUCAST guidelines often categorize this compound with "Insufficient Evidence" (IE), indicating a lack of sufficient data to establish reliable clinical breakpoints for many organisms. Therefore, CLSI guidelines are more commonly referenced for this compound interpretation.
Data Presentation: Interpretive Breakpoints and Quality Control Ranges
The following tables summarize the quantitative data for this compound susceptibility testing.
Table 1: this compound MIC Breakpoints (CLSI)
| Organism Group | Susceptible (S) (µg/mL) | Intermediate (I) (µg/mL) | Resistant (R) (µg/mL) |
| Enterobacterales | ≤ 8 | 16 | ≥ 32 |
| Pseudomonas aeruginosa | ≤ 8 | 16 | ≥ 32 |
| Acinetobacter spp. | ≤ 8 | 16 | ≥ 32 |
| Staphylococcus spp. | ≤ 8 | 16 | ≥ 32 |
Note: These breakpoints are based on older CLSI documents and may not be present in the most recent editions. Laboratories should always refer to the latest version of the CLSI M100 document for current interpretive criteria.
Table 2: this compound Quality Control MIC Ranges
| Quality Control Strain | ATCC® Number | Organization | MIC Range (µg/mL) |
| Escherichia coli | 25922 | EUCAST | ≤0.5 - 1[1] |
| Pseudomonas aeruginosa | 27853 | CLSI | 0.5 - 2 |
| Staphylococcus aureus | 29213 | CLSI | 0.12 - 0.5 |
Note: Current CLSI M100 documents may have limited information on this compound QC ranges. The ranges provided are based on available documentation. The EUCAST range is provided for reference.
Experimental Protocol: Broth Microdilution Assay for this compound
This protocol is based on the CLSI M07 standard for dilution antimicrobial susceptibility tests.
Materials:
-
This compound analytical standard powder
-
Appropriate solvent for this compound (e.g., sterile distilled water)
-
Sterile 96-well U-bottom microtiter plates
-
Sterile reagent reservoirs
-
Multichannel and single-channel precision pipettes with sterile tips
-
Test organism (clinical isolate or QC strain)
-
0.9% sterile saline or sterile broth
-
0.5 McFarland turbidity standard
-
Vortex mixer
-
Incubator (35°C ± 2°C, ambient air)
-
Plate reading mirror or automated plate reader
Procedure:
1. Preparation of this compound Stock Solution:
1.1. Calculate the amount of this compound powder needed to prepare a stock solution of a known concentration (e.g., 1280 µg/mL), accounting for the potency of the powder as provided by the manufacturer.
- Formula: Weight (mg) = [Volume (mL) x Concentration (µg/mL)] / Potency (µg/mg) 1.2. Aseptically weigh the calculated amount of this compound powder and dissolve it in the appropriate sterile solvent. 1.3. Ensure the solution is completely dissolved. This stock solution can be stored in small aliquots at -60°C or below.
2. Preparation of Microtiter Plates:
2.1. Aseptically add 100 µL of CAMHB to all wells of a 96-well microtiter plate. 2.2. Add 100 µL of the this compound stock solution (e.g., 1280 µg/mL) to the first well of each row to be tested. 2.3. Perform serial two-fold dilutions by transferring 100 µL from the first well to the second well. Mix thoroughly by pipetting up and down. 2.4. Continue this serial dilution process across the plate to the desired final concentration, discarding 100 µL from the last well containing the antibiotic. This will result in wells with decreasing concentrations of this compound. 2.5. Leave at least one well with only CAMHB (no antibiotic) as a positive growth control and one well with uninoculated CAMHB as a sterility control.
3. Inoculum Preparation:
3.1. From a fresh (18-24 hour) culture on a non-selective agar (B569324) plate, select 3-5 well-isolated colonies of the test organism. 3.2. Suspend the colonies in sterile saline or broth. 3.3. Vortex the suspension to ensure it is homogenous. 3.4. Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL. 3.5. Within 15 minutes of standardization, dilute the adjusted inoculum 1:100 in CAMHB to achieve a concentration of approximately 1 x 10⁶ CFU/mL.
4. Inoculation of Microtiter Plates:
4.1. Add 100 µL of the standardized and diluted inoculum (from step 3.5) to each well of the microtiter plate, including the growth control well. This will result in a final inoculum concentration of approximately 5 x 10⁵ CFU/mL and a final volume of 200 µL in each well. The antibiotic concentrations will also be halved to their final desired concentrations. 4.2. The sterility control well should not be inoculated.
5. Incubation:
5.1. Cover the microtiter plates with a lid to prevent evaporation. 5.2. Incubate the plates at 35°C ± 2°C in ambient air for 16-20 hours for non-fastidious bacteria.
6. Reading and Interpreting Results:
6.1. After incubation, visually inspect the plates from the bottom using a reading mirror. 6.2. The growth control well should show distinct turbidity or a pellet of growth at the bottom. The sterility control should remain clear. 6.3. The MIC is the lowest concentration of this compound at which there is no visible growth (i.e., the first clear well). 6.4. Interpret the MIC value according to the breakpoints provided in Table 1 to categorize the isolate as Susceptible, Intermediate, or Resistant. 6.5. The MIC of the concurrently tested QC strain must be within the acceptable ranges listed in Table 2 for the results to be considered valid.[1]
Visualizations
The following diagrams illustrate the key processes in the this compound broth microdilution assay.
Caption: Experimental workflow for the broth microdilution assay.
Caption: Logical relationship for interpreting MIC results.
References
Netilmicin as a Selection Agent in Molecular Biology: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Netilmicin (B1678213) is a semisynthetic, broad-spectrum aminoglycoside antibiotic.[1][2] Its primary mechanism of action is the inhibition of protein synthesis in susceptible bacteria.[3][4][5][6][7] In molecular biology, antibiotics are indispensable tools for selecting cells that have been successfully transformed with a plasmid or other vector carrying a specific antibiotic resistance gene. This allows for the isolation and propagation of genetically modified organisms. While other aminoglycosides like G418 (Geneticin) are more commonly used for selection in eukaryotic cells,[8][9][10][11] this compound's properties make it a viable selection agent, particularly for certain prokaryotic systems and for researchers developing novel selection strategies.
These application notes provide a comprehensive overview of the use of this compound as a selection agent, including its mechanism of action, the corresponding resistance gene, and detailed protocols for its application.
Mechanism of Action
This compound exerts its bactericidal effect by irreversibly binding to the 30S ribosomal subunit of bacteria.[3][4][5] This binding interferes with the initiation of protein synthesis and causes misreading of the mRNA template, leading to the incorporation of incorrect amino acids into the growing polypeptide chain.[3] The resulting non-functional or toxic proteins, along with the disruption of the cell membrane integrity, ultimately lead to bacterial cell death.[3]
Resistance Gene: Aminoglycoside 6'-N-Acetyltransferase (aac(6')-Ib)
Resistance to this compound in a molecular biology context is typically conferred by the expression of an aminoglycoside-modifying enzyme. The most relevant enzyme for this compound resistance is the aminoglycoside 6'-N-acetyltransferase type Ib, which is encoded by the aac(6')-Ib gene.[3][5][10][12] This enzyme catalyzes the transfer of an acetyl group from acetyl-CoA to the 6' amino group of this compound and other related aminoglycosides, thereby inactivating the antibiotic.[10] Plasmids used for cloning and expression can be engineered to carry the aac(6')-Ib gene, allowing for the selection of successfully transformed cells on media containing this compound.
Quantitative Data Summary
The following tables summarize key quantitative data for the use of this compound and related compounds as selection agents. It is crucial to empirically determine the optimal concentration for each new cell type and experimental setup.
Table 1: this compound Activity Against Gram-Negative Bacteria
| Parameter | Concentration Range (µg/mL) | Reference |
| Minimal Inhibitory Concentration (MIC) | 0.5 - 2.0 | [13] |
| Concentration for >90% inhibition | 1.56 | [7] |
Table 2: General Working Concentrations for Related Aminoglycoside Selection Agents
| Antibiotic | Organism | Selection Concentration (µg/mL) | Maintenance Concentration (µg/mL) | Reference |
| G418 (Geneticin) | Mammalian Cells | 400 - 1000 | 200 | [9][11][14] |
| Neomycin | Bacteria | 10 - 50 | N/A | [14] |
| Kanamycin | Bacteria | 30 - 100 | N/A | [14][15] |
Experimental Protocols
Protocol 1: Determining Optimal this compound Concentration (Kill Curve)
Before using this compound for selection, it is essential to determine the minimum concentration that effectively kills non-transformed host cells. This is achieved by generating a kill curve.
Materials:
-
Host cells (bacterial or mammalian)
-
Appropriate culture medium (e.g., LB broth/agar (B569324) for bacteria, DMEM for mammalian cells)
-
This compound stock solution (e.g., 50 mg/mL in sterile, deionized water)
-
Sterile culture plates (e.g., 96-well or 24-well plates)
-
Incubator
Procedure for Mammalian Cells:
-
Cell Plating: Seed the host cells into the wells of a 24-well plate at a density that allows them to reach approximately 30-50% confluency within 24 hours.[4]
-
Antibiotic Addition: After 24 hours, replace the medium with fresh medium containing a range of this compound concentrations. It is advisable to test a broad range (e.g., 50, 100, 200, 400, 600, 800, 1000 µg/mL). Include a "no antibiotic" control well.
-
Incubation and Observation: Incubate the cells under appropriate conditions (e.g., 37°C, 5% CO₂).
-
Medium Change: Replace the selective medium every 2-3 days.[8][16] Due to the potential for aminoglycoside degradation in culture media at 37°C, regular media changes are critical.[17][18]
-
Monitor Cell Viability: Observe the cells daily for signs of cell death (e.g., rounding, detachment).
-
Determine Optimal Concentration: After 7-10 days, determine the lowest concentration of this compound that resulted in 100% cell death.[4][19] This concentration will be used for subsequent selection experiments.
Procedure for Bacterial Cells:
-
Prepare Plates: Prepare a series of agar plates containing a range of this compound concentrations (e.g., 1, 2, 5, 10, 20, 50 µg/mL).
-
Inoculation: Plate a known number of non-transformed bacterial cells onto each plate.
-
Incubation: Incubate the plates at 37°C overnight.
-
Determine Optimal Concentration: The lowest concentration of this compound that completely inhibits colony formation is the optimal concentration for selection.
Protocol 2: Selection of Transformed Cells
Materials:
-
Transformed cells (carrying a plasmid with the aac(6')-Ib resistance gene)
-
Non-transformed cells (as a negative control)
-
Culture medium
-
This compound at the predetermined optimal concentration
Procedure for Mammalian Cells (Stable Transfection):
-
Transfection: Transfect the host cells with the plasmid DNA containing the gene of interest and the aac(6')-Ib resistance gene.
-
Recovery: Allow the cells to recover and express the resistance gene for 24-48 hours in non-selective medium.
-
Initiate Selection: Replace the medium with fresh medium containing the optimal concentration of this compound.
-
Maintain Selection: Continue to culture the cells in the selective medium, replacing it every 2-3 days. Non-transformed cells will die off.
-
Isolate Clones: After 1-2 weeks, resistant colonies should become visible. These can be isolated and expanded to generate a stable cell line.
Procedure for Bacterial Cells:
-
Transformation: Transform the host bacteria with the plasmid DNA.
-
Recovery: Allow the bacteria to recover in non-selective liquid medium for 1 hour at 37°C with shaking.
-
Plating: Plate the transformed bacteria on agar plates containing the optimal concentration of this compound.
-
Incubation: Incubate the plates overnight at 37°C.
-
Colony Selection: Only bacteria that have been successfully transformed with the plasmid will form colonies. These can be picked for further analysis or culture.
Logical Relationship of Selection
This compound, in conjunction with the aac(6')-Ib resistance gene, can serve as an effective selection agent in molecular biology. As with any selection system, careful optimization of the antibiotic concentration is paramount to ensure efficient selection of transformed cells while minimizing potential off-target effects. The protocols and data presented here provide a solid foundation for researchers and drug development professionals to incorporate this compound into their experimental workflows.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. Frontiers | Acquired Antibiotic Resistance Genes: An Overview [frontiersin.org]
- 3. journals.asm.org [journals.asm.org]
- 4. bpsbioscience.com [bpsbioscience.com]
- 5. Frontiers | Rise and dissemination of aminoglycoside resistance: the aac(6′)-Ib paradigm [frontiersin.org]
- 6. cellculturedish.com [cellculturedish.com]
- 7. journals.asm.org [journals.asm.org]
- 8. tools.mirusbio.com [tools.mirusbio.com]
- 9. Aminoglycoside Modifying Enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Aminoglycoside 6′-N-acetyltransferase Type Ib [AAC(6′)-Ib]-Mediated Aminoglycoside Resistance: Phenotypic Conversion to Susceptibility by Silver Ions - PMC [pmc.ncbi.nlm.nih.gov]
- 11. invivogen.com [invivogen.com]
- 12. journals.asm.org [journals.asm.org]
- 13. This compound in gram-negative bacterial infections - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. interchim.fr [interchim.fr]
- 15. blog.addgene.org [blog.addgene.org]
- 16. horizondiscovery.com [horizondiscovery.com]
- 17. mdpi.com [mdpi.com]
- 18. researchgate.net [researchgate.net]
- 19. 抗生素杀灭曲线 [sigmaaldrich.com]
Application Notes and Protocols: Netilmicin Stability and Storage in Laboratory Solutions
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the stability and recommended storage conditions for netilmicin (B1678213) in various laboratory solutions. The information is intended to guide researchers in maintaining the integrity and potency of this compound for experimental use.
Summary of this compound Stability
This compound, a semisynthetic aminoglycoside antibiotic, is susceptible to degradation under certain conditions. Its stability is primarily influenced by temperature, pH, and exposure to light. Understanding these factors is crucial for ensuring the accuracy and reproducibility of research involving this compound.
Key Stability Considerations:
-
Temperature: this compound exhibits greater stability at lower temperatures. Refrigeration is generally recommended for storage of stock solutions and dilutions.
-
pH: The stability of this compound is pH-dependent. It is generally more stable in acidic to neutral solutions. Alkaline conditions can lead to degradation.
-
Light: Exposure to light, particularly UV light, can cause degradation of this compound. Solutions should be protected from light during storage and handling.
-
Solution Type: The composition of the solution can impact this compound's stability. Compatibility has been demonstrated in common intravenous solutions such as 0.9% Sodium Chloride (Normal Saline) and 5% Dextrose in Water.
Quantitative Stability Data
The following tables summarize the stability of this compound under various conditions.
Table 1: Stability of this compound in Polypropylene Syringes [1]
| Concentration | Storage Temperature (°C) | Relative Humidity (%) | Shelf Life |
| 10 mg/mL & 100 mg/mL | 7 | N/A | 90 days |
| 10 mg/mL & 100 mg/mL | 25 | 60 | 30 days |
| 10 mg/mL | Room Temperature (in light) | N/A | 9 days |
Table 2: Compatibility and Stability of this compound Sulfate (3 mg/mL) in Intravenous Solutions [2]
| Intravenous Solution | Storage Temperature (°C) | Duration | Observation |
| 37 common intravenous injections | 4 and 25 | 7 days | No change in potency, pH, color, osmolarity, or clarity. |
| 5% Dextrose in Water | 4 and 25 | 7 days | Compatible and stable. |
| 0.9% Sodium Chloride | 4 and 25 | 7 days | Compatible and stable. |
Table 3: Compatibility of this compound Sulfate with Other Additives in 5% Dextrose and 0.9% Sodium Chloride Injection [2]
| Additive | Stability Duration at 4 and 25°C |
| 22 common additives | At least 7 days |
| Multivitamin injection | 1 day |
| Vitamin B complex | 1 day |
| Diphenhydramine hydrochloride | 3 days |
| Neostigmine methylsulfate | 3 days |
Experimental Protocols
Stability-Indicating High-Performance Liquid Chromatography (HPLC) Method
This protocol describes a reversed-phase HPLC method for the determination of this compound and its degradation products.
Objective: To quantify the concentration of this compound in a sample and to separate it from any potential degradation products, thus indicating the stability of the compound.
Workflow Diagram:
Caption: HPLC analysis workflow for this compound stability testing.
Materials and Reagents:
-
This compound reference standard
-
High-purity water (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
1-Hexane sodium sulfonate
-
Anhydrous sodium sulfate
-
Buffer solution (pH 3.5)
-
HPLC system with a UV detector
-
Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm)
Procedure:
-
Mobile Phase Preparation: Prepare a mobile phase consisting of a mixture of a buffer solution (pH 3.5, containing 1-hexane sodium sulfonate and anhydrous sodium sulfate) and ethanol (e.g., 960:40 v/v).[3] Filter and degas the mobile phase before use.
-
Standard Solution Preparation: Accurately weigh a quantity of this compound reference standard and dissolve it in the mobile phase to prepare a stock solution of known concentration. Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to cover the expected concentration range of the samples.
-
Sample Preparation: Dilute the this compound-containing laboratory solution with the mobile phase to a concentration within the calibration range of the standard solutions.
-
Chromatographic Conditions:
-
Analysis:
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Inject the standard solutions to generate a calibration curve.
-
Inject the sample solutions.
-
-
Data Processing:
-
Identify and integrate the peak corresponding to this compound in the chromatograms of the standards and samples.
-
Construct a calibration curve by plotting the peak area of the standards against their known concentrations.
-
Determine the concentration of this compound in the samples by interpolating their peak areas on the calibration curve. The presence of additional peaks in the sample chromatogram indicates the formation of degradation products.
-
Microbiological Assay (Cylinder-Plate Method)
This protocol describes a cylinder-plate microbiological assay to determine the potency of this compound.
Objective: To assess the biological activity of a this compound solution by measuring its inhibitory effect on a susceptible microorganism.
Workflow Diagram:
Caption: Microbiological assay workflow for this compound potency determination.
Materials and Reagents:
-
This compound reference standard
-
Susceptible test organism (e.g., Staphylococcus aureus)
-
Culture medium (e.g., Mueller-Hinton Agar)
-
Sterile saline or phosphate (B84403) buffer
-
Sterile Petri dishes
-
Sterile stainless steel or porcelain cylinders (assay cylinders)
-
Incubator
Procedure:
-
Preparation of Media: Prepare the culture medium according to the manufacturer's instructions and sterilize by autoclaving.
-
Preparation of Inoculum: Prepare a standardized suspension of the test organism in sterile saline or buffer. The concentration of the inoculum should be adjusted to yield confluent growth on the agar plates.
-
Preparation of Standard and Sample Solutions:
-
Prepare a stock solution of the this compound reference standard of known potency. From this, prepare a series of working standard dilutions in sterile buffer.
-
Dilute the this compound sample to be tested to an expected concentration similar to the midpoint of the standard curve.
-
-
Plate Preparation and Inoculation:
-
Pour a base layer of sterile agar into the Petri dishes and allow it to solidify.
-
Inoculate a second layer of molten agar (cooled to 45-50°C) with the prepared test organism suspension and pour it over the base layer. Allow this seeded layer to solidify.
-
-
Assay Procedure:
-
Aseptically place the sterile assay cylinders onto the surface of the solidified seeded agar.
-
Carefully fill the cylinders with the standard and sample solutions. Use at least three replicate plates for each sample and standard.
-
-
Incubation: Incubate the plates at a suitable temperature (e.g., 35-37°C) for 18-24 hours.
-
Data Analysis:
-
After incubation, measure the diameter of the zones of inhibition around each cylinder.
-
Plot the mean zone diameters of the standards against the logarithm of their concentrations to generate a standard curve.
-
Determine the potency of the sample by interpolating the mean zone diameter of the sample on the standard curve.
-
Degradation Pathway and Storage Recommendations
Forced Degradation Studies:
Forced degradation studies are essential to understand the potential degradation pathways of this compound. These studies involve exposing the drug to stress conditions such as acid, base, oxidation, heat, and light. The resulting degradation products can then be identified and characterized.
Logical Relationship of Degradation:
Caption: Factors leading to the degradation of this compound.
Recommended Storage Conditions:
Based on the available stability data, the following storage conditions are recommended for this compound solutions in a laboratory setting:
-
Stock Solutions: Store concentrated stock solutions of this compound in airtight, light-resistant containers at 2-8°C.
-
Working Solutions: Prepare fresh working dilutions daily. If short-term storage is necessary, store at 2-8°C and protect from light.
-
pH: Maintain the pH of solutions in the acidic to neutral range (pH 4-7) for optimal stability.
-
Avoid Freezing: Unless specifically validated, avoid freezing and thawing this compound solutions, as this may affect their stability.
By adhering to these guidelines, researchers can ensure the integrity and potency of their this compound solutions, leading to more reliable and reproducible experimental results.
References
Application Notes and Protocols for Kirby-Bauer Disk Diffusion Susceptibility Testing of Netilmicin
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for determining the susceptibility of bacterial isolates to the aminoglycoside antibiotic Netilmicin using the Kirby-Bauer disk diffusion method. This document outlines the standardized procedures, interpretive criteria, and quality control measures necessary for accurate and reproducible results, referencing guidelines from both the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).
Introduction
The Kirby-Bauer disk diffusion test is a standardized, qualitative method used to determine the in vitro susceptibility of bacteria to antimicrobial agents. The test involves placing a paper disk impregnated with a specific concentration of an antimicrobial agent onto an agar (B569324) plate uniformly inoculated with the bacterium of interest. As the antimicrobial diffuses into the agar, it creates a concentration gradient. If the bacterium is susceptible to the agent, a zone of growth inhibition will appear around the disk. The diameter of this zone is measured and compared to standardized interpretive criteria to classify the organism as Susceptible (S), Intermediate (I), or Resistant (R).
This compound is a semisynthetic aminoglycoside antibiotic effective against a broad spectrum of gram-negative bacteria, including Enterobacterales and Pseudomonas aeruginosa. Accurate susceptibility testing is crucial for guiding therapeutic decisions and monitoring the emergence of resistance.
Materials and Reagents
-
Media: Mueller-Hinton Agar (MHA) plates (4 mm depth).
-
Antimicrobial Disks: this compound-impregnated paper disks.
-
CLSI: 30 µg disks are historically referenced.
-
EUCAST: 10 µg disks are referenced for quality control.
-
-
Inoculum Preparation:
-
Sterile saline or non-selective broth (e.g., Tryptic Soy Broth).
-
0.5 McFarland turbidity standard.
-
Sterile cotton swabs.
-
-
Quality Control (QC) Strains:
-
Escherichia coli ATCC® 25922™
-
Pseudomonas aeruginosa ATCC® 27853™
-
-
Equipment:
-
Non-CO₂ incubator (35 ± 2 °C).
-
Calipers or a ruler for measuring zone diameters.
-
Vortex mixer.
-
Sterile loops and pipettes.
-
Experimental Protocols
Inoculum Preparation
-
From a fresh (18-24 hour) culture on a non-selective agar plate, select 3-5 well-isolated colonies of the test organism using a sterile loop.
-
Transfer the colonies to a tube containing 4-5 mL of sterile saline or broth.
-
Vortex the tube to create a smooth, homogeneous suspension.
-
Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard by adding more bacteria or sterile diluent. This corresponds to a bacterial concentration of approximately 1-2 x 10⁸ CFU/mL.
Inoculation of Mueller-Hinton Agar Plate
-
Within 15 minutes of preparing the standardized inoculum, dip a sterile cotton swab into the suspension.
-
Remove excess liquid by pressing and rotating the swab firmly against the inside of the tube above the fluid level.
-
Streak the swab evenly over the entire surface of the MHA plate in three directions, rotating the plate approximately 60° between each streaking to ensure uniform growth.
-
Allow the plate to dry for 3-5 minutes, but no more than 15 minutes, with the lid slightly ajar.
Application of this compound Disks
-
Using sterile forceps or a disk dispenser, aseptically apply the this compound disk to the surface of the inoculated MHA plate.
-
Gently press the disk down to ensure complete contact with the agar surface.
-
If multiple antimicrobial disks are being tested on the same plate, ensure they are spaced far enough apart (at least 24 mm from center to center) to prevent overlapping of the inhibition zones.
Incubation
-
Invert the plates and place them in a non-CO₂ incubator set at 35 ± 2 °C.
-
Incubate for 16-20 hours.
Measurement and Interpretation of Results
-
After incubation, measure the diameter of the zone of complete growth inhibition (including the disk diameter) to the nearest millimeter using calipers or a ruler.
-
View the plate from the back against a dark background, illuminated with reflected light.
-
Compare the measured zone diameter to the interpretive criteria provided in the tables below to determine the susceptibility category (S, I, or R).
Interpretive Criteria and Quality Control
EUCAST Guidelines
As of the 2024 EUCAST clinical breakpoint tables, this compound is categorized as having Insufficient Evidence (IE) for establishing reliable breakpoints for Enterobacterales and Pseudomonas aeruginosa. The EUCAST Rationale Document for this compound indicates that due to its limited current use and the lack of contemporary data correlating in vitro activity with clinical outcomes, definitive breakpoints have not been set. Therefore, EUCAST does not provide specific zone diameter breakpoints for interpreting clinical isolates.
However, EUCAST does provide quality control ranges for this compound.
CLSI Guidelines (Last Published Data)
Table 1: Last Published CLSI Interpretive Criteria for this compound (30 µg disk)
| Organism Group | Zone Diameter (mm) |
| S (Susceptible) | |
| I (Intermediate) | |
| R (Resistant) | |
| Enterobacterales | ≥ 17 |
| 15-16 | |
| ≤ 14 | |
| Pseudomonas aeruginosa | ≥ 15 |
| 13-14 | |
| ≤ 12 |
Quality Control (QC)
QC testing must be performed regularly to ensure the accuracy of the testing procedure. This involves testing standard QC strains with known susceptibility patterns. The resulting zone diameters should fall within the acceptable ranges provided by the respective standardizing body.
Table 2: Quality Control Ranges for this compound Disk Diffusion Testing
| Quality Control Strain | Disk Content (µg) | Organization | Acceptable Zone Diameter (mm) |
| E. coli ATCC® 25922 | 10 | EUCAST | 18 - 24 |
| P. aeruginosa ATCC® 27853 | 10 | EUCAST | 15 - 21 |
| E. coli ATCC® 25922 | 30 | CLSI (historical) | 18 - 26 |
| P. aeruginosa ATCC® 27853 | 30 | CLSI (historical) | 17 - 23 |
Visualizations
Caption: Kirby-Bauer disk diffusion experimental workflow.
Caption: Logical flow for result interpretation.
Troubleshooting & Optimization
Optimizing Netilmicin Concentration for Specific Bacterial Species: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing Netilmicin (B1678213) concentrations for various bacterial species. It includes troubleshooting advice, frequently asked questions, detailed experimental protocols, and data summaries to facilitate successful experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
This compound is a semisynthetic aminoglycoside antibiotic that inhibits bacterial protein synthesis. It irreversibly binds to the 30S ribosomal subunit of bacteria, specifically to four nucleotides of the 16S rRNA and a single amino acid of the S12 protein.[1][2] This binding interferes with the mRNA decoding site, leading to misreading of the genetic code and the production of nonfunctional or toxic proteins, ultimately resulting in bacterial cell death.[2][3]
Q2: Against which types of bacteria is this compound most effective?
This compound is primarily active against aerobic Gram-negative bacteria.[1][4] This includes a wide range of pathogenic bacteria such as Escherichia coli, Klebsiella pneumoniae, Pseudomonas aeruginosa, Enterobacter species, and Proteus species.[1][5] It also demonstrates activity against some Gram-positive bacteria, including Staphylococcus aureus, even methicillin-resistant strains (MRSA).[1][6]
Q3: How does the in vitro activity of this compound vary between different bacterial species?
The susceptibility to this compound, often measured as the Minimum Inhibitory Concentration (MIC), can vary significantly between different bacterial species and even between different strains of the same species. Generally, lower MIC values indicate greater susceptibility. For instance, many strains of E. coli and K. pneumoniae are inhibited by concentrations of 0.8 µg/mL or less, while a higher concentration of 3.1 µg/mL or less is needed for about 78% of P. aeruginosa strains.[7]
Q4: What are the typical MIC ranges for this compound against common bacterial pathogens?
The MIC of this compound can be influenced by the specific strain and the testing conditions. However, the following table summarizes typical MIC ranges for several key bacterial species.
| Bacterial Species | MIC50 (µg/mL) | MIC90 (µg/mL) | Notes |
| Escherichia coli | ≤0.8[7] | - | Many strains are highly susceptible. |
| Pseudomonas aeruginosa | 1 - 4 | 4 - 32 | MICs can range from 3.13 to 12.5 µg/mL for some strains.[8][9] |
| Staphylococcus aureus | ≤0.8[7] | - | Includes methicillin-resistant strains (MRSA).[6] |
| Klebsiella pneumoniae | ≤0.8[7] | - | Generally susceptible. |
| Enterococcus faecalis | 8 | - | Often used in combination with a cell wall active agent like penicillin for synergistic effect.[10] |
MIC50 and MIC90 represent the concentrations at which 50% and 90% of isolates are inhibited, respectively.
Q5: What are the standard methods for determining the optimal this compound concentration?
Standard methods for determining the optimal this compound concentration, specifically the MIC, include broth microdilution, agar (B569324) dilution, and disk diffusion susceptibility testing.[11][12][13] The Clinical and Laboratory Standards Institute (CLSI) provides detailed guidelines for performing these tests to ensure standardized and reproducible results.[13][14]
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| No bacterial inhibition observed at expected this compound concentrations. | - Bacterial strain may be resistant. - Inactive this compound solution. - Incorrect experimental setup. | - Verify the identity and expected susceptibility of your bacterial strain. - Prepare a fresh this compound stock solution. - Review your experimental protocol for errors in media preparation, inoculum density, or incubation conditions. |
| High variability in MIC results between experiments. | - Inconsistent inoculum preparation. - Variations in incubation time or temperature. - Different batches of media or reagents. | - Standardize your inoculum preparation to a consistent turbidity (e.g., 0.5 McFarland standard). - Ensure precise control over incubation parameters. - Use the same lot of media and reagents for a set of comparative experiments. |
| Zone of inhibition in disk diffusion is smaller than expected. | - Inoculum is too dense. - Agar depth is incorrect. - Potency of the antibiotic disk has degraded. | - Adjust the inoculum to the recommended turbidity. - Ensure the agar depth is uniform and within the recommended range (typically 4 mm). - Use new, properly stored antibiotic disks. |
| Unexpected bacterial growth within the zone of inhibition. | - Contamination of the bacterial culture. - Presence of a resistant subpopulation. | - Streak the original culture for isolation to ensure purity. - Pick colonies from within the inhibition zone and re-test their susceptibility. |
Experimental Protocols
Broth Microdilution Method for MIC Determination
This protocol outlines the steps for determining the Minimum Inhibitory Concentration (MIC) of this compound against a specific bacterial species using the broth microdilution method, following CLSI guidelines.
Materials:
-
Sterile 96-well microtiter plates
-
This compound stock solution of known concentration
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Bacterial culture in the logarithmic growth phase
-
0.5 McFarland turbidity standard
-
Sterile saline or broth for dilution
-
Incubator (35°C ± 2°C)
-
Micropipettes and sterile tips
Procedure:
-
Prepare this compound Dilutions:
-
Create a serial two-fold dilution of the this compound stock solution in CAMHB across the wells of the microtiter plate. The final volume in each well should be 50 µL. The concentration range should bracket the expected MIC of the organism being tested.
-
Include a positive control well (broth with bacteria, no antibiotic) and a negative control well (broth only).
-
-
Prepare Bacterial Inoculum:
-
Select 3-5 well-isolated colonies of the test organism from an overnight agar plate.
-
Suspend the colonies in sterile saline or broth and adjust the turbidity to match the 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL.
-
Dilute this suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.
-
-
Inoculate the Microtiter Plate:
-
Add 50 µL of the standardized bacterial inoculum to each well (except the negative control well), bringing the total volume to 100 µL.
-
-
Incubation:
-
Cover the plate and incubate at 35°C ± 2°C for 16-20 hours in ambient air.
-
-
Interpret Results:
-
Following incubation, visually inspect the wells for bacterial growth (turbidity).
-
The MIC is the lowest concentration of this compound that completely inhibits visible growth.
-
Visualizations
Caption: Workflow for MIC Determination.
Caption: this compound's Mechanism of Action.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. smpdb.ca [smpdb.ca]
- 3. What is the mechanism of this compound Sulfate? [synapse.patsnap.com]
- 4. youtube.com [youtube.com]
- 5. Pharmacology and efficacy of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. In vitro activity of this compound against clinical isolates of methicillin resistant and susceptible Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. In vitro study of this compound compared with other aminoglycosides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. [Clinical study on this compound in the treatment of complicated urinary tract infection caused by Pseudomonas aeruginosa] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. MIC EUCAST [mic.eucast.org]
- 10. Importance of the aminoglycoside dosing regimen in the penicillin-netilmicin combination for treatment of Enterococcus faecalis-induced experimental endocarditis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. In vitro susceptibility studies with this compound: comparison of a 10-microgram this compound disk with a standardized 10-microgram gentamicin disk - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Tentative interpretive criteria for the diffusion susceptibility test using 30-microgram this compound disks - PMC [pmc.ncbi.nlm.nih.gov]
- 13. microxpress.in [microxpress.in]
- 14. Current and Emerging Methods of Antibiotic Susceptibility Testing - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Reducing Netilmicin-Induced Cytotoxicity in Cell Culture
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering Netilmicin-induced cytotoxicity in their cell culture experiments.
Frequently Asked Questions (FAQs)
1. What is this compound and why does it cause cytotoxicity?
This compound is a semisynthetic aminoglycoside antibiotic effective against a broad spectrum of bacteria.[1] Its primary mechanism of action involves binding to the bacterial 30S ribosomal subunit, which disrupts protein synthesis and leads to bacterial cell death.[1] However, like other aminoglycosides, this compound can also be toxic to mammalian cells, a phenomenon known as cytotoxicity. This toxicity is a significant concern in research and clinical applications. The primary targets of this toxicity in humans are the kidneys (nephrotoxicity) and the inner ear (ototoxicity).[2][3]
2. What are the primary mechanisms of this compound-induced cytotoxicity?
The cytotoxic effects of this compound, and aminoglycosides in general, are primarily attributed to two interconnected mechanisms:
-
Generation of Reactive Oxygen Species (ROS): this compound can induce oxidative stress by increasing the production of ROS within the cells.[4] ROS are highly reactive molecules that can damage cellular components, including lipids, proteins, and DNA, ultimately leading to cell death.
-
Induction of Apoptosis: this compound can trigger programmed cell death, or apoptosis. This is a controlled process of cell dismantling that involves the activation of a cascade of enzymes called caspases.[5][6] Key players in the regulation of apoptosis are the Bcl-2 family of proteins, which include both pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) members.
3. At what concentrations does this compound become cytotoxic in cell culture?
4. How does this compound's cytotoxicity compare to other aminoglycosides like Gentamicin?
Several studies have indicated that this compound is less ototoxic and nephrotoxic compared to other aminoglycosides, such as Gentamicin.[7][8][9] This suggests that this compound may have a wider therapeutic window and be a safer alternative in some applications.
Troubleshooting Guides
This section addresses common issues encountered during experiments involving this compound and provides potential solutions.
Issue 1: High levels of cell death observed after this compound treatment.
-
Possible Cause: The concentration of this compound is too high for the specific cell line being used.
-
Solution: Perform a dose-response curve to determine the IC50 value of this compound for your cell line. Start with a wide range of concentrations and narrow it down to identify a concentration that achieves the desired experimental effect with minimal cytotoxicity.
-
-
Possible Cause: The duration of exposure to this compound is too long.
-
Solution: Conduct a time-course experiment to determine the optimal incubation time. It's possible that a shorter exposure is sufficient to achieve the desired outcome while minimizing cell death.
-
-
Possible Cause: The cell line is particularly sensitive to aminoglycoside-induced toxicity.
-
Solution: If possible, consider using a more resistant cell line. Alternatively, focus on strategies to mitigate cytotoxicity as described in the next section.
-
Issue 2: Inconsistent or unexpected results in cytotoxicity assays.
-
Possible Cause: Issues with the cytotoxicity assay protocol.
-
Solution: Review and optimize your cytotoxicity assay protocol. For colorimetric assays like the MTT assay, ensure that there is no interference from phenol (B47542) red in the culture medium by using phenol red-free medium during the assay.[10] Ensure proper solubilization of formazan (B1609692) crystals and accurate background subtraction.[10]
-
-
Possible Cause: Variability in cell seeding density.
-
Solution: Ensure consistent cell seeding density across all wells of your assay plate. Uneven cell distribution can lead to variable results.
-
-
Possible Cause: Contamination of cell cultures.
-
Solution: Regularly check your cell cultures for any signs of contamination. Contamination can significantly impact cell viability and interfere with experimental results.
-
Issue 3: Difficulty in interpreting the mechanism of cell death (apoptosis vs. necrosis).
-
Possible Cause: Using a single assay to assess cell death.
-
Solution: Employ multiple assays to differentiate between apoptosis and necrosis. For example, combine Annexin V/Propidium Iodide (PI) staining with a TUNEL assay. Annexin V staining identifies early apoptotic cells, while PI stains necrotic or late apoptotic cells. The TUNEL assay detects DNA fragmentation, a hallmark of late-stage apoptosis.
-
Strategies to Reduce this compound-Induced Cytotoxicity
Several strategies can be employed to minimize the cytotoxic effects of this compound in cell culture experiments.
1. Co-treatment with Antioxidants
Since oxidative stress is a major contributor to this compound-induced cytotoxicity, the use of antioxidants can be an effective protective strategy.
-
N-Acetylcysteine (NAC): NAC is a potent antioxidant that can directly scavenge ROS and also serves as a precursor for the synthesis of glutathione, a major intracellular antioxidant.[11]
-
Vitamin C (Ascorbic Acid): Vitamin C is a well-known antioxidant that can neutralize free radicals. Studies on the related aminoglycoside neomycin have shown that Vitamin C can protect auditory cells from apoptosis by reducing ROS generation and modulating the expression of apoptosis-related proteins.
-
Vitamin E (α-tocopherol): As a lipid-soluble antioxidant, Vitamin E is particularly effective at protecting cell membranes from lipid peroxidation.
Data on Protective Effects of Antioxidants (Derived from studies on related aminoglycosides):
| Protective Agent | Model System | Effective Concentration | Observed Protective Effects |
| N-Acetylcysteine (NAC) | Human Kidney Proximal Tubule Epithelial Cells (HK-2) | 1 mM | Almost completely inhibited TGHQ-induced cell death, mitochondrial membrane potential collapse, and ROS production.[11] |
| Vitamin C | HEI-OC1 Auditory Cells (against Neomycin) | 0.5 mM | Significantly decreased ROS generation, suppressed cell death, increased cell viability, and inhibited apoptosis. |
2. Modulation of Apoptotic Pathways
Targeting the molecular machinery of apoptosis can also be a strategy to reduce this compound-induced cell death. While specific inhibitors are available for various components of the apoptotic pathway, their use in conjunction with this compound requires careful optimization to avoid interfering with the primary experimental objectives.
Experimental Protocols
1. MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Cytotoxicity Assay
This colorimetric assay measures cell viability by assessing the metabolic activity of mitochondrial dehydrogenases.[12]
-
Materials:
-
96-well cell culture plates
-
Cell culture medium (phenol red-free recommended for the assay)
-
This compound stock solution
-
MTT solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., DMSO or 0.04 N HCl in isopropanol)
-
Microplate reader
-
-
Procedure:
-
Seed cells into a 96-well plate at a predetermined optimal density and incubate for 24 hours.
-
Treat the cells with various concentrations of this compound for the desired exposure time (e.g., 24, 48, or 72 hours). Include untreated control wells.
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the untreated control.
-
2. Annexin V/Propidium Iodide (PI) Apoptosis Assay by Flow Cytometry
This assay distinguishes between viable, early apoptotic, and late apoptotic/necrotic cells.[4][13]
-
Materials:
-
Annexin V-FITC (or other fluorochrome)
-
Propidium Iodide (PI)
-
Binding Buffer
-
Flow cytometer
-
-
Procedure:
-
Treat cells with this compound as required.
-
Harvest cells (including any floating cells) and wash with cold PBS.
-
Resuspend the cells in Binding Buffer.
-
Add Annexin V-FITC and PI to the cell suspension according to the manufacturer's protocol.
-
Incubate in the dark at room temperature for 15 minutes.
-
Analyze the cells by flow cytometry. Viable cells will be negative for both Annexin V and PI, early apoptotic cells will be Annexin V positive and PI negative, and late apoptotic/necrotic cells will be positive for both.
-
3. Measurement of Intracellular Reactive Oxygen Species (ROS)
The 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (DCFH-DA) assay is a common method to measure intracellular ROS.[7]
-
Materials:
-
DCFH-DA solution
-
Cell culture medium (phenol red-free)
-
Fluorescence microplate reader or flow cytometer
-
-
Procedure:
-
Treat cells with this compound.
-
Load the cells with DCFH-DA by incubating them with the dye.
-
Wash the cells to remove excess dye.
-
Measure the fluorescence intensity (excitation ~485 nm, emission ~535 nm). An increase in fluorescence indicates an increase in intracellular ROS.
-
Visualizations
Caption: Signaling pathway of this compound-induced cytotoxicity.
Caption: General experimental workflow for assessing this compound cytotoxicity.
References
- 1. Cytochrome c release from mitochondria proceeds by a two-step process - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Direct Interaction between N-Acetylcysteine and Cytotoxic Electrophile—An Overlooked In Vitro Mechanism of Protection - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. N-acetyl-L-cysteine is a pluripotent protector against cell death and enhancer of trophic factor-mediated cell survival in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Working with Auditory HEI-OC1 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Effects of co-supplementation of vitamins E and C on gentamicin-induced nephrotoxicity in rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Protective Effects of Vitamin C against Neomycin-Induced Apoptosis in HEI-OC1 Auditory Cell - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Vitamin C Mitigates Oxidative Stress and Tumor Necrosis Factor-Alpha in Severe Community-Acquired Pneumonia and LPS-Induced Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Anti-Inflammatory Benefits of Antibiotic-Induced Neutrophil Apoptosis: Tulathromycin Induces Caspase-3-Dependent Neutrophil Programmed Cell Death and Inhibits NF-κB Signaling and CXCL8 Transcription - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Mechanisms of cytochrome c release from mitochondria - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating Netilmicin Solubility: A Technical Guide for In Vitro Assays
Technical Support Center
For researchers, scientists, and drug development professionals, achieving accurate and reproducible results in in vitro assays is paramount. A common hurdle in this pursuit is the proper dissolution of therapeutic agents. This guide provides a comprehensive resource for troubleshooting and improving the solubility of Netilmicin (B1678213), a potent aminoglycoside antibiotic, in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for dissolving this compound for in vitro assays?
A1: The most highly recommended solvent for this compound, particularly in its common form, this compound sulfate (B86663), is water.[1][2][3] It is readily soluble in aqueous solutions.[4] For optimal results, use sterile, purified water such as water for injection (WFI), deionized water, or cell culture grade water.
Q2: I am observing precipitation when preparing my this compound stock solution. What could be the cause?
A2: Several factors can contribute to the precipitation of this compound:
-
Solvent Choice: this compound sulfate is reported to be insoluble in dimethyl sulfoxide (B87167) (DMSO) and ethanol.[1][5] Using these solvents will likely result in insolubility.
-
Concentration: Exceeding the solubility limit of this compound in your chosen solvent can lead to precipitation. While generally water-soluble, different sources report varying maximum concentrations (see Table 1).
-
pH of the Solution: The activity of aminoglycosides like this compound can be influenced by the pH of the medium.[6] Extreme pH values may affect its stability and solubility.
-
Temperature: While this compound sulfate is typically stored at 2-8°C, preparing stock solutions at room temperature is standard practice.[7][8][9] Ensure the solvent and compound have equilibrated to room temperature before mixing.
-
Purity of the Compound: Impurities in the this compound powder could affect its solubility. Always use a high-purity grade compound from a reputable supplier.
Q3: Can I use buffers or cell culture media to dissolve this compound directly?
A3: While this compound is soluble in aqueous solutions, it is best practice to first prepare a concentrated stock solution in water. The in vitro activity of this compound can be antagonized by certain components present in complex media, such as divalent cations (calcium and magnesium) and sodium.[6] Preparing a stock solution in water allows for precise and consistent dosing into your final assay medium, minimizing the impact of these interactions on solubility and activity.
Q4: How should I store my this compound stock solution?
A4: For short-term storage, it is recommended to use the prepared solution promptly.[1] If longer-term storage is necessary, aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store these aliquots at -20°C for up to one month or at -80°C for up to six months.[10] Always bring the solution to room temperature before use.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Cloudy solution or visible particles after mixing. | Incomplete dissolution. | Gently warm the solution to 37°C. Use sonication to aid in the dissolution process.[10] If particles persist, consider preparing a fresh, more dilute solution. |
| Precipitate forms after adding the stock solution to the cell culture medium. | Interaction with media components or exceeding solubility in the final volume. | Ensure the final concentration of this compound in the assay is well below its solubility limit in the specific medium. Add the stock solution to the medium slowly while gently vortexing. Pre-warm the medium to 37°C before adding the stock solution. |
| Inconsistent or lower-than-expected bioactivity in the assay. | Degradation of the compound or interaction with assay components. | Prepare fresh stock solutions for each experiment. Ensure the pH of the final assay medium is within the optimal range for this compound activity (generally slightly alkaline).[6] Verify the absence of high concentrations of interfering divalent cations. |
| Difficulty dissolving the powder. | Hygroscopic nature of the compound. | This compound sulfate is hygroscopic and light-sensitive.[7] Store the powder in a desiccator, protected from light, and at the recommended temperature of 2-8°C.[7][8][9] Allow the container to reach room temperature before opening to prevent condensation. |
Data Presentation
Table 1: Solubility of this compound Sulfate in Various Solvents
| Solvent | Reported Solubility | Source(s) |
| Water | ≥66.05 mg/mL | [1] |
| Water | 100 mg/mL | [11] |
| Water | 50 mg/mL (clear solution, may require sonication) | [10] |
| Water | 10 mg/mL | [7][9] |
| DMSO | Insoluble | [1][5] |
| Ethanol | Insoluble | [1] |
| Methanol | Freely soluble | [12] |
| Chloroform | Insoluble | [4] |
| Ether | Insoluble | [4] |
Experimental Protocols
Protocol for Preparation of a 10 mg/mL this compound Sulfate Aqueous Stock Solution
Materials:
-
This compound sulfate powder
-
Sterile, purified water (e.g., Water for Injection, cell culture grade)
-
Sterile conical tube or vial
-
Calibrated analytical balance
-
Vortex mixer
-
(Optional) Sonicator water bath
-
Sterile 0.22 µm syringe filter
Procedure:
-
Preparation: Bring the this compound sulfate powder and sterile water to room temperature.
-
Weighing: Tare a sterile conical tube on a calibrated analytical balance. Carefully weigh the desired amount of this compound sulfate powder (e.g., 10 mg).
-
Dissolution: Add the appropriate volume of sterile water to the tube to achieve the target concentration of 10 mg/mL (e.g., 1 mL for 10 mg of powder).
-
Mixing: Cap the tube securely and vortex the solution until the powder is completely dissolved. A clear solution should be obtained.
-
Aiding Dissolution (if necessary): If the solution is not completely clear, sonicate the tube in a water bath for 5-10 minutes or until the solution clarifies.[10]
-
Sterilization: For applications requiring sterility, filter the stock solution through a sterile 0.22 µm syringe filter into a new sterile tube.
-
Storage: Use the solution immediately or aliquot it for storage at -20°C or -80°C.
Visualizations
Caption: Workflow for preparing a this compound solution.
References
- 1. apexbt.com [apexbt.com]
- 2. medkoo.com [medkoo.com]
- 3. This compound Sulfate | C42H92N10O34S5 | CID 62115 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. CN105147599B - this compound sulfate injection and preparation method - Google Patents [patents.google.com]
- 5. selleckchem.com [selleckchem.com]
- 6. In vitro study of this compound compared with other aminoglycosides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Cas 56391-57-2,this compound sulfate | lookchem [lookchem.com]
- 8. chemimpex.com [chemimpex.com]
- 9. 奈替米星 硫酸盐 | Sigma-Aldrich [sigmaaldrich.cn]
- 10. medchemexpress.com [medchemexpress.com]
- 11. go.drugbank.com [go.drugbank.com]
- 12. ijpir.com [ijpir.com]
Addressing variability in Netilmicin MIC results between labs
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address variability in Netilmicin Minimum Inhibitory Concentration (MIC) results between laboratories. The information is tailored for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What are the primary sources of inter-laboratory variability in this compound MIC results?
A1: Inter-laboratory variability in this compound MIC results can stem from several factors, which can be broadly categorized as biological and technical.
-
Biological Variability: This refers to the inherent differences in the bacterial strains being tested, even within the same species. This can include variations in gene expression and the presence of subpopulations with different susceptibility profiles.
-
Technical Variability: These are procedural differences between laboratories and are a major contributor to discrepancies. Key technical factors include:
-
Media Composition: The concentration of divalent cations, such as calcium (Ca²⁺) and magnesium (Mg²⁺), in the Mueller-Hinton Broth (MHB) or Agar (B569324) (MHA) can significantly affect this compound activity.[1][2] Higher cation concentrations can antagonize the action of aminoglycosides, leading to higher MIC values.
-
Inoculum Preparation: The size of the bacterial inoculum is critical. A higher inoculum density can lead to elevated MIC values, a phenomenon known as the inoculum effect.[3][4][5]
-
Incubation Conditions: Variations in incubation time, temperature, and atmosphere (e.g., CO₂ levels) can alter bacterial growth rates and, consequently, MIC results.[6][7]
-
Operator-Dependent Factors: Differences in operator technique, such as endpoint reading (visual vs. automated) and preparation of antibiotic dilutions, can introduce variability.
-
Q2: Which standardized guidelines should be followed for this compound MIC testing?
A2: To minimize variability, it is crucial to adhere to standardized guidelines from reputable organizations. The two most widely recognized are:
-
Clinical and Laboratory Standards Institute (CLSI): Provides detailed protocols for antimicrobial susceptibility testing (AST), including MIC determination.[8]
-
European Committee on Antimicrobial Susceptibility Testing (EUCAST): Offers harmonized AST standards and guidelines used extensively in Europe and other regions.[9][10]
Both organizations provide specific recommendations for methodology, quality control, and interpretation of MIC results.[11][12][13]
Q3: Why is Quality Control (QC) essential, and which strains should be used for this compound MIC testing?
A3: Quality control is fundamental to ensure the accuracy and reproducibility of MIC testing.[14] QC strains with known, expected MIC ranges are tested alongside clinical isolates to verify that the test system (media, reagents, incubation, etc.) is performing correctly. If the MIC for the QC strain falls outside its acceptable range, the results for the test isolates are considered invalid.
For this compound MIC testing, the following ATCC® (American Type Culture Collection) strains are commonly recommended by CLSI and EUCAST:
-
Escherichia coli ATCC® 25922™
-
Pseudomonas aeruginosa ATCC® 27853™
-
Staphylococcus aureus ATCC® 29213™
Troubleshooting Guides
This section provides practical guidance for addressing common issues encountered during this compound MIC testing.
Issue 1: Consistently High or Low MIC Values Compared to Expected Ranges
Possible Causes and Solutions:
-
Incorrect Media Composition:
-
Troubleshooting Step: Verify that the Mueller-Hinton medium is cation-adjusted as recommended by CLSI and EUCAST. The concentration of Ca²⁺ and Mg²⁺ should be within the specified limits. Using unsupplemented media can lead to falsely low MICs for Pseudomonas aeruginosa.[2]
-
Solution: Use commercially prepared and validated Mueller-Hinton Broth (MHB) or Agar (MHA). If preparing in-house, ensure meticulous adherence to the formulation and perform QC on each new batch.
-
-
Inaccurate Antibiotic Concentration:
-
Troubleshooting Step: Review the preparation of this compound stock solutions and serial dilutions. Errors in weighing, dissolving, or diluting the antibiotic are a direct source of variability.
-
Solution: Prepare fresh stock solutions for each experiment. Use calibrated pipettes and a validated dilution scheme. Ensure the purity and potency of the this compound powder are accounted for in calculations.
-
Issue 2: Poor Reproducibility of MIC Results for the Same Isolate
Possible Causes and Solutions:
-
Inconsistent Inoculum Density:
-
Troubleshooting Step: Review the procedure for preparing and standardizing the bacterial inoculum. The final inoculum concentration in the test wells should be approximately 5 x 10⁵ CFU/mL.[15]
-
Solution: Use a spectrophotometer or a McFarland standard to adjust the turbidity of the bacterial suspension. Perform colony counts periodically to verify the relationship between turbidity and viable cell number.
-
-
Variable Incubation Conditions:
-
Troubleshooting Step: Ensure consistent incubation time and temperature. For most bacteria, incubation should be at 35°C ± 2°C for 16-20 hours.[6]
-
Solution: Use a calibrated incubator and avoid stacking plates in a way that impedes uniform heat distribution. Read all plates from a single experiment at the same time point.
-
Issue 3: Discrepancies in MICs Between Broth Microdilution and Agar Dilution Methods
Possible Causes and Solutions:
-
Method-Specific Nuances:
-
Troubleshooting Step: Recognize that inherent differences exist between the two methods. For example, reading the endpoint in agar dilution (the lowest concentration with no visible growth) can be more subjective than in broth microdilution.
-
Solution: Ensure strict adherence to the specific CLSI or EUCAST protocol for the chosen method. When comparing results, be aware that minor variations can occur. For Pseudomonas aeruginosa, MICs in broth have been noted to differ from those on agar.[16]
-
Quantitative Data
Table 1: Quality Control Ranges for this compound MIC (μg/mL)
| Quality Control Strain | Method | CLSI QC Range (μg/mL) | EUCAST QC Range (μg/mL) |
| Escherichia coli ATCC® 25922™ | Broth Microdilution | 0.25 - 1 | 0.12 - 1 |
| Pseudomonas aeruginosa ATCC® 27853™ | Broth Microdilution | 1 - 4 | 0.5 - 4 |
| Staphylococcus aureus ATCC® 29213™ | Broth Microdilution | 0.12 - 0.5 | 0.12 - 1 |
Note: QC ranges are subject to periodic revision by CLSI and EUCAST. Always refer to the most current versions of their respective documents.[17][18]
Experimental Protocols
Broth Microdilution MIC Protocol (Based on CLSI/EUCAST Guidelines)
-
Preparation of this compound Dilutions:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., sterile deionized water).
-
Perform serial two-fold dilutions of the stock solution in cation-adjusted Mueller-Hinton Broth (CAMHB) in a 96-well microtiter plate to achieve the desired concentration range.[19]
-
-
Inoculum Preparation:
-
From a fresh (18-24 hour) culture plate, select 3-5 well-isolated colonies of the test organism.
-
Suspend the colonies in sterile saline or broth.
-
Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).[19]
-
Dilute this adjusted suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.
-
-
Inoculation and Incubation:
-
Within 15 minutes of standardization, inoculate each well of the microtiter plate containing the this compound dilutions with the prepared inoculum.
-
Include a growth control well (inoculum without antibiotic) and a sterility control well (broth without inoculum).
-
Incubate the plate at 35°C ± 2°C for 16-20 hours in ambient air.
-
-
Reading and Interpretation:
-
After incubation, visually inspect the plate for bacterial growth (turbidity).
-
The MIC is the lowest concentration of this compound that completely inhibits visible growth.[15]
-
Agar Dilution MIC Protocol (Based on CLSI/EUCAST Guidelines)
-
Preparation of Agar Plates:
-
Prepare a series of two-fold dilutions of this compound.
-
Add a specific volume of each antibiotic dilution to molten and cooled (45-50°C) Mueller-Hinton Agar (MHA).
-
Pour the agar-antibiotic mixture into sterile petri dishes and allow them to solidify. Prepare a control plate with no antibiotic.[3]
-
-
Inoculum Preparation:
-
Prepare a bacterial suspension equivalent to a 0.5 McFarland standard as described for the broth microdilution method.
-
This will be further diluted to deliver approximately 10⁴ CFU per spot on the agar surface.
-
-
Inoculation and Incubation:
-
Using a multipoint replicator, inoculate the surface of each agar plate with the standardized bacterial suspension.
-
Allow the inoculum spots to dry before inverting the plates.
-
Incubate the plates at 35°C ± 2°C for 16-20 hours.
-
-
Reading and Interpretation:
-
After incubation, examine the plates for bacterial growth at the inoculation spots.
-
The MIC is the lowest concentration of this compound at which there is no growth, a faint haze, or a single colony.[20]
-
Visualizations
Caption: Troubleshooting logic for variable this compound MIC results.
Caption: Workflow for Broth Microdilution MIC Testing.
References
- 1. Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
- 3. benchchem.com [benchchem.com]
- 4. liofilchem.net [liofilchem.net]
- 5. m.youtube.com [m.youtube.com]
- 6. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]
- 7. Mic Test - Check your Microphone in Minutes | Free & Online [livestorm.co]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Types of interpretive errors in susceptibility testing. Zone breakpoints for norfloxacin disk diffusion testing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Re-Exploring the Intermediate Interpretive Category | CLSI [clsi.org]
- 12. EUCAST: Updated QC-tables [eucast.org]
- 13. EUCAST: Clinical Breakpoint Tables [eucast.org]
- 14. bsac.org.uk [bsac.org.uk]
- 15. Broth Microdilution | MI [microbiology.mlsascp.com]
- 16. EUCAST: Document Archive [eucast.org]
- 17. szu.gov.cz [szu.gov.cz]
- 18. aurosan.de [aurosan.de]
- 19. benchchem.com [benchchem.com]
- 20. Agar dilution - Wikipedia [en.wikipedia.org]
Technical Support Center: Preventing Netilmicin Precipitation
This guide provides researchers, scientists, and drug development professionals with a comprehensive resource to understand, troubleshoot, and prevent the precipitation of Netilmicin in culture media.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used in cell culture?
This compound is a semi-synthetic, broad-spectrum aminoglycoside antibiotic.[1][2] It is active against a wide variety of Gram-negative and Gram-positive bacteria, including many strains that are resistant to other aminoglycosides like gentamicin.[1] In cell culture, it is used to prevent or control bacterial contamination, which can alter cellular physiology and compromise experimental results.[3]
Q2: What causes this compound to precipitate in culture media?
This compound is typically supplied as a sulfate (B86663) salt, which is highly soluble in water.[1][2][4] However, precipitation can occur in complex solutions like culture media due to a few key factors:
-
High pH: Aminoglycosides are polycationic molecules. At higher pH, they can become less protonated, reducing their solubility in aqueous solutions.
-
Ionic Interactions: Culture media are rich in various ions. The positively charged this compound molecules can interact with negatively charged ions, particularly phosphate (B84403) and bicarbonate, which are present in high concentrations in many common media (e.g., DMEM, RPMI-1640). This interaction can form insoluble salts that precipitate out of the solution.
-
High Concentration: Exceeding the solubility limit of this compound sulfate in the specific conditions of the culture medium (temperature, pH, ionic strength) can lead to precipitation.
-
Temperature: Preparing or storing concentrated stock solutions or supplemented media at low temperatures (e.g., 2-8°C) can decrease the solubility of this compound sulfate and promote precipitation.
Q3: What does this compound precipitate look like?
The precipitate can appear in several forms, ranging from a fine, cloudy haze throughout the medium to distinct crystalline or flocculent particles. The appearance may vary depending on the concentration of this compound, the specific medium composition, and the temperature.
Q4: Can I still use media that has a slight precipitate?
It is strongly advised not to use media showing any signs of precipitation. The formation of a precipitate indicates that the concentration of soluble, active this compound is lower than intended, which can compromise its effectiveness at preventing contamination. Furthermore, the precipitate itself could have unknown cytotoxic effects on the cultured cells.
Troubleshooting Guide
This section addresses specific issues you may encounter when using this compound in your experiments.
Issue: A precipitate formed immediately after adding my this compound stock solution to the culture medium.
This is the most common issue and is often related to the preparation method or the chemical environment of the medium. Follow this troubleshooting workflow to identify the likely cause.
Troubleshooting Workflow
Issue: My this compound-supplemented media became cloudy after storage at 2-8°C.
This is a delayed precipitation issue, typically caused by the reduced solubility of this compound sulfate at lower temperatures.
-
Cause: The concentration of this compound, while soluble at 37°C, may exceed its solubility limit at 2-8°C, causing it to slowly crystallize or precipitate out of solution.
-
Solution 1 (Best Practice): Prepare the complete medium with this compound fresh before each use. If you must prepare it in advance, make smaller batches that will be consumed quickly.
-
Solution 2 (Recovery): Before use, warm the refrigerated medium in a 37°C water bath. Swirl gently to see if the precipitate redissolves. If it fully redissolves and the medium is clear, it is generally safe to use. However, if any precipitate remains, the medium should be discarded.
Experimental Protocols & Data
Protocol 1: Preparation of a Sterile this compound Sulfate Stock Solution (10 mg/mL)
This protocol provides a reliable method for preparing a concentrated stock solution.
Materials:
-
This compound sulfate powder (CAS 56391-57-2)
-
Sterile, purified water (e.g., cell culture grade, Milli-Q®)
-
Sterile 15 mL or 50 mL conical tube
-
Sterile 0.22 µm syringe filter
-
Sterile syringe (10-20 mL)
-
Sterile, nuclease-free microcentrifuge tubes (1.5 mL) for aliquoting
Methodology:
-
In a sterile environment (e.g., a laminar flow hood), weigh out 100 mg of this compound sulfate powder and transfer it to a sterile 15 mL conical tube.
-
Add 10 mL of sterile, purified water to the tube. This will yield a final concentration of 10 mg/mL.
-
Vortex the solution gently until the powder is completely dissolved. The solution should be clear and colorless.[5] Some suppliers note that gentle warming or sonication can aid dissolution if needed.[5]
-
Draw the entire solution into a sterile syringe.
-
Attach a sterile 0.22 µm syringe filter to the syringe.
-
Filter-sterilize the solution into a new sterile 15 mL conical tube. This is a critical step as aminoglycoside solutions should not be autoclaved.[6]
-
Dispense the sterile stock solution into 0.5 mL or 1 mL aliquots in sterile microcentrifuge tubes.
-
Label the aliquots clearly with the name, concentration, and date of preparation.
-
Store the aliquots at -20°C. They are typically stable for several months when stored correctly.[7]
Data Presentation: this compound Solubility and Media Composition
Understanding the solubility of this compound and the composition of your media is key to preventing precipitation.
Table 1: Solubility of this compound Sulfate
| Solvent | Reported Solubility | Reference |
| Water (H₂O) | ≥ 66.05 mg/mL | [4] |
| Water (H₂O) | 50 mg/mL (clear solution) | [5] |
| Water (H₂O) | 10 mg/mL | |
| Ethanol (EtOH) | Insoluble | [4] |
| DMSO | Insoluble | [4] |
Note: Solubility can vary slightly based on the specific salt form and purity.
Table 2: Concentration of Key Anions in Common Culture Media
This table highlights the ions most likely to interact with this compound.
| Medium | Phosphate (PO₄³⁻) Conc. (mM) | Bicarbonate (HCO₃⁻) Conc. (mM) |
| DMEM (High Glucose) | ~0.9 | 44 |
| RPMI-1640 | ~5.6 | 23.8 |
| MEM | ~1.0 | 26.2 |
| F-12 Ham's | ~1.0 | 14.3 |
Note: Bicarbonate concentration is based on standard use in a 5% CO₂ incubator. RPMI-1640 has a significantly higher phosphate concentration, which may increase the risk of precipitation.
Visualizing the Potential Interaction
The diagram below illustrates the proposed mechanism of precipitation.
References
- 1. medkoo.com [medkoo.com]
- 2. This compound Sulfate | C42H92N10O34S5 | CID 62115 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Antibiotics in Cell Culture: When and How to Use Them [capricorn-scientific.com]
- 4. apexbt.com [apexbt.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Cell Culture Lab: Antibiotics & Media Preparation | PDF | Cell Culture | Chemistry [scribd.com]
- 7. ProtocolsAntibioticStockSolutions < Lab < TWiki [barricklab.org]
Technical Support Center: Mitigating Netilmicin-Induced Renal Toxicity in Animal Studies
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during in vivo studies investigating strategies to mitigate Netilmicin-induced renal toxicity.
Frequently Asked Questions (FAQs)
Q1: What are the primary mechanisms of this compound-induced renal toxicity?
This compound (B1678213), like other aminoglycoside antibiotics, induces nephrotoxicity primarily through its accumulation in the proximal tubular cells of the kidney.[1][2] The positively charged this compound molecule binds to negatively charged phospholipids (B1166683) in the brush border membrane of these cells and is then taken up via endocytosis, a process mediated by the megalin-cubilin receptor system.[3][4][5] Once inside the cell, this compound is sequestered in lysosomes, leading to lysosomal dysfunction and phospholipidosis.[6] This accumulation is believed to trigger a cascade of events including:
-
Oxidative Stress: Generation of reactive oxygen species (ROS) that damage cellular components.
-
Mitochondrial Dysfunction: Impairment of mitochondrial respiration and energy production.
-
Apoptosis and Necrosis: Programmed cell death and unregulated cell death of the renal tubular cells.[7][8][9]
Q2: How does the nephrotoxicity of this compound compare to other aminoglycosides like gentamicin (B1671437)?
Animal studies have consistently demonstrated that this compound is significantly less nephrotoxic than gentamicin.[10][11][12][13] Studies in rats have shown that at equivalent doses, this compound causes less proteinuria, a smaller decrease in urine osmolality, and has a less severe impact on creatinine (B1669602) clearance compared to gentamicin.[11][12][13] Histological examinations also reveal less severe light-microscopic changes and proximal tubular cell necrosis with this compound.[12][13] Interestingly, the renal-cortical concentrations of this compound and gentamicin were found to be similar, suggesting that the difference in toxicity is not solely due to the extent of drug accumulation.[12][13]
Q3: What are some established strategies to mitigate this compound-induced renal toxicity in animal models?
One of the well-documented strategies is the co-administration of the calcium channel blocker, diltiazem (B1670644). In a rabbit model, diltiazem was shown to prevent the reduction in glomerular filtration rate (GFR) induced by this compound.[3] While the precise mechanism is not fully elucidated, it is suggested to involve a glomerular protective effect.[3] It is important to note that diltiazem did not alter the tubular toxicity of this compound in this study.[3]
Another promising approach, based on the mechanism of aminoglycoside uptake, is the inhibition of the megalin receptor. While specific studies on this compound are limited, research on other aminoglycosides like gentamicin has shown that megalin blockade, for instance with cilastatin, can suppress nephrotoxicity.[3]
Q4: Can co-administration of other antibiotics affect this compound's nephrotoxicity?
Studies in rats have investigated the impact of co-administering non-aminoglycoside antibiotics such as ampicillin, carbenicillin, methicillin (B1676495), cefamandole, and clindamycin (B1669177) with this compound. The results suggest that the nephrotoxicity of this compound is not adversely affected by the presence of these other antibiotics.[14]
Troubleshooting Guides
Problem: High variability in the extent of renal toxicity observed between animals in the same treatment group.
-
Possible Cause: Inter-individual differences in susceptibility to this compound-induced nephrotoxicity.
-
Troubleshooting Steps:
-
Increase Sample Size: A larger number of animals per group can help to account for individual variability and increase the statistical power of your study.
-
Standardize Animal Strain, Age, and Sex: Ensure that all animals are from the same strain and are of a similar age and the same sex, as these factors can influence susceptibility to drug-induced toxicity.
-
Monitor Hydration Status: Dehydration can exacerbate aminoglycoside nephrotoxicity. Ensure all animals have free access to water and monitor for signs of dehydration.
-
Consider Genetic Background: If significant variability persists, it may be related to the genetic background of the animal model. Review literature for information on strain-specific differences in aminoglycoside metabolism and toxicity.
-
Problem: The chosen protective agent does not show a significant ameliorative effect against this compound-induced renal toxicity.
-
Possible Cause 1: The dose of the protective agent is suboptimal.
-
Troubleshooting Steps:
-
Conduct a Dose-Response Study: Perform a pilot study with a range of doses for the protective agent to determine the optimal dose for mitigating this compound's toxicity.
-
-
Possible Cause 2: The timing of administration of the protective agent is not optimal.
-
Troubleshooting Steps:
-
Vary the Administration Schedule: Test different administration schedules, such as pre-treatment, co-administration, and post-treatment with the protective agent, to identify the most effective timing relative to this compound administration.
-
-
Possible Cause 3: The mechanism of action of the protective agent does not target the key pathways of this compound-induced renal injury.
-
Troubleshooting Steps:
-
Re-evaluate the Mechanism: Based on the known mechanisms of this compound toxicity (e.g., oxidative stress, apoptosis), select a protective agent with a well-defined mechanism that targets these pathways. For example, if oxidative stress is a primary driver, consider using a potent antioxidant.
-
Quantitative Data Summary
Table 1: Comparative Nephrotoxicity of this compound and Gentamicin in Rats (15-day study)
| Dose (mg/kg/day) | Drug | Change in Urine Osmolality | Proteinuria | Creatinine Clearance |
| 30 | This compound | Less significant decrease | Less significant increase | No decline |
| Gentamicin | Significant decrease | Significant increase | Decline | |
| 60 | This compound | Less significant decrease | Less significant increase | No decline |
| Gentamicin | Significant decrease | Significant increase | Decline | |
| 90 | This compound | Less significant decrease | Less significant increase | No decline |
| Gentamicin | Significant decrease | Significant increase | Decline | |
| 120 | This compound | Less significant decrease | Less significant increase | No decline |
| Gentamicin | Significant decrease | Significant increase | Decline |
Source: Adapted from Luft, F. C., Yum, M. N., & Kleit, S. A. (1976). Comparative nephrotoxicities of this compound and gentamicin in rats. Antimicrobial agents and chemotherapy, 10(5), 845–849.[11][13]
Table 2: Effect of Diltiazem on this compound-Induced Changes in Glomerular Filtration Rate (GFR) in Rabbits
| Treatment Group | GFR (ml/kg/min) |
| Control | 3.68 ± 0.78 |
| This compound (20 mg/kg every 8h for 5 days) | 1.78 ± 0.46 |
| This compound + Diltiazem (1 mg/kg every 8h for 5 days) | 3.39 ± 0.58 |
Source: Adapted from Beauchamp, D., Morin, J. P., Bergeron, M. G., & Bendirdjian, J. P. (1992). Effects of diltiazem on this compound-induced nephrotoxicity in rabbits. Antimicrobial agents and chemotherapy, 36(7), 1438–1444.[3]
Experimental Protocols
Protocol 1: Induction of this compound Renal Toxicity and Mitigation with Diltiazem in Rabbits
-
Animal Model: Male New Zealand White rabbits.
-
This compound Administration:
-
Dose: 20 mg/kg of body weight.
-
Route: Intramuscular injection.
-
Frequency: Every 8 hours.
-
Duration: 5 days.[3]
-
-
Diltiazem Administration (Protective Group):
-
Dose: 1 mg/kg of body weight.
-
Route: Intramuscular injection.
-
Frequency: Every 8 hours.
-
Duration: 5 days (co-administered with this compound).[3]
-
-
Key Parameters to Measure:
-
Glomerular Filtration Rate (GFR).
-
Renal plasma flow.
-
Fractional excretion and cortical uptake of this compound.
-
Histological examination of renal tissue.[3]
-
Protocol 2: Comparative Nephrotoxicity Study of this compound and Gentamicin in Rats
-
Animal Model: Sprague-Dawley rats.
-
Drug Administration:
-
Key Parameters to Measure:
Visualizations
Caption: Proposed signaling pathway of this compound-induced renal toxicity.
Caption: General experimental workflow for studying mitigation strategies.
References
- 1. The in-vivo activity of co-amoxiclav with this compound against experimental methicillin and gentamicin resistant Staphylococcus epidermidis infection in rabbits - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The effect of this compound and other aminoglycosides on renal function. A survey of the literature on the nephrotoxicity of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Megalin Blockade with Cilastatin Suppresses Drug-Induced Nephrotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. Effect of this compound on the phospholipid composition of subcellular fractions of rat renal cortex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Renal cell apoptosis induced by nephrotoxic drugs: cellular and molecular mechanisms and potential approaches to modulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Renal cell apoptosis induced by nephrotoxic drugs: cellular and molecular mechanisms and potential approaches to modula… [ouci.dntb.gov.ua]
- 10. This compound: a review of toxicity in laboratory animals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Comparative nephrotoxicities of this compound and gentamicin in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Comparison of the nephrotoxicity of this compound and gentamicin in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Comparative Nephrotoxicities of this compound and Gentamicin in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Nephrotoxicity of this compound in combination with non-aminoglycoside antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Netilmicin Dosage in the Presence of Beta-Lactam Antibiotics
This technical support center provides guidance for researchers, scientists, and drug development professionals on the potential for in vitro inactivation of netilmicin (B1678213) when used concomitantly with beta-lactam antibiotics. Understanding this interaction is crucial for accurate experimental design and interpretation of results.
Frequently Asked Questions (FAQs)
Q1: What is the chemical basis for the interaction between this compound and beta-lactam antibiotics?
The primary mechanism of inactivation involves a chemical reaction between the amine groups of the this compound molecule and the beta-lactam ring of the penicillin or cephalosporin (B10832234). The highly reactive beta-lactam ring can open and form a stable, inactive amide bond with the amino groups of the aminoglycoside. This reaction effectively neutralizes both antibiotic molecules.
Q2: How does this interaction affect the in vitro efficacy of this compound?
Q3: Which beta-lactam antibiotics are most likely to inactivate this compound?
Generally, penicillins such as carbenicillin (B1668345) and ticarcillin (B1683155) have been shown to cause significant inactivation of this compound.[1][2] Newer acylureidopenicillins like azlocillin (B1666447) and mezlocillin (B1676548) also demonstrate this inactivating effect.[3] While cephalosporins can also inactivate aminoglycosides, some studies suggest that this compound is relatively more stable in the presence of certain cephalosporins compared to penicillins.[4]
Q4: What factors influence the rate of this compound inactivation?
Several factors can influence the rate and extent of this compound inactivation:
-
Temperature: Higher temperatures accelerate the chemical reaction, leading to faster inactivation.[3][5]
-
Concentration: Higher concentrations of the beta-lactam antibiotic result in a greater degree of this compound inactivation.[1][2]
-
Time of Contact: The longer the two antibiotics are in contact, the greater the extent of inactivation.[2][3]
-
pH: The pH of the solution can also affect the stability of the beta-lactam ring and the reactivity of the amine groups on this compound.
Troubleshooting Guide
Issue: Unexpectedly low this compound concentration in in vitro samples containing a beta-lactam antibiotic.
Possible Cause 1: In vitro inactivation of this compound.
-
Solution: If samples cannot be assayed immediately, they should be frozen to slow down the inactivation process. Storage at -70°C is recommended over -20°C for long-term stability.[1][6]
Possible Cause 2: Suboptimal sample handling.
-
Solution: Ensure that samples are processed promptly after collection. Avoid prolonged exposure of the mixed antibiotic solution to room temperature or 37°C before analysis.
Possible Cause 3: High concentration of the beta-lactam antibiotic in the sample.
-
Solution: If experimentally feasible, consider reducing the concentration of the beta-lactam antibiotic. Be aware that even at therapeutic concentrations, some inactivation can occur over time.
Quantitative Data Summary
The following table summarizes the in vitro inactivation of this compound in the presence of various beta-lactam antibiotics. It is important to note that experimental conditions such as temperature, incubation time, and initial drug concentrations vary between studies, which can affect the observed percentage of inactivation.
| Beta-Lactam Antibiotic | This compound Concentration (µg/mL) | Beta-Lactam Concentration (µg/mL) | Incubation Time (hours) | Incubation Temperature (°C) | Percent Inactivation of this compound | Reference |
| Carbenicillin | Not Specified | 500 | 72 | 37 | Significant | [2] |
| Carbenicillin | 5-8 | 250 | 72 | 37 | Significant | [3] |
| Ticarcillin | Not Specified | 600 | Not Specified | Not Specified | No significant inactivation | [1][6] |
| Azlocillin | 5-8 | 500 | 72 | 37 | Significant | [3] |
| Mezlocillin | 5-8 | 500 | 72 | 37 | Significant | [3] |
| Apalcillin (B1665124) | Not Specified | 600 | Not Specified | 37 | Up to 60% | [7] |
| Cefoxitin | 10 | 100-300 | 24 | 37 | Less stable than Amikacin (B45834) and Tobramycin | [4] |
| Ceftazidime | 10 | 100-300 | 24 | 37 | Less stable than Amikacin and Tobramycin | [4] |
| Cefotaxime | 10 | 100-300 | 24 | 37 | Less stable than Amikacin and Tobramycin | [4] |
Experimental Protocol: In Vitro Inactivation Assay
This protocol outlines a general method for determining the in vitro inactivation of this compound by a beta-lactam antibiotic.
1. Materials:
-
This compound sulfate (B86663) powder
-
Beta-lactam antibiotic powder (e.g., piperacillin)
-
Human serum or other appropriate biological matrix
-
Phosphate-buffered saline (PBS), pH 7.4
-
Sterile microcentrifuge tubes
-
Incubator (37°C)
-
Freezer (-70°C)
-
Validated analytical method for quantifying this compound concentration (e.g., HPLC, immunoassay)
2. Procedure:
-
Preparation of Stock Solutions: Prepare sterile stock solutions of this compound and the beta-lactam antibiotic in PBS or sterile water at a high concentration.
-
Preparation of Test Samples:
-
In sterile microcentrifuge tubes, prepare a solution of this compound in human serum at the desired final concentration (e.g., 10 µg/mL).
-
To these tubes, add the beta-lactam antibiotic to achieve the desired final concentration (e.g., 100, 200, and 400 µg/mL).
-
Prepare control samples containing only this compound in serum and only the beta-lactam in serum.
-
-
Incubation:
-
Incubate all tubes at 37°C.
-
At specified time points (e.g., 0, 4, 8, 12, and 24 hours), remove an aliquot from each tube.
-
-
Sample Storage: Immediately freeze the collected aliquots at -70°C until analysis to halt any further reaction.
-
Analysis:
-
Thaw the samples and determine the concentration of this compound using a validated analytical method.
-
The concentration of the beta-lactam can also be measured to assess its stability.
-
-
Data Analysis:
-
Calculate the percentage of this compound remaining at each time point relative to the initial concentration (time 0).
-
Plot the percentage of remaining this compound against time for each beta-lactam concentration.
-
Visualizations
Caption: Experimental workflow for assessing the in vitro inactivation of this compound.
Caption: Simplified diagram of the chemical inactivation of this compound by a beta-lactam antibiotic.
Caption: Troubleshooting flowchart for low this compound recovery.
References
- 1. Effect of time and concentration upon interaction between gentamicin, tobramycin, this compound, or amikacin and carbenicillin or ticarcillin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Effect of concentration and time upon inactivation of tobramycin, gentamicin, this compound and amikacin by azlocillin, carbenicillin, mecillinam, mezlocillin and piperacillin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. In vitro inactivation of gentamicin, tobramycin, and this compound by carbenicillin, azlocillin, or mezlocillin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. In vitro inactivation of aminoglycosides by cephalosporin antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Inactivation of this compound by carbenicillin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Effect of Time and Concentration Upon Interaction Between Gentamicin, Tobramycin, this compound, or Amikacin and Carbenicillin or Ticarcillin - PMC [pmc.ncbi.nlm.nih.gov]
- 7. In vitro inactivation of aminoglycosides by apalcillin - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Netilmicin's Potent Efficacy Against Clinical Isolates of Methicillin-Resistant Staphylococcus aureus (MRSA): A Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the efficacy of Netilmicin (B1678213) against clinical isolates of Methicillin-resistant Staphylococcus aureus (MRSA), benchmarked against other commonly used antibiotics. The data presented is compiled from various in vitro studies, offering a quantitative and qualitative assessment of this compound's potential as a viable therapeutic agent against this challenging pathogen.
Executive Summary
Methicillin-resistant Staphylococcus aureus (MRSA) poses a significant threat to public health due to its resistance to a broad range of antibiotics. This guide consolidates experimental data validating the efficacy of this compound, a semisynthetic aminoglycoside, against clinical MRSA isolates. Multiple studies demonstrate this compound's high in vitro activity, often showing superior susceptibility rates compared to other aminoglycosides and different classes of antibiotics. This document aims to provide researchers and drug development professionals with a detailed overview of this compound's performance, supported by experimental protocols and visual representations of key biological and procedural concepts.
Comparative In Vitro Susceptibility of MRSA to this compound and Other Antibiotics
The in vitro efficacy of an antibiotic is a critical indicator of its potential clinical utility. The following tables summarize the Minimum Inhibitory Concentration (MIC) data and susceptibility rates of this compound in comparison to other antibiotics against clinical isolates of MRSA.
Table 1: Comparative Susceptibility of MRSA Isolates to Various Antibiotics
| Antibiotic | Number of MRSA Isolates | Susceptibility Rate (%) | Reference |
| This compound | 8 | 87.5% | [1][2] |
| This compound | 30 | 100% | [3] |
| Tobramycin | 8 | 0% | [1][2] |
| Levofloxacin & Moxifloxacin | 8 | 25% | [1][2] |
| Azithromycin | 8 | 13% | [1][2] |
| Vancomycin | 30 | 100% | [3] |
| Amikacin | 30 | Not specified | [3] |
| Ofloxacin | 30 | Not specified | [3] |
Table 2: MIC50, MIC90, and MIC Range for Various Antibiotics against MRSA
| Antibiotic | MIC50 (µg/mL) | MIC90 (µg/mL) | MIC Range (µg/mL) | Reference |
| This compound | Not specified | 16 | Not specified | [4] |
| Vancomycin | 1 | 1.5 | 0.38 - 2 | [5] |
| Linezolid (B1675486) | 0.75 | 1.5 | 0.38 - 4.0 | [5][6] |
| Gentamicin | Not specified | 4.0 | Not specified | |
| Ciprofloxacin | 0.38 | 4.0 | Not specified |
Note: Data is aggregated from multiple studies and the number of isolates and specific methodologies may vary.
Mechanism of Action: Inhibition of Protein Synthesis
This compound, like other aminoglycoside antibiotics, exerts its bactericidal effect by irreversibly binding to the bacterial 30S ribosomal subunit.[7][8][9][10] This binding interferes with protein synthesis in several ways: it blocks the initiation of protein synthesis, it causes misreading of the mRNA, leading to the incorporation of incorrect amino acids into the polypeptide chain, and it can lead to premature termination of translation. The resulting non-functional or toxic proteins disrupt essential cellular processes, ultimately leading to bacterial cell death.
References
- 1. Susceptibility of methicillin-resistant Staphylococci clinical isolates to this compound and other antibiotics commonly used in ophthalmic therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. iovs.arvojournals.org [iovs.arvojournals.org]
- 3. In vitro activity of this compound against clinical isolates of methicillin resistant and susceptible Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. In Vitro Synergistic Effects of Double and Triple Combinations of β-Lactams, Vancomycin, and this compound against Methicillin-Resistant Staphylococcus aureus Strains - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Antimicrobial Susceptibility of Various MRSA Clinical Isolates and the Impact of Glycopeptide MICs on Clinical and Microbiological Outcomes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. In vitro susceptibility of methicillin-resistant Staphylococcus aureus isolates from skin and soft tissue infections to vancomycin, daptomycin, linezolid and tedizolid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. dc.etsu.edu [dc.etsu.edu]
A Comparative Analysis of Netilmicin and Gentamicin Ototoxicity: A Guide for Researchers
An in-depth review of the experimental evidence comparing the ototoxic potential of the aminoglycoside antibiotics Netilmicin (B1678213) and Gentamicin (B1671437). This guide synthesizes findings from preclinical and clinical studies, details common experimental protocols, and illustrates the key molecular pathways implicated in aminoglycoside-induced hearing loss.
The quest for potent antibiotics with minimal side effects is a cornerstone of infectious disease research. Aminoglycosides, while highly effective against a broad spectrum of bacteria, are notoriously associated with ototoxicity, leading to irreversible hearing loss. This guide provides a comparative analysis of two such agents, this compound and Gentamicin, with a focus on their relative ototoxic profiles as determined through rigorous experimental evaluation.
Executive Summary: this compound Exhibits a More Favorable Ototoxicity Profile in Preclinical Models
A comprehensive review of animal studies indicates that this compound consistently demonstrates a lower ototoxic potential compared to Gentamicin. In multiple preclinical models, including guinea pigs and cats, this compound administration resulted in significantly less cochlear damage, even at high doses, whereas Gentamicin produced measurable ototoxic effects even at lower concentrations.[1][2] One study in cats established a notable two- to four-fold safety margin for this compound over Gentamicin concerning cochlear and vestibular toxicity.[2] However, it is crucial to note that a randomized clinical trial in humans receiving once-daily dosing regimens found no statistically significant difference in the incidence of ototoxicity between the two drugs.[3]
Quantitative Comparison of Ototoxicity
The following tables summarize the key quantitative findings from comparative studies.
Table 1: Comparative Ototoxicity in Animal Models
| Animal Model | Drug and Dosage | Key Findings | Reference |
| Guinea Pig | Gentamicin: 50, 100, 150 mg/kg/day for 4 weeks | Measurable changes in cochlear function even at the smallest dose; excessive hair cell loss. | [1][4] |
| This compound: 50, 100, 150 mg/kg/day for 4 weeks | Little to no cochlear damage detected, even at the highest dose.[1] | [1] | |
| Cat | Gentamicin: 20, 40 mg/kg/day | Degeneration of hair cells and supporting sensory structures in the majority of cats. | [2] |
| This compound: 20, 40, 80 mg/kg/day | No cochlear damage at 20 mg/kg; less than 50% of tissues showed degenerative changes at 40 and 80 mg/kg.[2] | [2] | |
| Guinea Pig | Gentamicin: 50 mg/kg, twice daily for 1 week | Most severe cochlear damage among the tested aminoglycosides (Gentamicin, Amikacin (B45834), Streptomycin, this compound). | [5] |
| This compound: 37.5 mg/kg, twice daily for 1 week | Least severe cochlear damage among the tested aminoglycosides. | [5] |
Table 2: Comparative Ototoxicity and Nephrotoxicity in Humans (Randomized Clinical Trial)
| Parameter | Gentamicin (4 mg/kg q24h IV) | This compound (5.5 mg/kg q24h IV) | p-value | Reference |
| Number of Patients | 72 | 69 | - | [3] |
| Nephrotoxicity | 6.9% (5 patients) | 14.5% (10 patients) | - | [3] |
| Ototoxicity (Audiometry) | No significant difference | No significant difference | >0.05 | [3] |
| Audiometrically Documented Hearing Loss | 1 patient | 1 patient (transient auditory and vestibular effects) | - | [6] |
Experimental Protocols
The assessment of ototoxicity relies on a combination of functional and morphological evaluations. Below are detailed methodologies for key experiments cited in the comparative literature.
Auditory Brainstem Response (ABR)
ABR is an electrophysiological test that measures the response of the auditory nerve and brainstem pathways to an acoustic stimulus. It is a non-invasive method to assess hearing thresholds.
-
Animal Preparation: Guinea pigs or other animal models are anesthetized. Subdermal needle electrodes are placed at the vertex (active), behind the stimulated ear (reference), and a distant site (ground).
-
Stimuli: Clicks or tone bursts at various frequencies (e.g., 4, 8, 16 kHz) are delivered to the ear canal via an insert earphone.
-
Recording: The electrical responses are amplified, filtered, and averaged over a number of stimulus presentations. The ABR waveform consists of a series of peaks (waves I-V).
-
Threshold Determination: The stimulus intensity is decreased in steps until the characteristic ABR waveform is no longer identifiable. The lowest intensity at which a repeatable response is observed is defined as the hearing threshold.
Distortion Product Otoacoustic Emissions (DPOAEs)
DPOAEs are sounds generated by the outer hair cells of the cochlea in response to two simultaneous pure tones. This test provides a sensitive measure of outer hair cell function.
-
Animal Preparation: The animal is anesthetized and a probe containing a microphone and two speakers is placed in the ear canal.
-
Stimuli: Two primary tones (f1 and f2) with a specific frequency ratio (f2/f1, typically around 1.22) are presented. The intensity levels of the primary tones are also controlled (e.g., L1 = 65 dB SPL, L2 = 55 dB SPL).
-
Recording: The microphone in the probe records the sound in the ear canal, and a spectrum analyzer is used to detect the distortion product at the 2f1-f2 frequency.
-
Analysis: The amplitude of the DPOAE is measured and compared to the noise floor. A response is considered present if it is a certain level above the noise floor (e.g., 3-6 dB).
Cochlear Histology and Hair Cell Counting
This morphological analysis provides direct evidence of damage to the sensory hair cells of the cochlea.
-
Tissue Preparation: Following the experimental period, the animals are euthanized, and the temporal bones are removed. The cochleae are fixed, decalcified, and dissected.
-
Staining: The organ of Corti is stained with dyes that allow for visualization of the hair cells (e.g., phalloidin (B8060827) for stereocilia, Myosin VIIa for hair cell bodies).
-
Microscopy: The stained tissue is examined using light or fluorescence microscopy.
-
Cell Counting: The number of missing inner and outer hair cells is counted along the length of the cochlea, often divided into segments from the base to the apex. The percentage of hair cell loss is then calculated relative to control animals.
Signaling Pathways in Aminoglycoside Ototoxicity
The molecular mechanisms underlying aminoglycoside-induced hair cell death are complex and involve multiple signaling pathways. The following diagrams illustrate some of the key pathways identified in the literature.
Conclusion
The body of preclinical evidence strongly suggests that this compound has a lower propensity for causing ototoxicity than Gentamicin. This is supported by studies in various animal models demonstrating less cochlear hair cell damage and better preservation of auditory function with this compound treatment. However, the translation of these findings to the clinical setting is not entirely straightforward, as a study in humans did not show a significant difference in ototoxicity with once-daily dosing. This highlights the importance of continued research, including well-designed clinical trials, to fully elucidate the comparative ototoxic risk of these two important antibiotics in different patient populations and dosing regimens. For researchers in drug development, the favorable preclinical ototoxicity profile of this compound suggests that structural modifications of aminoglycosides can indeed reduce their ototoxic potential, offering a promising avenue for the design of safer and more effective antibiotics.
References
- 1. Comparative ototoxic liability of this compound and gentamicin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Comparative ototoxicity of this compound, gentamicin, and tobramycin in cats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Ototoxicity and nephrotoxicity of gentamicin vs this compound in patients with serious infections. A randomized clinical trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Comparative ototoxicities of gentamicin and this compound in three model systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Comparative cochlear toxicities of streptomycin, gentamicin, amikacin and this compound in guinea-pigs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Multicenter comparative evaluation of this compound and gentamicin in adult patients. Efficacy and safety - PubMed [pubmed.ncbi.nlm.nih.gov]
Synergistic Power Unleashed: Netilmicin and β-Lactam Antibiotics in Concert
A Comparative Guide for Researchers and Drug Development Professionals
The combination of Netilmicin, a potent aminoglycoside antibiotic, with β-lactam antibiotics has long been a cornerstone in the treatment of severe bacterial infections. This guide provides an objective comparison of the synergistic effects of this combination, supported by experimental data, to inform research and development in antimicrobial chemotherapy. The primary mechanism behind this synergy lies in the ability of β-lactam antibiotics to disrupt the bacterial cell wall, thereby facilitating the intracellular uptake of this compound, which then inhibits protein synthesis by binding to the 30S ribosomal subunit, leading to enhanced bactericidal activity.
Quantitative Analysis of Synergy
The synergistic interaction between this compound and various β-lactam antibiotics has been quantified using two primary in vitro methods: the checkerboard assay to determine the Fractional Inhibitory Concentration (FIC) index and the time-kill assay to assess the rate and extent of bacterial killing.
Checkerboard Assay Results
The checkerboard method provides a quantitative measure of synergy through the FIC index. A synergistic interaction is generally defined by an FIC index of ≤0.5. The following table summarizes the synergistic effects observed in various studies.
| Bacterial Species | This compound Combination | FIC Index | Interpretation |
| Staphylococcus aureus | Cefotaxime | ≤0.5 in >50% of isolates[1] | Synergy |
| Enterobacteriaceae | Cefotaxime | ≤0.5 in 68% of isolates[1] | Synergy |
| Enterobacteriaceae | Piperacillin | ≤0.5 in 61% of isolates[1] | Synergy |
| Pseudomonas aeruginosa | Carbenicillin | Synergy in 21 of 46 isolates[2] | Synergy |
| Klebsiella spp. | Cefazolin | Partial synergy in 12 of 20 isolates[2] | Partial Synergy |
| Methicillin-resistantStaphylococcus aureus (MRSA) | Imipenem + Vancomycin | Markedly enhanced killing activity[3] | Synergy |
| Methicillin-resistantStaphylococcus aureus (MRSA) | Cefazolin + Vancomycin | Markedly enhanced killing activity[3] | Synergy |
Time-Kill Assay Findings
Time-kill assays provide dynamic data on the bactericidal or bacteriostatic effects of antibiotic combinations over time. Synergy in a time-kill assay is typically defined as a ≥2-log10 decrease in bacterial count (CFU/mL) by the combination compared to the most active single agent at 24 hours.
| Bacterial Species | This compound Combination | Observation |
| Various blood culture isolates | Cefotaxime | Significantly improved killing with subinhibitory concentrations of this compound[1] |
| Various blood culture isolates | Piperacillin | Significantly improved killing with subinhibitory concentrations of this compound[1] |
| Staphylococcus aureus | Cefotaxime | Synergistic activity observed in more than half of the isolates[1] |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of experimental findings. The following sections outline the standard protocols for the checkerboard and time-kill assays.
Checkerboard Assay Protocol
The checkerboard assay is a microdilution method used to systematically test a range of concentrations of two antimicrobial agents to determine their combined effect.
-
Preparation of Reagents and Inoculum:
-
Prepare stock solutions of this compound and the chosen β-lactam antibiotic in an appropriate solvent.
-
Culture the bacterial strain of interest overnight on a suitable agar (B569324) medium.
-
Prepare a bacterial inoculum and adjust its turbidity to a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Dilute this suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.[4]
-
-
Plate Setup:
-
Using a 96-well microtiter plate, perform serial twofold dilutions of this compound along the x-axis (columns) and the β-lactam antibiotic along the y-axis (rows).[5]
-
Each well will contain a unique combination of concentrations of the two antibiotics.
-
Include control wells for each antibiotic alone to determine their individual Minimum Inhibitory Concentrations (MICs), as well as a growth control well (no antibiotic) and a sterility control well (no bacteria).[6]
-
-
Inoculation and Incubation:
-
Data Analysis:
-
After incubation, determine the MIC of each antibiotic alone and in combination by observing the lowest concentration that inhibits visible bacterial growth.
-
Calculate the FIC for each antibiotic: FIC = MIC of antibiotic in combination / MIC of antibiotic alone.
-
Calculate the FIC index: FIC Index = FIC of this compound + FIC of β-lactam.
-
Interpret the results as follows: Synergy (FIC index ≤ 0.5), Additive/Indifference (0.5 < FIC index ≤ 4), or Antagonism (FIC index > 4).[4]
-
Time-Kill Assay Protocol
The time-kill assay evaluates the rate of bacterial killing by antimicrobial agents over a specified period.
-
Preparation of Reagents and Inoculum:
-
Prepare stock solutions of the antibiotics.
-
Grow the test organism in a suitable broth medium to the early to mid-logarithmic phase of growth.
-
Dilute the bacterial culture to a starting concentration of approximately 5 x 10⁵ CFU/mL in flasks containing cation-adjusted Mueller-Hinton broth.[7]
-
-
Experimental Setup:
-
Prepare separate flasks containing:
-
The bacterial suspension alone (growth control).
-
The bacterial suspension with this compound at a specific concentration (e.g., 0.5x, 1x, or 2x MIC).
-
The bacterial suspension with the β-lactam antibiotic at a specific concentration.
-
The bacterial suspension with the combination of this compound and the β-lactam antibiotic at the same concentrations.
-
-
-
Incubation and Sampling:
-
Incubate all flasks at 37°C with shaking.
-
At predetermined time points (e.g., 0, 2, 4, 8, and 24 hours), withdraw aliquots from each flask.[8]
-
-
Viable Cell Counting:
-
Data Interpretation:
-
Plot the log10 CFU/mL versus time for each condition.
-
Synergy is defined as a ≥2-log10 decrease in CFU/mL between the combination and its most active constituent after 24 hours.[7]
-
Visualizing the Synergy
To better understand the experimental processes and the underlying biological mechanism, the following diagrams are provided.
References
- 1. Time-kill studies and synergy testing of broad-spectrum antibiotics against blood culture isolates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. In vitro synergistic effect of this compound, a new aminoglycoside antibiotic - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. In Vitro Synergistic Effects of Double and Triple Combinations of β-Lactams, Vancomycin, and this compound against Methicillin-Resistant Staphylococcus aureus Strains - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Antimicrobial Synergy Testing/Checkerboard Assay - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. journals.asm.org [journals.asm.org]
- 8. actascientific.com [actascientific.com]
A Head-to-Head Comparison of Netilmicin and Tobramycin Against Pseudomonas aeruginosa
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive, data-driven comparison of the in vitro efficacy of two critical aminoglycoside antibiotics, Netilmicin (B1678213) and Tobramycin (B1681333), against the opportunistic pathogen Pseudomonas aeruginosa. This document summarizes key quantitative data, details experimental methodologies, and visualizes the underlying mechanisms of action to support informed decisions in research and development.
Quantitative Performance Analysis
The in vitro activity of this compound and Tobramycin against P. aeruginosa is commonly assessed by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antibiotic that prevents visible growth of a bacterium. The MIC₅₀ and MIC₉₀ values, representing the concentrations required to inhibit 50% and 90% of isolates, respectively, are critical metrics for evaluating and comparing the potency of antimicrobial agents.
A review of multiple studies indicates that Tobramycin generally exhibits greater in vitro activity against P. aeruginosa than this compound.[1] This is reflected in lower MIC₅₀ and MIC₉₀ values for Tobramycin across various studies.
Table 1: Comparative In Vitro Activity of this compound and Tobramycin against Pseudomonas aeruginosa
| Antibiotic | Number of Isolates | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | Reference |
| This compound | 242 | 4.0 | 16.0 | [2] |
| Tobramycin | 242 | 1.0 | 4.0 | [2] |
| This compound | 500 | - | - | [1] |
| Tobramycin | 500 | - | - | [1] |
| Tobramycin | 1240 | 1.0 | 8.0 | [3] |
Note: Direct comparative MIC₅₀ and MIC₉₀ values for this compound from the same large-scale study as Tobramycin[3] were not available in the reviewed literature. The data from Chadwick et al.[1] supports the greater activity of Tobramycin without providing specific MIC₅₀/₉₀ values.
Experimental Protocols
The following are detailed methodologies for two standard procedures used to determine the MIC of this compound and Tobramycin against P. aeruginosa.
Broth Microdilution Method
This method determines the MIC in a liquid growth medium.
-
Preparation of Antimicrobial Solutions: Stock solutions of this compound and Tobramycin are prepared at a high concentration and then serially diluted in cation-adjusted Mueller-Hinton Broth (CAMHB) to achieve the desired final concentrations in 96-well microtiter plates.
-
Inoculum Preparation: P. aeruginosa colonies from an overnight culture on a non-selective agar (B569324) plate are suspended in a sterile saline solution. The suspension is adjusted to match the turbidity of a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL. This suspension is then diluted to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.
-
Inoculation and Incubation: Each well of the microtiter plate, containing the serially diluted antibiotics, is inoculated with the prepared bacterial suspension. A growth control well (containing broth and bacteria but no antibiotic) and a sterility control well (containing broth only) are included. The plates are incubated at 35°C ± 2°C for 16-20 hours in ambient air.
-
MIC Determination: After incubation, the plates are examined for visible bacterial growth (turbidity). The MIC is recorded as the lowest concentration of the antibiotic at which there is no visible growth.
Agar Dilution Method
This method determines the MIC on a solid growth medium.
-
Preparation of Antimicrobial Plates: A series of agar plates are prepared, each containing a specific concentration of this compound or Tobramycin. The antibiotic is added to molten Mueller-Hinton Agar (MHA) at 45-50°C, mixed thoroughly, and poured into sterile petri dishes.
-
Inoculum Preparation: The bacterial inoculum is prepared as described for the broth microdilution method.
-
Inoculation and Incubation: The surface of each agar plate is inoculated with the standardized bacterial suspension using a multipoint inoculator (replicator) that delivers a final inoculum of approximately 10⁴ CFU per spot. The plates are allowed to dry before being inverted and incubated at 35°C ± 2°C for 16-20 hours.
-
MIC Determination: The MIC is the lowest concentration of the antibiotic that completely inhibits the visible growth of the bacteria on the agar surface.
Mechanism of Action and Resistance
Both this compound and Tobramycin are aminoglycoside antibiotics that exert their bactericidal effect by inhibiting protein synthesis in bacteria.[4]
Signaling Pathway of Aminoglycoside Action
The primary mechanism of action for both this compound and Tobramycin involves the following steps:
-
Uptake: The positively charged aminoglycoside molecules initially bind to the negatively charged lipopolysaccharide (LPS) on the outer membrane of P. aeruginosa. They are then transported across the inner membrane in an energy-dependent process.
-
Ribosomal Binding: Once inside the cytoplasm, both antibiotics bind to the 30S ribosomal subunit.[4] This binding occurs at the A-site of the 16S rRNA.
-
Inhibition of Protein Synthesis: The binding of the aminoglycoside to the ribosome interferes with protein synthesis in several ways:
-
It blocks the formation of the initiation complex.
-
It causes misreading of the mRNA, leading to the production of non-functional or toxic proteins.
-
It can lead to premature termination of translation.[5]
-
-
Cell Death: The accumulation of aberrant proteins and the disruption of normal cellular processes ultimately lead to bacterial cell death.
Mechanisms of Resistance
P. aeruginosa can develop resistance to aminoglycosides through several mechanisms:
-
Enzymatic Modification: The most common mechanism of acquired resistance is the production of aminoglycoside-modifying enzymes (AMEs). These enzymes inactivate the antibiotic through acetylation, phosphorylation, or adenylylation.
-
Reduced Uptake: Mutations that alter the outer membrane porins or the components of the inner membrane transport system can reduce the uptake of aminoglycosides into the bacterial cell.
-
Target Site Modification: Alterations in the 16S rRNA, the binding site of the aminoglycosides on the 30S ribosomal subunit, can prevent the antibiotic from binding effectively.
Conclusion
Based on the available in vitro data, Tobramycin demonstrates superior potency against P. aeruginosa compared to this compound, as evidenced by its generally lower MIC values. Both antibiotics share a common mechanism of action, targeting the bacterial ribosome to inhibit protein synthesis. Understanding the nuances of their activity and the potential for resistance is crucial for the strategic development of new antimicrobial therapies and for guiding clinical treatment decisions. The experimental protocols provided offer standardized methods for the continued evaluation of these and other antimicrobial agents against this important pathogen.
References
- 1. Activity of this compound compared with those of gentamicin and tobramycin against enterobacteria and Pseudomonas aeruginosa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Comparative activity of this compound, gentamicin, amikacin, and tobramycin against Pseudomonas aeruginosa and Enterobacteriaceae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Activities of Tobramycin and Six Other Antibiotics against Pseudomonas aeruginosa Isolates from Patients with Cystic Fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. What is the mechanism of this compound Sulfate? [synapse.patsnap.com]
In Vitro Showdown: Netilmicin and Sisomicin Antibacterial Activity Compared
A detailed analysis of the in vitro efficacy of the aminoglycoside antibiotics, Netilmicin and Sisomicin, reveals comparable broad-spectrum activity against key clinical isolates, with this compound demonstrating an advantage against certain gentamicin-resistant strains. This guide synthesizes available data to provide researchers, scientists, and drug development professionals with a comprehensive comparison of their antibacterial performance.
This report outlines the comparative in vitro antibacterial activity of this compound, a semi-synthetic derivative of Sisomicin, and its parent compound, Sisomicin. The analysis is based on data from multiple studies determining the Minimum Inhibitory Concentrations (MICs) required to inhibit the growth of various clinically significant bacteria.
Data Presentation: Comparative Antibacterial Spectrum
The antibacterial activity of this compound and Sisomicin has been evaluated against a wide range of Gram-negative and Gram-positive bacteria. While both agents exhibit similar potency against many susceptible isolates, notable differences emerge, particularly in their activity against resistant strains.
In a study of 164 clinical isolates, this compound was active against 96.4% of the isolates, whereas Sisomicin was active against 86.1%[1][2]. Furthermore, this compound demonstrated significant activity against strains resistant to other aminoglycosides, inhibiting 93.7% of isolates that were resistant to gentamicin, kanamycin, tobramycin, and sisomicin[1][2].
The minimal inhibitory concentrations (MICs) and minimal bactericidal concentrations (MBCs) of both antibiotics against organisms such as Pseudomonas, Escherichia coli, Klebsiella, Enterobacter, and Proteus mirabilis have been found to be generally similar[3][4]. However, against gentamicin-resistant Pseudomonas, Serratia, and Klebsiella, this compound showed susceptibility in 54%, 67%, and 88% of the isolates, respectively[3][4].
Below is a summary of the in vitro activity of this compound and Sisomicin against key bacterial species.
| Bacterial Species | This compound (MIC Range, µg/mL) | Sisomicin (MIC Range, µg/mL) | Notes |
| Pseudomonas aeruginosa | Generally similar to Sisomicin | Generally similar to this compound | This compound may be active against some gentamicin-resistant strains. |
| Escherichia coli | Generally similar to Sisomicin | Generally similar to this compound | This compound has shown slightly better activity in some studies. |
| Klebsiella pneumoniae | Generally similar to Sisomicin | Generally similar to this compound | This compound is active against a high percentage of gentamicin-resistant strains. |
| Enterobacter spp. | Generally similar to Sisomicin | Generally similar to this compound | |
| Proteus mirabilis | Generally similar to Sisomicin | Generally similar to this compound | |
| Staphylococcus aureus | Generally similar to Sisomicin | Generally similar to this compound |
Experimental Protocols
The in vitro antibacterial activity of this compound and Sisomicin is primarily determined using the broth microdilution method, following the guidelines established by the Clinical and Laboratory Standards Institute (CLSI).
Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination
This method determines the lowest concentration of an antibiotic that prevents the visible growth of a microorganism.
1. Preparation of Antimicrobial Solutions:
-
Stock solutions of this compound and Sisomicin are prepared in a suitable solvent as recommended by the manufacturer.
-
Serial two-fold dilutions of each antibiotic are prepared in cation-adjusted Mueller-Hinton Broth (CAMHB) in 96-well microtiter plates. The final concentration range should be appropriate to determine the MIC for the test organisms.
2. Inoculum Preparation:
-
Bacterial isolates are cultured on an appropriate agar (B569324) medium for 18-24 hours to obtain isolated colonies.
-
Several colonies are suspended in a sterile broth or saline to match the turbidity of a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ colony-forming units (CFU)/mL.
-
This suspension is then diluted to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.
3. Inoculation and Incubation:
-
Each well of the microtiter plate containing the diluted antimicrobial agent is inoculated with the standardized bacterial suspension.
-
A growth control well (containing broth and inoculum but no antibiotic) and a sterility control well (containing broth only) are included for each isolate.
-
The plates are incubated at 35°C ± 2°C in ambient air for 16-20 hours.
4. Interpretation of Results:
-
Following incubation, the MIC is determined as the lowest concentration of the antibiotic at which there is no visible growth of the organism. This is observed as the absence of turbidity in the well.
Mandatory Visualizations
To illustrate the underlying mechanisms of action and resistance relevant to this compound and Sisomicin, the following diagrams are provided.
References
The Clear Advantage: Netilmicin Demonstrates Lower Nephrotoxicity in Animal Models Compared to Other Aminoglycosides
Extensive research in various animal models has consistently demonstrated that netilmicin (B1678213) exhibits a significantly lower potential for kidney damage (nephrotoxicity) compared to other commonly used aminoglycoside antibiotics such as gentamicin (B1671437) and tobramycin (B1681333). This finding holds true across a range of dosages and treatment durations, positioning this compound as a potentially safer alternative within its class for treating severe bacterial infections.
Aminoglycosides are a critical class of antibiotics, but their use is often limited by the risk of nephrotoxicity. This side effect is characterized by damage to the proximal tubular cells of the kidneys, leading to impaired renal function. Animal models, primarily in rats, have been instrumental in elucidating the comparative nephrotoxic potential of different aminoglycosides.
A comprehensive review of studies reveals a consistent trend: this compound is associated with less severe and less frequent kidney damage. For instance, in rats, this compound has been shown to be distinctly less nephrotoxic than gentamicin.[1][2] Studies comparing this compound to tobramycin have also indicated a lower nephrotoxic profile for this compound in both rats and dogs.[2][3][4] One comparative study in rats ranked the nephrotoxicity of several aminoglycosides in increasing order as follows: streptomycin, this compound, tobramycin, sisomicin, amikacin, kanamycin, and gentamicin, highlighting this compound's favorable position.[5][6]
The mechanisms underlying the differential nephrotoxicity are complex. While aminoglycoside-induced kidney damage is known to result from the accumulation of the drug in the proximal tubular cells, studies have shown that the lower toxicity of this compound is not always directly correlated with lower concentrations in the renal cortex.[1][7] This suggests that intrinsic properties of the this compound molecule may contribute to its reduced toxicity. The primary mechanism of aminoglycoside nephrotoxicity involves the drug's binding to phospholipids (B1166683) in the cell membrane of proximal tubule cells, leading to cellular uptake, lysosomal dysfunction, and ultimately cell death.
Comparative Efficacy and Toxicity Data
To provide a clear quantitative comparison, the following tables summarize data from key animal studies.
Table 1: Comparative Nephrotoxicity of this compound and Gentamicin in Rats
| Parameter | This compound | Gentamicin | Reference |
| Dosage | 30, 60, 90, 120 mg/kg/day for 15 days | 30, 60, 90, 120 mg/kg/day for 15 days | [1] |
| Proteinuria | Significantly less increase at all doses | Significant increase at all doses | [1] |
| Urine Osmolality | Significantly less decrease at all doses | Significant decrease at all doses | [1] |
| Creatinine (B1669602) Clearance | No significant decline | Decline at all doses | [1] |
| Light Microscopy | Less severe changes | More severe changes | [1] |
| Dosage | 50, 100, 150 mg/kg/day for 8-14 days | 50, 100, 150 mg/kg/day for 8-14 days | [7] |
| Serum Creatinine | Significantly less increase | Significant increase | [7] |
| Proximal Tubular Necrosis | Less frequent and severe | More frequent and severe | [7] |
Table 2: Comparative Nephrotoxicity of this compound and Tobramycin in Rats
| Parameter | This compound | Tobramycin | Reference |
| Dosage | 180 mg/kg/day for up to 14 days | 180 mg/kg/day for up to 14 days | [3] |
| Mortality | Minimal | Significant mortality | [3] |
| Renal Structure & Function | Minimal changes | Significant changes | [3] |
| Renal Damage (Tubular cells & urinary malic dehydrogenase) | Less renal damage at all dosages | More renal damage at all dosages | [4] |
Experimental Protocols
The following are detailed methodologies from key comparative studies.
Study 1: Comparative Nephrotoxicities of this compound and Gentamicin in Rats[1]
-
Animals: Male rats.
-
Dosage and Administration: this compound and gentamicin were administered at doses of 30, 60, 90, and 120 mg/kg per day for 15 days.
-
Parameters Measured:
-
Renal Function: Proteinuria, urine osmolality, and creatinine clearance were monitored.
-
Histopathology: Light microscopy and electron microscopy of kidney tissue were performed.
-
Drug Concentration: Renal-cortical concentrations of the antibiotics were measured at the end of the study.
-
Study 2: Comparative Nephrotoxicities of High-Dose this compound and Tobramycin in Rats[3]
-
Animals: Fischer rats.
-
Dosage and Administration: this compound and tobramycin were administered at a dose of 180 mg/kg per day for up to 14 days.
-
Parameters Measured:
-
Mortality: Survival rates were recorded.
-
Renal Structure and Function: Changes in kidney structure and function were assessed.
-
Visualizing the Process: Experimental Workflow and Signaling Pathways
To better understand the experimental design and the underlying mechanisms of nephrotoxicity, the following diagrams are provided.
Caption: General experimental workflow for comparative aminoglycoside nephrotoxicity studies.
Caption: Simplified signaling pathway of aminoglycoside-induced nephrotoxicity.
References
- 1. Comparative nephrotoxicities of this compound and gentamicin in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound: a review of toxicity in laboratory animals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Comparative nephrotoxicities of high-dose this compound and tobramycin in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. [this compound and tobramycin: comparative evaluation of pharmacokinetics, nephrotoxicity, and therapeutic efficacy in animal studies (author's transl)] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Comparative nephrotoxicity of aminoglycoside antibiotics in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. Comparison of the nephrotoxicity of this compound and gentamicin in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Netilmicin and Amikacin in the Management of Complicated Urinary Tract Infections
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, objective comparison of the efficacy, safety, and in vitro activity of two critical aminoglycoside antibiotics, netilmicin (B1678213) and amikacin (B45834), in the context of complicated urinary tract infections (cUTIs). The information presented is supported by experimental data from clinical trials and laboratory studies to aid in research and development efforts.
Clinical Efficacy in Complicated UTIs
Multiple clinical trials have evaluated the effectiveness of this compound and amikacin in treating patients with cUTIs. A prospective, randomized study involving 57 male patients with cUTIs demonstrated that 69% of patients treated with this compound were cured, as defined by a negative urine culture seven days after treatment discontinuation, compared to 57% of those treated with amikacin.[1][2][3] In this particular study, all microorganisms isolated were sensitive to both antibiotics.[1][2][3]
Another randomized comparative open clinical trial with 96 elderly patients suffering from both simple and complicated UTIs showed that a single dose of this compound led to a significantly faster disappearance of symptoms compared to amikacin (14.48 ± 9.6 hours for this compound vs. 31.9 ± 14.3 hours for amikacin).[4] Twenty-four hours post-administration, both this compound and amikacin achieved urine sterilization in over 95% of cases.[4] However, at the 18-month follow-up, a higher percentage of patients in the this compound group had no recurrence of infection compared to the amikacin group (over 60% vs. 39.1%).[4]
Conversely, a prospective, randomized, controlled trial involving 202 hospitalized patients with severe infections found that patients in the amikacin group had a significantly better overall response to treatment than those in the this compound group (90% vs. 79%).[5] This study highlighted a notably poorer response rate for Pseudomonas aeruginosa infections to this compound compared to amikacin.[5]
Table 1: Comparative Clinical Efficacy in Complicated UTIs
| Study | Number of Patients | Drug Regimen | Cure Rate (this compound) | Cure Rate (Amikacin) | Key Findings |
| Maigaard et al. (1978)[1][2][3] | 57 (males) | This compound: 2 mg/kg IM q12h; Amikacin: 7.5 mg/kg IM q12h | 69% | 57% | This compound appeared as effective and better tolerated than amikacin. |
| Di Nola et al. (1991)[4] | 96 (elderly) | Single dose: this compound (5 mg/kg IM), Amikacin (15 mg/kg IM) | 94.3% (symptom resolution) | 95.6% (symptom resolution) | This compound led to significantly faster symptom resolution and lower long-term recurrence. |
| Giamarellou et al. (1989)[5] | 202 | Standard dosing | 79% (overall response) | 90% (overall response) | Amikacin showed a significantly better overall response, particularly against P. aeruginosa. |
In Vitro Activity Against Urinary Pathogens
The in vitro activity of this compound and amikacin against common urinary pathogens is a crucial factor in their clinical utility. Studies have shown that for most clinically significant Enterobacteriaceae and P. aeruginosa, the in vitro activity of this compound is comparable or superior to that of amikacin by weight.[6]
One study comparing the in vitro activity of this compound, gentamicin (B1671437), and amikacin against 192 clinical isolates found that this compound was more active than amikacin against all Enterobacteriaceae and Staphylococcus aureus.[7] However, for gentamicin-resistant strains of P. aeruginosa, all were also resistant to this compound but remained susceptible to amikacin.[7] Against gentamicin-resistant Enterobacteriaceae, the activity of this compound often parallels that of amikacin, with some exceptions. For instance, Providencia stuartii strains resistant to gentamicin may be inhibited by amikacin but not by this compound.[6]
Table 2: In Vitro Susceptibility of Common Urinary Pathogens (MIC in μg/mL)
| Organism | This compound (MIC Range) | Amikacin (MIC Range) | Reference |
| Escherichia coli | Varies | Varies | General susceptibility data[6][7] |
| Klebsiella pneumoniae | Varies | Varies | General susceptibility data[6][7] |
| Proteus mirabilis | Varies | Varies | General susceptibility data[6][7] |
| Pseudomonas aeruginosa | Varies | Varies | General susceptibility data[6][7] |
| Enterobacter spp. | Varies | Varies | General susceptibility data[6][7] |
| Serratia marcescens | Varies | Varies | General susceptibility data[7] |
| Staphylococcus aureus | Varies | Varies | General susceptibility data[7] |
Note: Specific MIC values can vary significantly based on geographic location and local resistance patterns. The table indicates general susceptibility trends.
Safety and Tolerability Profile
The primary dose-limiting toxicities of aminoglycosides are nephrotoxicity and ototoxicity. Comparative studies have shown varying results regarding the relative safety of this compound and amikacin.
In the study by Maigaard et al., no major side effects or significant changes in renal function parameters were recorded for either drug.[1][2][3] However, 21% of patients treated with amikacin experienced temporary local pain at the injection site, which was not observed in the this compound group.[1][2][3]
A prospective comparative study of 80 patients with serious gram-negative bacillary infections found no statistically significant differences in nephrotoxic reactions (38% for this compound vs. 28% for amikacin) or ototoxic reactions (9% for this compound vs. 25% for amikacin) at the 95% confidence level.[8] In contrast, the trial by Giamarellou et al. reported that nephrotoxicity appeared to be significantly less frequent with amikacin (4%) compared to this compound (12%), although this may have been influenced by a higher number of patients with initial renal dysfunction in the this compound group.[5] No significant difference in ototoxicity was observed in this study.[5]
Table 3: Comparative Adverse Effects Profile
| Study | Nephrotoxicity (this compound) | Nephrotoxicity (Amikacin) | Ototoxicity (this compound) | Ototoxicity (Amikacin) | Other Adverse Effects (this compound) | Other Adverse Effects (Amikacin) |
| Maigaard et al. (1978)[1][2][3] | Not significant | Not significant | Not significant | Not significant | None reported | 21% local pain at injection site |
| Bock et al. (1980)[8] | 38% | 28% | 9% | 25% | Not specified | Not specified |
| Giamarellou et al. (1989)[5] | 12% | 4% | Not significantly different | Not significantly different | Not specified | Not specified |
Experimental Protocols
Clinical Trial Methodology (Representative Example)
A common methodology for comparing this compound and amikacin in cUTIs involves a prospective, randomized, controlled trial design.
Patient Population: Adult male and female patients with a diagnosis of complicated urinary tract infection, confirmed by urine culture with a pathogen count of ≥10^5 CFU/mL. Patients with known allergies to aminoglycosides, severe renal impairment (creatinine clearance < 30 mL/min), or those who are pregnant or lactating are typically excluded.
Randomization and Blinding: Patients are randomly assigned to receive either this compound or amikacin. Blinding of investigators and patients to the treatment allocation is ideal to minimize bias.
Drug Administration:
-
This compound: Typically administered at a dose of 2 mg/kg intramuscularly or intravenously every 12 hours.
-
Amikacin: Typically administered at a dose of 7.5 mg/kg intramuscularly or intravenously every 12 hours. The duration of therapy is generally 7 to 10 days.
Efficacy Assessment: The primary efficacy endpoint is the bacteriological cure rate, defined as a negative urine culture (or a significant reduction in pathogen count) at a follow-up visit, usually 5-9 days after the end of treatment. Clinical cure, defined by the resolution of signs and symptoms of infection, is a secondary endpoint.
Safety Assessment: Patients are monitored for adverse events throughout the study. This includes regular monitoring of renal function (serum creatinine (B1669602) and BUN) and auditory function (audiometry) to detect nephrotoxicity and ototoxicity, respectively.
In Vitro Susceptibility Testing
The minimal inhibitory concentrations (MICs) of this compound and amikacin against bacterial isolates from urine samples are determined using standardized methods such as broth microdilution or agar (B569324) dilution, following guidelines from organizations like the Clinical and Laboratory Standards Institute (CLSI).
Broth Microdilution Method:
-
A standardized inoculum of the bacterial isolate is prepared.
-
Serial twofold dilutions of this compound and amikacin are prepared in microtiter plates containing Mueller-Hinton broth.
-
The bacterial inoculum is added to each well.
-
The plates are incubated at 35-37°C for 16-20 hours.
-
The MIC is determined as the lowest concentration of the antibiotic that completely inhibits visible bacterial growth.
Mechanism of Action: Aminoglycoside Inhibition of Bacterial Protein Synthesis
Aminoglycosides, including this compound and amikacin, exert their bactericidal effect by inhibiting bacterial protein synthesis.[9][10][11] This process involves several key steps that disrupt the normal function of the bacterial ribosome.
Caption: Aminoglycoside mechanism of action in a bacterial cell.
The process begins with the passive diffusion of the aminoglycoside across the outer membrane of Gram-negative bacteria through porin channels.[9] This is followed by an energy-dependent transport across the inner membrane into the cytoplasm.[10] Once inside the cell, the aminoglycoside binds to the 30S ribosomal subunit, specifically to the A-site on the 16S ribosomal RNA.[9][10] This binding interferes with protein synthesis in two main ways: it can block the initiation of protein synthesis, and it can cause misreading of the mRNA codon, leading to the incorporation of incorrect amino acids into the growing polypeptide chain.[9][10] The production of aberrant proteins and the disruption of normal protein synthesis ultimately lead to a bactericidal effect.
Experimental Workflow: Clinical Trial for cUTI Treatment
The following diagram illustrates a typical workflow for a clinical trial comparing the efficacy of this compound and amikacin in patients with complicated urinary tract infections.
Caption: A typical workflow for a cUTI clinical trial.
References
- 1. Comparison of this compound and Amikacin in Treatment of Complicated Urinary Tract Infections - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Comparison of this compound and amikacin in treatment of complicated urinary tract infections - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effect and pharmacokinetics of this compound given as bolus intramuscular administration: an open comparative trial versus amikacin and fosfomycin in elderly patients affected by urinary tract infections - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Prospective study of amikacin versus this compound in the treatment of severe infection in hospitalized patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. In vitro studies with this compound compared with amikacin, gentamicin, and tobramycin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. In vitro activity of this compound, gentamicin, and amikacin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Prospective comparative study of efficacy and toxicity of this compound and amikacin - PMC [pmc.ncbi.nlm.nih.gov]
- 9. creative-diagnostics.com [creative-diagnostics.com]
- 10. Aminoglycosides: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Aminoglycoside - Wikipedia [en.wikipedia.org]
Unveiling the Antagonistic Relationship Between Netilmicin and Beta-Lactams in Staphylococcus aureus
A Comparative Guide for Researchers
The combined use of antibiotics is a cornerstone of treating severe bacterial infections, often leveraging synergistic interactions to enhance efficacy. However, antagonistic interactions, where the combined effect is less than that of the individual drugs, can lead to therapeutic failure. A notable example of such antagonism occurs between the aminoglycoside netilmicin (B1678213) and beta-lactam antibiotics in certain strains of Staphylococcus aureus. This guide provides an objective comparison of their individual and combined effects, supported by experimental data and detailed protocols to aid researchers in understanding and investigating this phenomenon.
A significant mechanism underlying this antagonism involves the induction of an aminoglycoside-modifying enzyme (AME) by beta-lactams.[1][2] In specific methicillin-resistant S. aureus (MRSA) isolates, exposure to beta-lactams can trigger the expression of the aac(6')-Ie-aph(2")-Ia gene, which encodes the bifunctional enzyme aminoglycoside-6'-N-acetyltransferase and 2"-O-phosphotransferase [AAC(6')-APH(2")].[1][2] This enzyme inactivates this compound by modifying its structure, rendering it ineffective. The genetic basis for this induction lies in the location of the AME gene downstream of a truncated beta-lactamase (blaZ) gene, placing it under the control of the penicillinase regulatory system.[1][2]
Quantitative Analysis of Antagonism
The antagonism between this compound and beta-lactams can be quantified by measuring the Minimum Inhibitory Concentration (MIC) of this compound in the presence and absence of a beta-lactam antibiotic. The following table summarizes experimental data demonstrating this interaction.
| S. aureus Strain | Beta-Lactam Inducer (Concentration) | This compound MIC (μg/mL) without Inducer | This compound MIC (μg/mL) with Inducer | Fold Increase in MIC | Reference |
| KU5801 (MRSA) | Aztreonam (25 mg/L) | 4 | 32 | 8 | [3] |
| RN4220(pKU112) | Aztreonam | 8 | 128 | 16 | [1] |
Experimental Protocols
Accurate assessment of antibiotic interactions is crucial. The following are detailed protocols for key experiments used to characterize the antagonism between this compound and beta-lactams.
1. Checkerboard Assay
The checkerboard assay is a common in vitro method to quantitatively assess the interaction between two antimicrobial agents.[4][5][6][7]
-
Objective: To determine the Fractional Inhibitory Concentration Index (FICI), which categorizes the interaction as synergistic, additive, indifferent, or antagonistic.
-
Materials: 96-well microtiter plates, cation-adjusted Mueller-Hinton broth (CAMHB), bacterial inoculum standardized to 0.5 McFarland, stock solutions of this compound and beta-lactam antibiotic.
-
Procedure:
-
Prepare serial twofold dilutions of the beta-lactam antibiotic horizontally across the microtiter plate and serial twofold dilutions of this compound vertically, creating a matrix of concentrations.
-
Each well should contain a final volume of 100 μL with the appropriate antibiotic concentrations.
-
Inoculate each well with 100 μL of the bacterial suspension, resulting in a final concentration of approximately 5 x 10^5 CFU/mL.
-
Include control wells for each antibiotic alone, as well as a growth control (no antibiotic) and a sterility control (no bacteria).
-
Incubate the plates at 35-37°C for 16-20 hours.
-
Determine the MIC of each antibiotic alone and in combination by visual inspection for turbidity.
-
-
Data Interpretation: The FICI is calculated as follows: FICI = FIC of this compound + FIC of Beta-lactam, where FIC = MIC of drug in combination / MIC of drug alone.[6]
2. Time-Kill Curve Analysis
Time-kill assays provide a dynamic assessment of the bactericidal or bacteriostatic effects of antibiotics over time.[8][9][10][11]
-
Objective: To observe the rate of bacterial killing by individual antibiotics and their combination.
-
Materials: Flasks with CAMHB, bacterial culture in logarithmic growth phase, this compound and beta-lactam antibiotic solutions, sterile saline for dilutions, agar (B569324) plates for colony counting.
-
Procedure:
-
Prepare flasks containing CAMHB with the antibiotics at desired concentrations (e.g., 0.5x or 1x MIC), both individually and in combination.
-
Inoculate the flasks with a standardized bacterial inoculum (approximately 5 x 10^5 to 5 x 10^6 CFU/mL). A growth control flask without any antibiotic should also be included.
-
Incubate the flasks at 37°C with shaking.
-
At specified time points (e.g., 0, 2, 4, 6, 8, 24 hours), withdraw aliquots from each flask.
-
Perform serial dilutions of the aliquots in sterile saline and plate them onto agar plates to determine the viable colony count (CFU/mL).
-
Incubate the plates for 18-24 hours and count the colonies.
-
-
Data Interpretation: Plot the log10 CFU/mL against time for each condition.
-
Synergy: ≥ 2-log10 decrease in CFU/mL with the combination compared to the most active single agent at a specific time point.[8][10]
-
Antagonism: ≥ 2-log10 increase in CFU/mL with the combination compared to the most active single agent.[12]
-
Indifference: < 2-log10 change in CFU/mL with the combination compared to the most active single agent.[12]
-
Visualizing Experimental and Biological Pathways
To better understand the workflows and mechanisms discussed, the following diagrams are provided.
Workflow for Checkerboard Assay
References
- 1. Antagonism between Aminoglycosides and β-Lactams in a Methicillin-Resistant Staphylococcus aureus Isolate Involves Induction of an Aminoglycoside-Modifying Enzyme - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Antagonism between aminoglycosides and beta-lactams in a methicillin-resistant Staphylococcus aureus isolate involves induction of an aminoglycoside-modifying enzyme - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Miniaturized Checkerboard Assays to Measure Antibiotic Interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Miniaturized Checkerboard Assays to Measure Antibiotic Interactions | Springer Nature Experiments [experiments.springernature.com]
- 6. 2.8.2. Checkerboard Assay [bio-protocol.org]
- 7. Antimicrobial Synergy Testing/Checkerboard Assay - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 8. journals.asm.org [journals.asm.org]
- 9. iosrjournals.org [iosrjournals.org]
- 10. Assessment by Time-Kill Methodology of the Synergistic Effects of Oritavancin in Combination with Other Antimicrobial Agents against Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 11. journals.asm.org [journals.asm.org]
- 12. In Vitro Synergistic Effects of Double and Triple Combinations of β-Lactams, Vancomycin, and this compound against Methicillin-Resistant Staphylococcus aureus Strains - PMC [pmc.ncbi.nlm.nih.gov]
Comparative In Vitro Activity of Novel Antimicrobial Agents Against Gentamicin-Resistant Gram-Negative Bacilli
For Researchers, Scientists, and Drug Development Professionals
The emergence and spread of gentamicin-resistant gram-negative bacilli represent a significant challenge in clinical practice, necessitating the exploration of alternative antimicrobial agents. This guide provides a comparative overview of the in vitro activity of various antibiotics against these resistant pathogens, supported by experimental data from recent studies. The information presented herein is intended to inform research and development efforts in the pursuit of effective therapies.
Data Summary: In Vitro Efficacy Against Gentamicin-Resistant Strains
The following table summarizes the minimum inhibitory concentration (MIC) and susceptibility data for key antibiotics tested against gentamicin-resistant gram-negative isolates. These values, extracted from multiple in vitro studies, offer a quantitative comparison of their potency. Plazomicin and amikacin (B45834) frequently demonstrate superior activity compared to older aminoglycosides against resistant Enterobacterales. Cefiderocol also shows potent activity against a broad range of multidrug-resistant isolates.
| Antibiotic | Organism(s) | MIC50 (µg/mL) | MIC90 (µg/mL) | Susceptibility (%) | Citation(s) |
| Plazomicin | Gentamicin-Resistant Enterobacteriaceae | 0.5 | 2 | 96.5 | [1][2] |
| Tobramycin-Resistant Enterobacteriaceae | - | - | 96.9 | [1][2] | |
| Amikacin-Resistant Enterobacteriaceae | - | - | 64.3 | [1][2] | |
| blaKPC-positive Enterobacterales | 0.5 | 2 | 94.9 | [3][4] | |
| blaNDM-positive Enterobacterales | 2 | >128 | 35.7 | [3] | |
| Amikacin | Gentamicin-Resistant Gram-Negative Bacilli | - | - | 81 | [5][6] |
| Gentamicin-Resistant P. aeruginosa | - | - | 54 | [5][6] | |
| blaKPC-positive Enterobacterales | 8 | >64 | 43.6 (CLSI) / 25.6 (EUCAST) | [3][4] | |
| blaNDM-positive Enterobacterales | 16 | >64 | 38.1 | [3] | |
| Cefiderocol | Carbapenem-Resistant Enterobacterales | 1 | 4 | 97.0 | [7][8] |
| Carbapenem-Resistant P. aeruginosa | 0.5 | 2 | 99.8 | [7][8] | |
| Carbapenem-Resistant A. baumannii | 2 | 8 | 95.5 | [7][8] | |
| Tobramycin | blaKPC-positive Enterobacterales | 32 | >64 | 5.1 | [3][4] |
Experimental Protocols
The data presented in this guide are primarily derived from studies employing the broth microdilution method to determine Minimum Inhibitory Concentrations (MICs), following guidelines from the Clinical and Laboratory Standards Institute (CLSI).
Protocol: Broth Microdilution for MIC Determination
This protocol outlines the standardized procedure for determining the MIC of an antimicrobial agent against aerobic gram-negative bacilli.
1. Preparation of Antimicrobial Agent:
- Prepare a stock solution of the antibiotic in a suitable solvent as recommended by the manufacturer.
- Perform serial two-fold dilutions of the antibiotic in cation-adjusted Mueller-Hinton broth (CAMHB) within 96-well microtiter plates to achieve the desired concentration range.
2. Inoculum Preparation:
- From a fresh (18-24 hour) culture on a non-selective agar (B569324) plate, select 3-5 well-isolated colonies of the test organism.
- Transfer the colonies into a tube with a suitable broth medium (e.g., Tryptic Soy Broth).
- Incubate the broth culture at 35-37°C until it achieves a turbidity equivalent to a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL). This typically takes 2-6 hours.
- Dilute the standardized inoculum in CAMHB to reach a final concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.
3. Inoculation and Incubation:
- Inoculate each well of the microtiter plate (containing the serially diluted antibiotic) with the prepared bacterial inoculum. The final volume in each well is typically 100 µL.
- Include a growth control well (inoculum without antibiotic) and a sterility control well (broth without inoculum).
- Incubate the plates in ambient air at 35 ± 2°C for 16-20 hours.
4. Interpretation of Results:
- Following incubation, visually inspect the microtiter plates for bacterial growth, evidenced by turbidity or a cell pellet at the bottom of the well.
- The MIC is defined as the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the organism.
- The results for quality control strains (e.g., E. coli ATCC 25922) must fall within the acceptable ranges defined by CLSI to validate the experiment.
Visualizations: Workflows and Resistance Pathways
Diagrams are provided below to illustrate the experimental workflow for MIC determination and a key signaling pathway involved in gentamicin (B1671437) resistance.
Caption: Experimental workflow for Minimum Inhibitory Concentration (MIC) determination.
A primary mechanism of resistance to aminoglycosides, including gentamicin, in gram-negative bacteria is the active efflux of the drug from the cell. In Acinetobacter baumannii, the expression of the AdeABC efflux pump is tightly controlled by the AdeRS two-component regulatory system.
Caption: Regulation of the AdeABC efflux pump in Acinetobacter baumannii.
References
- 1. Mechanisms of Resistance to Aminoglycoside Antibiotics: Overview and Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Inactivation of AdeABC and AdeIJK efflux pumps elicits specific nonoverlapping transcriptional and phenotypic responses in Acinetobacter baumannii - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. journals.asm.org [journals.asm.org]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. discovery.researcher.life [discovery.researcher.life]
- 7. Mutational Activation of the AmgRS Two-Component System in Aminoglycoside-Resistant Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Broth Microdilution | MI [microbiology.mlsascp.com]
Safety Operating Guide
Proper Disposal Procedures for Netilmicin: A Guide for Laboratory Professionals
The safe and compliant disposal of Netilmicin, a semisynthetic aminoglycoside antibiotic, is a critical component of laboratory safety and environmental responsibility. Improper disposal can contribute to the development of antimicrobial resistance and environmental contamination.[1] This guide provides essential, step-by-step procedures for the proper handling and disposal of this compound waste in a research or drug development setting, ensuring the safety of personnel and adherence to regulatory standards.
This compound: Key Safety and Handling Data
For safe handling and disposal, it is crucial to be aware of the key characteristics and hazards associated with this compound sulfate. The following table summarizes essential information derived from safety data sheets (SDS).
| Characteristic | Data | Source(s) |
| Chemical Name | This compound Sulfate | [2] |
| CAS Number | 56391-57-2 | [2][3][4] |
| Appearance | White to yellowish-white powder | - |
| Storage Temperature | Recommended: 2-8°C. May be stored at 2-30°C. | [5][6] |
| Primary Hazards | May damage fertility or the unborn child.[2][6] Harmful if swallowed, inhaled, or absorbed through the skin.[6] Aminoglycosides are associated with potential nephrotoxicity and ototoxicity.[6] | [2][6] |
| Incompatible Materials | Oxidizing agents, highly acidic or alkaline materials. | [5] |
Standard Operating Procedure for this compound Disposal
This procedure applies to pure this compound, expired stock solutions, and contaminated lab materials. All antibiotic waste should be treated as hazardous chemical waste.[7]
Step 1: Personal Protective Equipment (PPE) and Safety Precautions
Before handling this compound waste, ensure appropriate personal protective equipment is worn.
-
Hand Protection: Wear chemical-resistant gloves.
-
Eye/Face Protection: Use safety goggles with side-shields.[3]
-
Body Protection: Wear a lab coat or other suitable protective clothing.[6]
-
Respiratory Protection: If there is a risk of dust formation or aerosol generation, use a NIOSH-approved respirator.[4][6]
-
Work Area: Handle the waste in a well-ventilated area, preferably within a chemical fume hood.[6]
Step 2: Waste Segregation and Collection
Proper segregation is fundamental to compliant waste management.
-
Identify Waste Streams:
-
Solid Waste: Unused or expired pure this compound powder, contaminated gloves, weigh boats, and wipes.
-
Liquid Waste: Stock solutions, media containing this compound, and contaminated buffers.
-
Sharps: Contaminated needles and syringes.
-
-
Collect Waste:
-
Collect all this compound waste in designated, clearly labeled, and sealed hazardous waste containers.[3] Do not mix with general laboratory trash.
-
Stock antibiotic solutions are considered hazardous chemical waste and must be collected in an approved container for chemical waste disposal.[7]
-
Do not dispose of this compound down the drain or in sewers.[5] This practice can lead to environmental contamination and the proliferation of antibiotic-resistant bacteria.[1]
-
Step 3: Approved Disposal Methodologies
The accepted and regulated methods for final disposal of this compound require professional handling.
-
Licensed Waste Disposal Service: The primary and recommended method is to contact a licensed professional waste disposal service to manage the collection and disposal of the material.[6]
-
Chemical Incineration: The material may be sent to an approved waste disposal plant for controlled chemical incineration, preferably equipped with an afterburner and scrubber to neutralize toxic fumes.[3][6]
-
Regulatory Compliance: All disposal activities must be conducted in accordance with federal, state, and local environmental regulations.[5][6]
Step 4: Handling Spills
In the event of a spill, follow these procedures:
-
Evacuate and Ventilate: Ensure the area is well-ventilated.
-
Contain Spill: Wear appropriate PPE as described in Step 1.
-
Clean-up: Sweep up solid spills, avoiding dust generation, and place the material in a sealed bag or container for waste disposal.[4][6] Ventilate the area and wash the spill site after the material has been collected.[6]
Step 5: Disposal of Empty Containers
Empty containers must also be managed correctly.
-
Decontaminate: Rinse the container three times with a suitable solvent.
-
Dispose of Rinsate: Collect the rinsate as hazardous liquid waste.
-
Container Disposal: The packaging can be punctured to render it unusable for other purposes and then disposed of in a sanitary landfill or via controlled incineration where permissible.[3]
Logical Workflow for this compound Disposal
The following diagram illustrates the decision-making process for the proper disposal of this compound waste in a laboratory setting.
Caption: Workflow for the safe and compliant disposal of this compound waste.
References
- 1. Disposal of Antimicrobials - Farmed Animal Antimicrobial Stewardship Initiative Blog Archive » Farmed Animal Antimicrobial Stewardship Initiative [amstewardship.ca]
- 2. tcichemicals.com [tcichemicals.com]
- 3. chemicalbook.com [chemicalbook.com]
- 4. WERCS Studio - Application Error [assets.thermofisher.com]
- 5. dcfinechemicals.com [dcfinechemicals.com]
- 6. chem.pharmacy.psu.ac.th [chem.pharmacy.psu.ac.th]
- 7. bitesizebio.com [bitesizebio.com]
Personal protective equipment for handling Netilmicin
Essential Safety and Handling Guide for Netilmicin
This document provides immediate, essential safety protocols and logistical information for the handling and disposal of this compound. The following procedural guidance is intended for researchers, scientists, and drug development professionals to ensure safe laboratory practices.
Hazard Identification and Personal Protective Equipment (PPE)
This compound sulfate (B86663) is a potent aminoglycoside antibiotic that requires careful handling due to its potential health hazards. It is harmful if inhaled or comes into contact with skin and is classified as a reproductive toxin that may damage fertility or the unborn child.[1][2][3][4] As a class, aminoglycosides are associated with kidney toxicity (nephrotoxicity) and ear toxicity (otoxicity).[2][5]
Adherence to proper PPE protocols is the primary method of minimizing exposure risk.
| Protection Type | Required PPE | Specification and Use |
| Respiratory | NIOSH/MSHA-approved Respirator | A full-face particle respirator (e.g., N100 or P3 filter) is required if dust or aerosols may be generated or if ventilation is inadequate.[2][3][6] |
| Hand | Chemical-Resistant Gloves | Wear two pairs of chemical-impermeable gloves (e.g., nitrile). The inner glove should be tucked under the gown cuff, and the outer glove should extend over the cuff.[1][2][7] Change gloves immediately if contaminated, torn, or punctured.[7] |
| Eye/Face | Safety Goggles & Face Shield | Use tightly fitting safety goggles with side shields.[1][6][8] A face shield should be worn in addition to goggles when there is a risk of splashing. |
| Body | Protective Gown | Wear a disposable, low-permeability gown with a solid front, long sleeves, and tight-fitting cuffs.[1][7] |
Operational and Disposal Plans
Safe handling practices must be observed from the moment this compound is received until its final disposal.
Step-by-Step Handling Protocol
-
Preparation: Before handling, read and understand the Safety Data Sheet (SDS).[5] Ensure a safety shower and eye wash station are accessible.[8]
-
Engineering Controls: All work involving solid this compound or concentrated solutions should be conducted in a designated area, such as a chemical fume hood or a ventilated enclosure, to avoid the formation and inhalation of dust and aerosols.[1][2]
-
Donning PPE: Put on PPE in the following order: gown, respirator, goggles/face shield, and finally, gloves (double-gloved).
-
Weighing and Reconstitution: Handle solid this compound carefully to prevent dust generation. Use non-sparking tools.[1][6] When reconstituting, add liquid slowly to the solid to minimize aerosolization.
-
Post-Handling: After handling, wipe down the work area. Remove the outer pair of gloves and dispose of them as hazardous waste. Remove the remaining PPE in a manner that avoids contaminating yourself.
-
Hygiene: Wash hands thoroughly with soap and water after removing PPE.[7] Do not eat, drink, or apply cosmetics in the laboratory area.[7][9]
Storage Conditions
| Parameter | Guideline | Reference |
| Temperature | Store in a refrigerator at 2-8 °C or at a controlled temperature of 2-30 °C, depending on the manufacturer's instructions. | [2][6][9] |
| Container | Keep in a tightly closed, properly labeled container. | [1][2] |
| Location | Store in a dry, cool, and well-ventilated place, locked up and separate from incompatible materials such as strong oxidizing agents. | [1][4][9] |
Emergency Procedures
First Aid Measures for Exposure
-
Skin Contact: Immediately remove all contaminated clothing.[1] Wash the affected area with soap and plenty of water for at least 15 minutes. Seek medical attention.[1][2][3]
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids. Seek immediate medical attention.[1][2][3]
-
Inhalation: Move the person to fresh air. If breathing is difficult, provide oxygen and seek immediate medical attention.[1][2][3]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person. Call a physician or Poison Control Center immediately.[1][2]
This compound Spill Response Workflow
The following diagram outlines the procedural steps for managing an accidental spill of this compound.
Caption: Workflow for responding to a this compound spill.
Waste Disposal Plan
All this compound waste, including stock solutions, contaminated media, and disposable PPE, must be treated as hazardous chemical waste.[5][10]
-
Segregation: Do not mix this compound waste with other waste streams.[5]
-
Containerization: Collect all waste in a designated, leak-proof, and clearly labeled hazardous waste container.[1][5][6] The label should include "Hazardous Waste," the chemical name "this compound," and an indication of the hazard (e.g., "Reproductive Toxin").
-
Storage: Keep the waste container sealed when not in use and store it in a designated satellite accumulation area.
-
Disposal: Arrange for pickup and disposal through your institution's Environmental Health and Safety (EHS) department. Disposal will typically be through a licensed chemical destruction facility or controlled incineration.[1] Do not pour this compound waste down the drain. [1][5]
References
- 1. chemicalbook.com [chemicalbook.com]
- 2. chem.pharmacy.psu.ac.th [chem.pharmacy.psu.ac.th]
- 3. assets.thermofisher.com [assets.thermofisher.com]
- 4. tcichemicals.com [tcichemicals.com]
- 5. benchchem.com [benchchem.com]
- 6. echemi.com [echemi.com]
- 7. eTool : Hospitals - Pharmacy - Personal Protective Equipment (PPE) | Occupational Safety and Health Administration [osha.gov]
- 8. szabo-scandic.com [szabo-scandic.com]
- 9. dcfinechemicals.com [dcfinechemicals.com]
- 10. bitesizebio.com [bitesizebio.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
